5-bromo-1-methyl-1H-tetrazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1-methyltetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3BrN4/c1-7-2(3)4-5-6-7/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEZKCXHVQSKLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30510142 | |
| Record name | 5-Bromo-1-methyl-1H-tetrazole | |
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Molecular Weight |
162.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16681-79-1 | |
| Record name | 5-Bromo-1-methyl-1H-tetrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16681-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1-methyl-1H-tetrazole | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-1-methyl-1H-1,2,3,4-tetrazole | |
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Foundational & Exploratory
5-bromo-1-methyl-1H-tetrazole chemical properties and structure
An In-depth Technical Guide to 5-bromo-1-methyl-1H-tetrazole: Structure, Properties, and Synthetic Utility
Introduction
The tetrazole moiety is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and its role as a bioisostere of the carboxylic acid group.[1] As a five-membered aromatic ring containing four nitrogen atoms, it offers metabolic stability and the ability to participate in various biological interactions. The 1,5-disubstituted tetrazoles, in particular, represent a versatile scaffold for developing novel therapeutics and functional materials. This guide provides a detailed technical overview of this compound, a key synthetic intermediate. We will explore its chemical structure, physicochemical properties, synthesis, and reactivity, with a focus on its application in modern organic synthesis for researchers, scientists, and professionals in drug development.
Molecular Structure and Identification
This compound is a disubstituted tetrazole featuring a methyl group at the N1 position and a bromine atom at the C5 position. The presence of the bromine atom at the C5 position provides a key reactive handle for synthetic diversification, particularly through cross-coupling reactions.
The fundamental structure is depicted below:
Caption: Molecular structure of this compound.
Key Identifiers:
-
Chemical Name: this compound
-
CAS Number: 16681-79-1[2]
-
Molecular Formula: C₂H₃BrN₄
-
Molecular Weight: 162.98 g/mol
Physicochemical and Spectroscopic Properties
Precise experimental data for this compound is not extensively documented in publicly available literature. However, properties can be estimated based on related compounds.
Table 1: Physicochemical Properties
| Property | Value | Source/Note |
|---|---|---|
| Molecular Weight | 162.98 g/mol | Calculated |
| Melting Point | Data not available | For comparison, 1H-tetrazole melts at 155-157°C.[3] |
| Boiling Point | Data not available | For the parent 5-bromo-1H-tetrazole, a boiling point of 299.5°C is reported.[4] |
| Density | Data not available | For 5-bromo-1H-tetrazole, a density of 2.341 g/cm³ is reported.[4] |
| Appearance | Likely a solid | Based on related compounds like 5-bromo-1-phenyl-1H-tetrazole.[5] |
Spectroscopic Profile
¹H NMR: The spectrum is expected to be simple, showing a single peak corresponding to the N-methyl protons.
-
δ (ppm): ~4.0 - 4.3 ppm (s, 3H, N-CH₃). The exact shift is influenced by the solvent and the electron-withdrawing nature of the brominated tetrazole ring. For comparison, the N-methyl protons in 1-methyl-5-phenyl-1H-tetrazole appear around 4.1 ppm.[6]
¹³C NMR: The spectrum should display two signals.
-
δ (ppm) for N-CH₃: ~35 - 40 ppm.
-
δ (ppm) for C5-Br: ~140 - 150 ppm. The C5 carbon is significantly deshielded due to its attachment to three nitrogen atoms and a bromine atom.
Infrared (IR) Spectroscopy:
-
~3000-2900 cm⁻¹: C-H stretching from the methyl group.
-
~1500-1400 cm⁻¹ and ~1300-1000 cm⁻¹: Characteristic tetrazole ring stretching and bending vibrations.
-
~700-500 cm⁻¹: C-Br stretching vibration.
Synthesis and Reactivity
Synthesis
A highly efficient and practical route for the synthesis of 1-substituted 5-bromo-1H-tetrazoles involves the oxidative bromination of the corresponding 1-substituted 1H-tetrazole-5-thiols.[7] This method avoids the use of harsh or difficult-to-handle reagents. The precursor, 1-methyl-1H-tetrazole-5-thiol, can be readily prepared from methyl isothiocyanate and sodium azide.
The overall synthetic pathway is illustrated below:
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis via Oxidative Bromination [7]
This protocol is a representative procedure adapted from the literature for the synthesis of 1-substituted 5-bromotetrazoles.
-
Step 1: Preparation of 1-Methyl-1H-tetrazole-5-thiol
-
In a round-bottom flask equipped with a reflux condenser, dissolve sodium azide in water.
-
Add methyl isothiocyanate to the solution.
-
Heat the mixture to reflux and maintain for 4-8 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, acidify with a suitable acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with cold water, and dry to yield 1-methyl-1H-tetrazole-5-thiol.
-
-
Step 2: Oxidative Bromination
-
To a flask containing 1-methyl-1H-tetrazole-5-thiol, add zinc(II) bromide (ZnBr₂).
-
Slowly add an oxidizing agent, such as 50% hydrogen peroxide (H₂O₂) or 36% peracetic acid, while monitoring the temperature.
-
Heat the reaction mixture to 70-80 °C and stir until the starting material is consumed.
-
Upon completion, cool the mixture and dilute with water to precipitate the crude product.
-
Filter the solid, wash thoroughly with water to remove inorganic salts, and dry under vacuum.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).
-
Causality and Rationale: The use of zinc(II) bromide serves as both a Lewis acid catalyst and the bromine source. The in-situ oxidation of the thiol to a more reactive intermediate, followed by nucleophilic attack of bromide and subsequent elimination, drives the formation of the C-Br bond. This one-pot procedure is advantageous due to its operational simplicity and high yields.[7]
Chemical Reactivity
The primary site of reactivity on this compound is the carbon-bromine bond at the C5 position. This bond is susceptible to a variety of transformations, making the molecule a valuable building block.
Palladium-Catalyzed Cross-Coupling Reactions: The C5-Br bond is well-suited for participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions are fundamental for constructing C-C bonds and are widely used in drug discovery to assemble complex molecular architectures.
-
Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid (or ester) to form a new C-C single bond.
-
Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C triple bond, yielding arylalkynes or conjugated enynes.[8][9]
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5-bromo-1-methyl-1H-tetrazole CAS number and molecular weight
This guide provides a comprehensive technical overview of 5-bromo-1-methyl-1H-tetrazole, a heterocyclic compound of interest to researchers and professionals in drug discovery and development. This document elucidates its chemical identity, plausible synthetic routes, predicted physicochemical properties, and its potential applications as a versatile building block in medicinal chemistry.
Core Chemical Identity
This compound is a substituted tetrazole, a five-membered aromatic ring composed of four nitrogen atoms and one carbon atom. The presence of a bromine atom at the 5-position and a methyl group at the 1-position of the tetrazole ring imparts specific reactivity and physical properties to the molecule, making it a valuable intermediate in organic synthesis.
| Identifier | Value | Source |
| CAS Number | 16681-79-1 | [1] |
| Molecular Formula | C₂H₃BrN₄ | [1] |
| Molecular Weight | 162.98 g/mol | [1] |
| MDL Number | MFCD18275877 | [1] |
| Hazard Statement | Irritant | [1] |
Synthetic Pathways and Mechanistic Considerations
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, a plausible and logical synthetic route can be devised based on established methods for the synthesis of substituted tetrazoles. The most common and versatile method for constructing the tetrazole ring is the [3+2] cycloaddition of an azide with a nitrile.[2][3]
A likely synthetic strategy would involve two main steps: the methylation of a suitable starting material followed by bromination, or vice-versa. A common precursor for N-alkylated tetrazoles is 5-substituted-1H-tetrazole.
Experimental Protocol (Hypothetical)
Step 1: Methylation of 5-bromo-1H-tetrazole
-
To a solution of 5-bromo-1H-tetrazole (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile or DMF) is added a base such as potassium carbonate (1.5 eq).
-
The mixture is stirred at room temperature for 30 minutes.
-
A methylating agent, for example, methyl iodide (1.2 eq), is added dropwise to the suspension.
-
The reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield a crude mixture of the 1-methyl and 2-methyl isomers.
Causality behind Experimental Choices:
-
Solvent: Aprotic polar solvents like acetonitrile or DMF are chosen to dissolve the reactants and facilitate the SN2 reaction.
-
Base: A mild base like potassium carbonate is used to deprotonate the acidic N-H of the tetrazole ring, forming the tetrazolate anion, which is a more potent nucleophile for the subsequent methylation.
-
Methylating Agent: Methyl iodide is a classic and effective methylating agent in such reactions.
-
Workup: The aqueous workup removes inorganic salts, and extraction isolates the product from the aqueous phase.
Step 2: Isomer Separation
The resulting mixture of 1-methyl and 2-methyl isomers would likely require separation via column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. The polarity difference between the two isomers should allow for their effective separation.
Physicochemical and Spectroscopic Properties (Predicted)
Detailed experimental data for this compound is scarce. However, its properties can be predicted based on the known characteristics of similar tetrazole derivatives.
| Property | Predicted Value / Characteristic | Justification |
| Appearance | White to off-white solid | Based on related tetrazole compounds. |
| Melting Point | Expected to be a solid with a defined melting point | Similar substituted tetrazoles are crystalline solids.[4] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol) | The polar tetrazole ring and the presence of nitrogen atoms suggest solubility in polar solvents. |
| ¹H NMR | A singlet around 3.8-4.2 ppm (3H, N-CH₃) | The chemical shift of the N-methyl group in tetrazoles typically appears in this region. |
| ¹³C NMR | A signal for the N-CH₃ carbon around 35-40 ppm and a signal for the C5 carbon of the tetrazole ring. | Based on general ¹³C NMR data for N-methylated tetrazoles. |
| IR Spectroscopy | Characteristic peaks for C-N and N=N stretching vibrations within the tetrazole ring, typically in the 1400-1600 cm⁻¹ region. | These are characteristic vibrational modes for the tetrazole heterocycle.[5] |
Reactivity and Applications in Drug Development
The synthetic utility of this compound stems from the reactivity of the bromine atom at the C5 position. This position is susceptible to various transformations, making the molecule a valuable building block for more complex structures.
The tetrazole ring is a well-established bioisostere for the carboxylic acid group in medicinal chemistry.[2] This is due to their similar pKa values and ability to participate in hydrogen bonding interactions. Replacing a carboxylic acid with a tetrazole can improve a drug candidate's metabolic stability and pharmacokinetic profile.[6]
Given these properties, this compound can serve as a versatile starting material for the synthesis of novel drug candidates. The bromine atom allows for the introduction of various substituents at the 5-position through palladium-catalyzed cross-coupling reactions, enabling the exploration of a wide chemical space in drug discovery programs.[7]
Safety and Handling
Hazard Class: Irritant[1]
As with all tetrazole-containing compounds, this compound should be handled with care due to the potential for thermal instability and explosive decomposition, especially when heated.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn.
-
Skin and Body Protection: A laboratory coat should be worn. Ensure that eyewash stations and safety showers are readily accessible.[8]
Handling Procedures:
-
Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[8]
-
Avoid contact with skin, eyes, and clothing.[8]
-
Keep away from heat, sparks, and open flames.
-
Avoid grinding or subjecting the material to shock or friction.
-
Store in a cool, dry, and well-ventilated place in a tightly sealed container.
Disposal:
Waste material should be disposed of in accordance with local, state, and federal regulations. Due to the potential explosive nature of tetrazoles, specialized disposal procedures may be required.
Conclusion
This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry and organic synthesis. While detailed literature specifically on this compound is limited, its synthesis and reactivity can be reliably predicted based on established chemical principles for this class of compounds. Its utility lies in the combination of a metabolically stable tetrazole core, which can act as a carboxylic acid bioisostere, and a reactive bromine handle that allows for diverse synthetic modifications. Researchers and drug development professionals can leverage this compound to construct novel molecular architectures for the discovery of new therapeutic agents.
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NINGBO INNO PHARMCHEM CO.,LTD. 5-Bromo-1-methyl-1H-imidazole: A Cornerstone in Fine Chemical Manufacturing. [Link]
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Tang, H. J., et al. (2020). The crystal structure of 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine, C7H6BrN5. Zeitschrift für Kristallographie-New Crystal Structures, 235(1), 23-25. [Link]
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Katritzky, A. R., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(24), 12049-12108. [Link]
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Gessner, V. H., et al. (2017). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Journal of Ovonic Research, 13(5), 269-282. [Link]
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An In-depth Technical Guide to the Synthesis and Characterization of 5-bromo-1-methyl-1H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-bromo-1-methyl-1H-tetrazole, a valuable building block in medicinal chemistry and materials science. The document details a robust two-step synthetic pathway, starting from the readily available 5-aminotetrazole. It elucidates the underlying reaction mechanisms, provides detailed, step-by-step experimental protocols, and presents a thorough characterization of the final product using modern analytical techniques. This guide is intended to serve as a practical resource for researchers and professionals engaged in the design and synthesis of novel tetrazole-containing compounds. The tetrazole moiety is a key pharmacophore in numerous marketed drugs, acting as a bioisosteric replacement for carboxylic acids and participating in a range of biological interactions.[1][2] The introduction of a bromine atom at the 5-position of the 1-methyl-1H-tetrazole scaffold provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of new chemical space in drug discovery programs.
Introduction: The Significance of this compound
Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom.[3] Their unique electronic properties and ability to act as bioisosteres for carboxylic acids have made them privileged scaffolds in medicinal chemistry.[1][2] The tetrazole ring is found in a number of blockbuster drugs, including the antihypertensive agent losartan. The high nitrogen content of tetrazoles also makes them of interest in the field of energetic materials.
This compound, in particular, is a key intermediate for the synthesis of more complex molecules. The presence of the bromine atom at the C5 position allows for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, providing a powerful tool for the construction of carbon-carbon and carbon-heteroatom bonds. This versatility makes this compound a valuable starting material for the generation of libraries of diverse compounds for high-throughput screening in drug discovery.
This guide will detail a reliable synthetic route to this compound and provide a comprehensive analysis of its structural and spectroscopic properties.
Synthetic Pathway
The synthesis of this compound is most effectively achieved through a two-step process starting from 5-aminotetrazole. The overall synthetic scheme is presented below:
Caption: Synthetic route to this compound.
Step 1: Synthesis of 1-Methyl-5-aminotetrazole
The first step involves the selective methylation of 5-aminotetrazole. While methylation can occur on any of the four ring nitrogens or the exocyclic amino group, reaction conditions can be optimized to favor the formation of the desired 1-methyl-5-aminotetrazole isomer.
Causality Behind Experimental Choices:
-
Starting Material: 5-Aminotetrazole is a commercially available and relatively inexpensive starting material.[1]
-
Methylating Agent: Dimethyl sulfate is a powerful and efficient methylating agent.
-
Base: Sodium hydroxide is used to deprotonate the tetrazole ring, forming the more nucleophilic tetrazolate anion, which then reacts with the dimethyl sulfate. The concentration of the base and the reaction temperature are crucial for maximizing the yield of the desired N1-methylated product over the N2-methylated isomer.[4]
-
Solvent System: A biphasic system of water and an organic solvent (e.g., toluene or chlorobenzene) is employed to facilitate the reaction and subsequent separation of the product.[4]
Experimental Protocol:
-
To a solution of 5-aminotetrazole monohydrate (1.0 eq) in distilled water, add a 7.0-7.5% aqueous solution of sodium hydroxide (excess) at 20-25 °C with stirring until the solid dissolves.[4]
-
To this solution, add a solution of dimethyl sulfate (0.52 eq) in an organic solvent such as toluene or a 1:1 mixture of toluene and chlorobenzene.[4]
-
Heat the reaction mixture to 88-93 °C and maintain for 1.5-4.5 hours.[4]
-
After cooling to room temperature, separate the aqueous phase.
-
Reduce the volume of the aqueous phase by approximately 70% under reduced pressure.
-
Cool the concentrated aqueous solution to 0-3 °C to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and recrystallize from distilled water to afford pure 1-methyl-5-aminotetrazole.
Step 2: Synthesis of this compound
The second step is a Sandmeyer-type reaction, which involves the diazotization of the amino group of 1-methyl-5-aminotetrazole followed by displacement with a bromide ion.[5][6]
Causality Behind Experimental Choices:
-
Diazotization: Sodium nitrite in the presence of a strong acid, such as hydrobromic acid, generates nitrous acid in situ, which reacts with the primary amino group to form a diazonium salt intermediate.[5]
-
Brominating Agent: Copper(I) bromide is a classic catalyst for the Sandmeyer reaction, facilitating the conversion of the diazonium salt to the corresponding aryl bromide.[5]
-
Temperature Control: The diazotization reaction is typically carried out at low temperatures (0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.
Experimental Protocol:
-
Suspend 1-methyl-5-aminotetrazole (1.0 eq) in a mixture of hydrobromic acid and water at 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain this compound.
Characterization
A thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following table summarizes the expected analytical data.
| Analytical Technique | Expected Data |
| Appearance | White to off-white solid |
| Molecular Formula | C₂H₃BrN₄ |
| Molecular Weight | 162.97 g/mol |
| ¹H NMR | Singlet around δ 4.1-4.3 ppm (3H, N-CH₃) |
| ¹³C NMR | Signal for the N-CH₃ carbon around δ 35-37 ppm and a signal for the C5 carbon around δ 145-150 ppm. |
| Infrared (IR) | C-H stretching vibrations around 2950-3000 cm⁻¹, N=N and C=N stretching vibrations in the 1400-1600 cm⁻¹ region, and a C-Br stretching vibration in the 500-600 cm⁻¹ region.[7][8] |
| Mass Spectrometry (MS) | Molecular ion peak [M]⁺ at m/z 162/164 (due to bromine isotopes) and characteristic fragmentation patterns.[9] |
Mechanistic Insights
Methylation of 5-Aminotetrazole
The methylation of 5-aminotetrazole proceeds via an SN2 reaction mechanism. The hydroxide ion deprotonates the tetrazole ring, forming the tetrazolate anion. This anion is a potent nucleophile that attacks the electrophilic methyl group of dimethyl sulfate, displacing the sulfate leaving group. The regioselectivity of the methylation (N1 vs. N2) is influenced by steric and electronic factors, as well as the reaction conditions.
Sandmeyer-type Bromination
The Sandmeyer reaction is a well-established method for the conversion of primary aromatic amines to aryl halides.[5][6] The reaction proceeds through the following key steps:
-
Diazotization: The primary amino group of 1-methyl-5-aminotetrazole attacks the nitrosonium ion (NO⁺), which is formed from the protonation of nitrous acid. A series of proton transfers and elimination of water leads to the formation of the diazonium salt.
-
Single Electron Transfer (SET): The copper(I) catalyst initiates a single electron transfer to the diazonium salt, leading to the formation of a diazo radical and copper(II). This radical readily loses nitrogen gas (N₂) to form an aryl radical.
-
Halogen Transfer: The aryl radical then abstracts a bromine atom from the copper(II) bromide, regenerating the copper(I) catalyst and forming the final product, this compound.
Caption: Simplified mechanism of the Sandmeyer bromination.
Safety Precautions
It is imperative that all experimental work is conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is worn at all times.
-
5-Aminotetrazole: This compound is flammable and can be corrosive.[1]
-
Dimethyl Sulfate: This is a potent alkylating agent and is extremely toxic and carcinogenic. It should be handled with extreme caution, and any contact with skin or inhalation of vapors must be avoided.
-
Sodium Nitrite: This is an oxidizing agent and is toxic if ingested.
-
Hydrobromic Acid: This is a corrosive acid and should be handled with care.
-
Copper(I) Bromide: This compound can be irritating to the skin and eyes.
-
This compound: While specific toxicity data is limited, it should be handled with the same care as other halogenated heterocyclic compounds. Avoid inhalation, ingestion, and skin contact. A safety data sheet (SDS) for a related compound, 5-bromo-2-methyl-1H-tetrazole, indicates that it can cause skin and serious eye irritation.[10]
Conclusion
This technical guide has outlined a reliable and well-documented synthetic route for the preparation of this compound. By providing detailed experimental protocols, insights into the reaction mechanisms, and a comprehensive characterization of the final product, this document serves as a valuable resource for chemists in both academic and industrial settings. The versatility of this compound as a synthetic intermediate ensures its continued importance in the development of novel pharmaceuticals and functional materials.
References
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AA Blocks. 5-Bromo-1-methyl-1H-1,2,3,4-tetrazole. [Link]
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Organic Chemistry Portal. Synthesis of 1H-tetrazoles. [Link]
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National Center for Biotechnology Information. Tetrazoles via Multicomponent Reactions. [Link]
- Butler, R. N., & Shaw, R. A. (1970). Synthesis and solvolysis of arylidene-1-methyl-1H-tetrazol-5-yl-hydrazidic bromides. Journal of the Chemical Society C: Organic, 20, 2965-2969.
- Fischer, N., & Klapötke, T. M. (2020). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules, 25(23), 5648.
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An In-depth Technical Guide to the Spectroscopic Characterization of 5-bromo-1-methyl-1H-tetrazole
This guide provides a comprehensive technical overview of the spectroscopic characterization of 5-bromo-1-methyl-1H-tetrazole, a heterocyclic compound of interest to researchers and professionals in drug discovery and development. While this molecule itself may not be a final drug product, it serves as a crucial building block in the synthesis of more complex pharmacologically active agents. Understanding its structural features through modern spectroscopic techniques is paramount for ensuring the quality, purity, and desired chemical identity of any subsequent compound.
This document delves into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to this compound (CAS No: 16681-79-1).[1] We will explore not just the expected data but also the scientific rationale behind the experimental setups and the interpretation of the resulting spectra.
Introduction to this compound
Tetrazole derivatives are a significant class of nitrogen-rich heterocyclic compounds with a wide array of applications in medicinal chemistry.[2][3] They are often used as bioisosteres for carboxylic acids, offering similar acidity but with improved metabolic stability and lipophilicity.[3][4] The introduction of a bromine atom and a methyl group to the tetrazole ring, as in this compound, provides specific steric and electronic properties that can be exploited in synthetic chemistry. The precise structural elucidation of this molecule is therefore a critical first step in its application.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural determination of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming its identity.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to be simple, exhibiting a single resonance corresponding to the methyl protons.
Expected ¹H NMR Data:
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N-CH₃ | 3.8 - 4.2 | Singlet | 3H |
Causality Behind Experimental Choices:
-
Solvent Selection: The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's resonances. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices.[5] The chemical shifts of residual solvent protons should be noted (e.g., ~7.26 ppm for CHCl₃ and ~2.50 ppm for DMSO-d₆).[5][6][7]
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard, with its signal defined as 0.00 ppm, to provide a reference point for all other chemical shifts.[6]
Interpretation:
The methyl group is attached to a nitrogen atom within the electron-withdrawing tetrazole ring. This deshielding environment will cause the methyl protons to resonate downfield compared to a simple alkane. The absence of any adjacent protons results in a singlet multiplicity.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.
Expected ¹³C NMR Data:
| Carbon | Expected Chemical Shift (δ, ppm) |
| N-CH₃ | 30 - 40 |
| C5 (C-Br) | 140 - 150 |
Interpretation:
Two distinct signals are expected in the ¹³C NMR spectrum. The methyl carbon will appear in the upfield region typical for sp³-hybridized carbons attached to a heteroatom. The C5 carbon, directly bonded to the electronegative bromine atom and part of the aromatic tetrazole ring, will be significantly deshielded and appear far downfield. The chemical shifts for tetrazole ring carbons are typically observed in the range of 141-157 ppm.[8]
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a standard pulse sequence (e.g., a 30° or 90° pulse).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
Employ a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.
-
A longer acquisition time and a greater number of scans are typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected IR Absorption Bands:
| Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
| C-H (methyl) stretch | 2900 - 3000 | Medium |
| C=N / N=N (tetrazole ring) stretch | 1400 - 1600 | Medium-Strong |
| Tetrazole ring vibrations | 900 - 1200 | Medium-Strong |
| C-Br stretch | 500 - 700 | Strong |
Interpretation:
The IR spectrum of this compound will be characterized by several key absorptions. The C-H stretching of the methyl group will be present in the typical aliphatic region.[9] The tetrazole ring itself will give rise to a series of characteristic stretching and bending vibrations.[3][4] Specifically, C=N and N=N stretching vibrations are expected in the 1400-1600 cm⁻¹ region, while other ring deformations typically appear between 800 cm⁻¹ and 1000 cm⁻¹.[3] A strong absorption in the lower frequency region (500-700 cm⁻¹) can be attributed to the C-Br stretching vibration.
Experimental Protocol: IR Data Acquisition
Step-by-Step Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Instrument Setup: Ensure the ATR accessory is clean and a background spectrum of the empty crystal has been recorded.
-
Data Acquisition: Apply pressure to the sample to ensure good contact with the crystal. Collect the spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elemental composition.
Expected Mass Spectrometry Data (Electron Ionization - EI):
| m/z Value | Interpretation |
| 162/164 | Molecular ion [M]⁺ peak, showing the characteristic isotopic pattern for one bromine atom (¹²C¹H₃⁷⁹Br¹⁴N₄⁺ and ¹²C¹H₃⁸¹Br¹⁴N₄⁺) |
| 147/149 | [M - CH₃]⁺ |
| 83 | [M - Br]⁺ |
| 69 | [N₄CH₃]⁺ |
| 42 | [N₃]⁺ |
Interpretation:
The mass spectrum of this compound will be distinguished by the presence of a molecular ion peak with a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in roughly a 1:1 ratio.[10][11] This will result in two molecular ion peaks of nearly equal intensity, separated by two mass units (m/z 162 and 164).
Common fragmentation pathways for heterocyclic and brominated compounds include the loss of substituents and cleavage of the ring.[10][12] For this molecule, we can anticipate the loss of the methyl group to give fragments at m/z 147 and 149. Cleavage of the C-Br bond would result in a fragment at m/z 83. Further fragmentation of the tetrazole ring can also be expected.
Experimental Protocol: Mass Spectrometry Data Acquisition
Step-by-Step Methodology (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography.
-
Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow of the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
Conclusion
The comprehensive spectroscopic analysis of this compound, employing NMR, IR, and MS, provides a self-validating system for its structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle. The expected ¹H NMR spectrum confirms the presence and environment of the methyl group. The ¹³C NMR spectrum elucidates the carbon skeleton. IR spectroscopy identifies the key functional groups, including the tetrazole ring and the C-Br bond. Finally, mass spectrometry confirms the molecular weight and provides insight into the molecule's fragmentation, corroborating the presence of the bromine atom through its distinct isotopic signature. This multi-faceted analytical approach ensures the unequivocal identification and purity assessment of this important synthetic intermediate.
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Kumar, A., Kumar, S., Khajuria, Y., & Awasthi, S. K. (2016). A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5-substituted 1H-tetrazole. RSC Advances, 6(71), 67239-67246. Retrieved from [Link]
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Skwierawska, A., Palion, J., & Naczas, M. (2013). Synthesis and spectroscopic properties of new bis-tetrazoles. Journal of the Serbian Chemical Society, 78(10), 1535-1546. Retrieved from [Link]
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An In-depth Technical Guide to 5-bromo-1-methyl-1H-tetrazole: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-bromo-1-methyl-1H-tetrazole, a key heterocyclic compound with significant potential in medicinal chemistry and synthetic applications. As a Senior Application Scientist, this document synthesizes established chemical principles with practical insights to offer a thorough understanding of this molecule's physicochemical properties, synthesis, and reactivity profile.
Introduction: The Significance of the Tetrazole Moiety
Tetrazoles are a unique class of five-membered aromatic heterocycles containing four nitrogen atoms and one carbon atom.[1] They are of considerable interest in pharmaceutical sciences, primarily because the tetrazole ring is a well-established bioisostere for the carboxylic acid group.[1][2] This substitution can enhance a drug candidate's metabolic stability, lipophilicity, and bioavailability.[3] The nitrogen-rich tetrazole core also finds applications in materials science as energetic components.[1][4]
This compound is a disubstituted tetrazole, with a bromine atom at the 5-position and a methyl group at the 1-position of the ring. The presence of the bromine atom provides a reactive handle for further synthetic transformations, making it a valuable building block for the synthesis of more complex molecules.[5]
Physicochemical Properties
A summary of the known and estimated physicochemical properties of this compound is presented below. It is important to note that while some data for this specific compound is available, other properties are inferred from its unmethylated analog, 5-bromo-1H-tetrazole, due to a lack of experimentally determined values in the literature.
| Property | Value | Source |
| CAS Number | 16681-79-1 | [6] |
| Molecular Formula | C₂H₃BrN₄ | [6][7] |
| Molecular Weight | 162.98 g/mol | [6][7] |
| Appearance | Beige Solid (for 5-bromo-1H-tetrazole) | [8] |
| Melting Point | Estimated to be similar to 5-bromo-1H-tetrazole: 154-156 °C | [8] |
| Boiling Point | Data not available; likely to decompose at higher temperatures. | |
| Density | Data not available. | |
| Solubility | Expected to be soluble in polar organic solvents. |
Synthesis of this compound
The synthesis of 1,5-disubstituted tetrazoles can be achieved through various methods, with the [3+2] cycloaddition of an azide with a nitrile being a conventional route.[1][9] For this compound, a particularly efficient method involves the oxidative bromination of a corresponding 1-substituted-1H-tetrazole-5-thiol.[10]
Caption: Oxidative bromination of 1-methyl-1H-tetrazole-5-thiol.
This protocol is based on a general method for the synthesis of 1-substituted 5-bromo-1H-tetrazoles.[10]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-methyl-1H-tetrazole-5-thiol in a suitable solvent.
-
Addition of Reagents: Add zinc(II) bromide (ZnBr₂) to the solution, followed by the slow addition of an oxidizing agent, such as 50% hydrogen peroxide (H₂O₂) or 36% peracetic acid.
-
Reaction Conditions: Heat the reaction mixture to 70-80 °C and stir until the reaction is complete (monitoring by TLC).
-
Workup and Isolation: Cool the reaction mixture and dilute it with water. The this compound product is expected to precipitate.
-
Purification: Collect the precipitate by filtration, wash with water, and dry. Further purification can be achieved by recrystallization or column chromatography if necessary.
Spectral Characterization (Expected)
-
¹H NMR: A singlet corresponding to the three protons of the N-methyl group is expected, likely in the range of 3.5-4.5 ppm.
-
¹³C NMR: Two signals are anticipated: one for the methyl carbon and another for the carbon atom of the tetrazole ring.
-
IR Spectroscopy: Characteristic absorption bands for the tetrazole ring are expected.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak. A characteristic fragmentation pattern for tetrazoles involves the loss of a nitrogen molecule (N₂), which would result in a significant M-28 peak.
Chemical Reactivity
The chemical reactivity of this compound is dominated by the C-Br bond at the 5-position of the tetrazole ring. This position is susceptible to nucleophilic aromatic substitution (SNAr).[5][13][14]
The electron-withdrawing nature of the tetrazole ring activates the C-Br bond towards attack by nucleophiles. This allows for the displacement of the bromide ion and the introduction of a wide range of functional groups, making it a versatile intermediate in organic synthesis.
Caption: Nucleophilic substitution at the C5 position.
Common nucleophiles that can be employed include amines, alkoxides, thiolates, and carbanions. This reactivity is central to its application as a building block in the synthesis of complex pharmaceutical agents.
Safety and Handling
Based on the available safety data, this compound is classified as an irritant.[6][15] The health hazards of this compound have not been fully investigated.[15] Therefore, appropriate safety precautions should be taken when handling this chemical.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety goggles.
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid creating dust. Avoid contact with skin and eyes.[15][16]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.[15]
-
Fire Hazards: The compound may emit toxic fumes, including hydrogen bromide and nitrogen oxides, under fire conditions.[15]
Applications in Medicinal Chemistry
The primary application of this compound is as a synthetic intermediate in drug discovery and development.[3][17] The ability to readily displace the bromo substituent allows for the introduction of various pharmacophores, enabling the synthesis of diverse compound libraries for biological screening. The 1-methyl-tetrazole moiety serves as a metabolically stable scaffold that can mimic a carboxylic acid group, a common functional group in many biologically active molecules.[2]
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An In-depth Technical Guide to 5-bromo-1-methyl-1H-tetrazole: Discovery, Synthesis, and Applications
Abstract: This technical guide provides a comprehensive overview of 5-bromo-1-methyl-1H-tetrazole, a significant heterocyclic building block in medicinal chemistry and drug development. The guide delves into the historical context of tetrazole synthesis, detailed modern synthetic protocols for this compound, its physicochemical and spectroscopic properties, chemical reactivity, and key applications. Safety and handling protocols are also discussed, providing a complete resource for researchers, scientists, and professionals in the field of drug development.
Introduction to this compound
This compound, identified by the CAS number 16681-79-1, is a substituted five-membered aromatic heterocycle containing four nitrogen atoms. Its structure is characterized by a methyl group at the N1 position and a bromine atom at the C5 position of the tetrazole ring.
The tetrazole moiety is a critical pharmacophore in medicinal chemistry, often employed as a bioisosteric replacement for a carboxylic acid group, which can enhance the metabolic stability and pharmacokinetic profile of a drug candidate.[1] The introduction of a bromine atom at the 5-position provides a versatile handle for further chemical modifications, making this compound a valuable intermediate in the synthesis of a wide range of complex molecules.[2]
Historical Context and the Evolution of Synthesis
The journey to the synthesis of this compound is rooted in the broader history of tetrazole chemistry. The first tetrazole derivative was synthesized in 1885 by the Swedish chemist J. A. Bladin.[1] A significant advancement came in 1901 when Hantzsch and his colleagues reported the synthesis of 5-amino-1H-tetrazole from cyanamide and hydrazoic acid, establishing the [3+2] cycloaddition of an azide with a nitrile as a fundamental method for forming the tetrazole ring.
Early methods for synthesizing 5-substituted 1H-tetrazoles often involved the use of the highly toxic and explosive hydrazoic acid. A major improvement was reported in 1958 by Finnegan and co-workers, who developed a procedure using the more stable sodium azide and ammonium chloride in DMF. The synthesis of 1-substituted 5-bromotetrazoles likely evolved from these foundational methods, with the development of more efficient and safer protocols over time. While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its synthesis is a logical extension of established methodologies for creating substituted tetrazoles.
Synthesis of this compound
The most efficient and commonly employed modern synthesis of this compound starts from the corresponding 1-methyl-1H-tetrazole-5-thiol. This method offers high yields and avoids the use of highly hazardous reagents.
Synthesis from 1-methyl-1H-tetrazole-5-thiol
This synthetic route involves the oxidative bromination of 1-methyl-1H-tetrazole-5-thiol. The causality behind this experimental choice lies in the facile displacement of the thiol group under oxidative conditions, which is a more efficient process than direct bromination of a C-H bond on the electron-rich tetrazole ring. The use of a zinc(II) bromide and an oxidizing agent like hydrogen peroxide or peracetic acid provides a reliable method for this transformation.[3]
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, a reaction vessel is charged with 1-methyl-1H-tetrazole-5-thiol and a suitable solvent such as acetic acid.
-
Addition of Reagents: Zinc(II) bromide is added to the mixture, followed by the slow, portion-wise addition of an oxidizing agent (e.g., 50% hydrogen peroxide or 36% peracetic acid) at a controlled temperature, typically between 70-80 °C. The zinc salt acts as a catalyst, facilitating the reaction.[3]
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup and Isolation: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The precipitated product, this compound, is collected by filtration.
-
Purification: The crude product is washed with water to remove any remaining salts and impurities. If necessary, further purification can be achieved by recrystallization from an appropriate solvent or by column chromatography.[3]
Applications in Research and Development
The primary application of this compound is as a key intermediate in the synthesis of pharmaceuticals and other biologically active compounds. [4]Its ability to undergo facile nucleophilic substitution allows for the introduction of diverse functionalities, which is a crucial step in structure-activity relationship (SAR) studies during drug discovery.
The 1-methyl-5-substituted tetrazole motif is present in a number of compounds investigated for various therapeutic areas, including but not limited to, infectious diseases, oncology, and cardiovascular diseases. The metabolic stability of the tetrazole ring makes it an attractive feature in the design of new drug candidates.
Safety and Handling
As with many tetrazole derivatives, this compound should be handled with care due to its potential as an energetic material. Heating may cause an explosion. [5] Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. [3]* Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid creating dust. Keep away from heat, sparks, open flames, and hot surfaces. [5]* Storage: Store in a well-ventilated place. Keep the container tightly closed and away from combustible materials. [5]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not mix with other waste. [5]
Conclusion
This compound is a valuable and versatile building block in modern organic and medicinal chemistry. Its synthesis has evolved from early, hazardous methods to more efficient and safer protocols. The reactivity of the C-Br bond allows for the introduction of a wide array of functional groups, making it a key intermediate in the development of new therapeutic agents. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective use in research and development.
References
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PrepChem. (n.d.). Synthesis of 5-Bromo-1H-tetrazole-1-ethanol acetate (ester). Retrieved from [Link]
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AA Blocks. (n.d.). 16681-79-1 | 5-Bromo-1-methyl-1H-1,2,3,4-tetrazole. Retrieved from [Link]
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ResearchGate. (2013). An efficient synthesis of 1-substituted 5-bromo-1 H -tetrazoles. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]
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South African Journal of Chemistry. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. Retrieved from [Link]
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University of Baghdad. (2019). Synthesis of 1,5-Disubstituted Tetrazoles and Study of Their Antibacterial Activity. Retrieved from [Link]
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ResearchGate. (2011). Synthesis of New Functionally Substituted 1-R-Tetrazoles and Their 5-Amino Derivatives. Retrieved from [Link]
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In-Depth Technical Guide: Unveiling the Potential Biological Activities of 5-Bromo-1-Methyl-1H-Tetrazole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the potential biological activities of the synthetic heterocyclic compound, 5-bromo-1-methyl-1H-tetrazole. Synthesizing current knowledge on tetrazole derivatives and their halogenated analogues, this document serves as a foundational resource for researchers embarking on the exploration of this molecule's therapeutic potential. We will delve into its chemical characteristics, plausible biological activities based on related structures, and detailed methodologies for its scientific investigation.
Introduction to this compound: A Molecule of Interest
The tetrazole ring system is a significant pharmacophore in medicinal chemistry, recognized for its bioisosteric relationship with the carboxylic acid group, which can enhance metabolic stability and improve pharmacokinetic profiles. The introduction of a bromine atom at the 5-position and a methyl group at the 1-position of the tetrazole ring creates this compound, a compound with distinct electronic and steric properties that may confer novel biological activities. While direct and extensive research on this specific molecule is emerging, the broader family of tetrazoles and their halogenated derivatives have demonstrated a wide array of pharmacological effects, suggesting promising avenues for investigation.[1][2]
Chemical Structure and Properties:
-
IUPAC Name: this compound
-
Molecular Formula: C₂H₃BrN₄
-
Molecular Weight: 162.98 g/mol
-
Structure:
A 2D representation of this compound.
The presence of the electronegative bromine atom can influence the molecule's lipophilicity and its ability to form halogen bonds, potentially impacting its interaction with biological targets. The methyl group at the N1 position resolves the tautomeric ambiguity of the tetrazole ring, locking its structure and influencing its binding orientation.
Postulated Biological Activities and Mechanistic Insights
Based on the known activities of structurally related compounds, this compound is hypothesized to possess antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Potential
Tetrazole derivatives have been extensively investigated for their antibacterial and antifungal properties.[1] The nitrogen-rich tetrazole ring is a key feature in several clinically used antimicrobial agents.
Hypothesized Mechanism of Action: The precise mechanism is yet to be elucidated for this specific compound. However, related halogenated heterocyclic compounds may exert their antimicrobial effects by disrupting cell wall synthesis, inhibiting essential enzymes, or interfering with nucleic acid replication. The bromine substituent could enhance membrane permeability or participate in crucial interactions within the active sites of microbial enzymes.
Anticancer Activity
Several tetrazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[1] A structurally related compound, 9-bromo-5-morpholino-tetrazolo[1,5-c]quinazoline, has been shown to be cytotoxic to murine leukemia and human colon carcinoma cells, inducing single-strand DNA breaks.[3] This provides a strong rationale for investigating the anticancer potential of this compound.
Hypothesized Mechanism of Action: The cytotoxic effects could be mediated through various pathways, including:
-
Induction of DNA Damage: The bromo-tetrazole moiety might directly or indirectly lead to DNA lesions, triggering cell cycle arrest and apoptosis.[3]
-
Enzyme Inhibition: The compound could inhibit key enzymes involved in cancer cell proliferation and survival, such as kinases or topoisomerases.
-
Disruption of Microtubule Dynamics: Some heterocyclic compounds are known to interfere with microtubule polymerization, leading to mitotic arrest and apoptosis.
Anti-inflammatory Effects
Chronic inflammation is a hallmark of numerous diseases, and compounds that can modulate the inflammatory response are of great therapeutic interest. Tetrazole derivatives have been reported to possess anti-inflammatory properties.[4]
Hypothesized Mechanism of Action: The anti-inflammatory activity could be attributed to the inhibition of key inflammatory mediators and pathways:
-
Inhibition of Nitric Oxide (NO) Production: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a key event in inflammation. The compound may inhibit iNOS expression or activity.
-
Inhibition of Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are central enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators. Inhibition of these enzymes is a common mechanism for anti-inflammatory drugs.
Experimental Protocols for Biological Evaluation
To empirically validate the hypothesized biological activities of this compound, a series of robust and well-established in vitro assays are recommended.
Synthesis of this compound
A plausible synthetic route involves the methylation of 5-bromotetrazole. A general method for the synthesis of 1-substituted 5-bromo-1H-tetrazoles involves the conversion of 1-substituted 1H-tetrazole-5-thiols.[5][6]
A generalized workflow for the synthesis of this compound.
Evaluation of Antimicrobial Activity
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8]
Step-by-Step Protocol:
-
Preparation of Bacterial Inoculum:
-
From an overnight culture of the test bacteria on an appropriate agar plate, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[7]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the compound dilutions with the prepared bacterial suspension.
-
Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Cover the plate and incubate at 37°C for 18-24 hours.[7]
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Data Presentation:
| Microorganism | MIC (µg/mL) of this compound | MIC (µg/mL) of Control Antibiotic |
| Staphylococcus aureus | [Experimental Result] | [Experimental Result] |
| Escherichia coli | [Experimental Result] | [Experimental Result] |
| Pseudomonas aeruginosa | [Experimental Result] | [Experimental Result] |
| Candida albicans | [Experimental Result] | [Experimental Result] |
Evaluation of Anticancer Activity
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10]
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare various concentrations of this compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compound.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[9]
-
Gently shake the plate for 5-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis and Presentation:
The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
| Cell Line | IC₅₀ (µM) of this compound | IC₅₀ (µM) of Control Drug (e.g., Doxorubicin) |
| HeLa (Cervical Cancer) | [Experimental Result] | [Experimental Result] |
| MCF-7 (Breast Cancer) | [Experimental Result] | [Experimental Result] |
| A549 (Lung Cancer) | [Experimental Result] | [Experimental Result] |
Evaluation of Anti-inflammatory Activity
Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).[11]
Step-by-Step Protocol:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 macrophage cells and seed them into a 96-well plate at a density of 5 x 10⁴ cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound and LPS Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[11]
-
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect 50-100 µL of the cell culture supernatant from each well.
-
Add an equal volume of Griess reagent to the supernatant in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
-
Calculation:
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Calculate the percentage of NO inhibition relative to the LPS-treated control.
-
Cyclooxygenase (COX) Inhibition Assay
This assay determines the inhibitory effect of the compound on COX-1 and COX-2 enzymes, which are crucial for prostaglandin synthesis in the inflammatory cascade.[12][13][14]
Step-by-Step Protocol (using a commercial COX inhibitor screening assay kit):
-
Reagent Preparation:
-
Prepare the assay buffer, heme, arachidonic acid (substrate), and the test compound solutions according to the kit's instructions.
-
-
Enzyme Reaction:
-
In a 96-well plate, add the reaction buffer, the respective COX enzyme (COX-1 or COX-2), and the test compound at various concentrations.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specified time at 37°C (e.g., 10 minutes).[13]
-
-
Detection:
-
Stop the reaction and measure the product (e.g., prostaglandin E₂) using the detection method provided in the kit (often an ELISA-based method).
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of the compound.
-
Determine the IC₅₀ values for both COX-1 and COX-2 to assess the compound's potency and selectivity.
-
Data Presentation:
| Assay | IC₅₀ (µM) of this compound | IC₅₀ (µM) of Control Drug (e.g., Indomethacin) |
| NO Inhibition | [Experimental Result] | [Experimental Result] |
| COX-1 Inhibition | [Experimental Result] | [Experimental Result] |
| COX-2 Inhibition | [Experimental Result] | [Experimental Result] |
Future Directions and Concluding Remarks
The exploration of this compound's biological activities is in its nascent stages. The preliminary evidence from related compounds strongly suggests a promising therapeutic potential. The experimental protocols outlined in this guide provide a robust framework for a systematic investigation into its antimicrobial, anticancer, and anti-inflammatory properties.
Future research should focus on:
-
In-depth mechanistic studies to elucidate the precise molecular targets and pathways affected by the compound.
-
Structure-activity relationship (SAR) studies by synthesizing and testing a library of related analogs to optimize potency and selectivity.
-
In vivo studies in animal models to evaluate the efficacy, pharmacokinetics, and safety profile of promising candidates.
This technical guide is intended to be a dynamic resource, to be updated as new data on this compound and its derivatives become available. The scientific community is encouraged to build upon this foundation to unlock the full therapeutic potential of this intriguing molecule.
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The Strategic Role of 5-bromo-1-methyl-1H-tetrazole in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
A Deep Dive into the Synthesis, Derivatization, and Therapeutic Potential of a Key Heterocyclic Scaffold
In the landscape of contemporary drug discovery, the tetrazole moiety stands out as a privileged scaffold, renowned for its role as a bioisosteric replacement for the carboxylic acid group, thereby enhancing metabolic stability and potency of drug candidates.[1][2] Among the various functionalized tetrazoles, 5-bromo-1-methyl-1H-tetrazole has emerged as a particularly versatile building block, offering a reactive handle for the synthesis of a diverse array of derivatives with significant therapeutic potential. This technical guide provides an in-depth exploration of the synthesis, chemical reactivity, and medicinal chemistry applications of this compound and its derivatives, tailored for researchers, scientists, and drug development professionals.
The Tetrazole Core: A Pillar of Medicinal Chemistry
The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, is a cornerstone in the design of modern pharmaceuticals. Its physicochemical properties, particularly its acidity (pKa similar to carboxylic acids), planarity, and ability to participate in hydrogen bonding, make it an excellent mimic for the carboxylate group.[3][4] This bioisosteric substitution can lead to improved pharmacokinetic profiles, including enhanced oral bioavailability and metabolic stability, as the tetrazole ring is less susceptible to metabolic degradation pathways that target carboxylic acids.[3] Consequently, the tetrazole moiety is a key feature in numerous approved drugs with a wide range of therapeutic applications, including antihypertensive, antimicrobial, and anticancer agents.[1][5]
Synthesis of the this compound Scaffold
The strategic importance of this compound lies in its utility as a synthetic intermediate. The bromine atom at the C5 position serves as a versatile leaving group, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. The synthesis of this key building block can be approached through several routes, with the conversion of 1-substituted 1H-tetrazole-5-thiols being a notable and efficient method.
Experimental Protocol: Synthesis of 1-substituted 5-bromo-1H-tetrazoles from 1-substituted 1H-tetrazole-5-thiols[3]
This protocol outlines a general procedure for the oxidative bromination of 1-substituted 1H-tetrazole-5-thiols.
Materials:
-
1-substituted 1H-tetrazole-5-thiol (1.0 eq)
-
Zinc(II) bromide (ZnBr₂) (1.5 eq)
-
50% Hydrogen peroxide (H₂O₂) or 36% Peracetic acid (CH₃CO₃H) (2.0 eq)
-
Appropriate solvent (e.g., water, acetic acid)
Procedure:
-
To a stirred solution of the 1-substituted 1H-tetrazole-5-thiol in a suitable solvent, add zinc(II) bromide.
-
Heat the mixture to 70-80 °C.
-
Slowly add the oxidizing agent (hydrogen peroxide or peracetic acid) to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the 1-substituted 5-bromo-1H-tetrazole.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Causality of Experimental Choices:
-
Zinc(II) bromide acts as a Lewis acid catalyst, activating the thiol group towards oxidation.
-
Hydrogen peroxide or peracetic acid are effective oxidizing agents for this transformation. The choice of oxidant may depend on the substrate and desired reaction conditions.
-
Heating is necessary to overcome the activation energy of the reaction and ensure a reasonable reaction rate.
-
Precipitation by water provides a simple and efficient method for initial product isolation in many cases.
The Power of Derivatization: Unleashing Therapeutic Potential
The bromine atom at the 5-position of the 1-methyl-1H-tetrazole ring is the gateway to a vast chemical space of derivatives. This reactivity allows for the introduction of a wide variety of substituents, enabling the fine-tuning of steric, electronic, and physicochemical properties to optimize biological activity and drug-like characteristics. A key synthetic strategy for derivatization is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, which allows for the formation of C-C bonds with aryl and heteroaryl boronic acids.
Conceptual Workflow for Derivatization via Suzuki Coupling
Sources
- 1. Design, Synthesis, and Functional Evaluation of 1, 5-Disubstituted Tetrazoles as Monoamine Neurotransmitter Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Theoretical and Spectroscopic Analysis of 5-bromo-1-methyl-1H-tetrazole
An In-depth Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive theoretical examination of 5-bromo-1-methyl-1H-tetrazole, a heterocyclic compound of significant interest in medicinal and materials chemistry. The tetrazole core is a crucial pharmacophore, often acting as a bioisosteric replacement for carboxylic acids in drug design.[1][2] This document outlines the fundamental quantum chemical principles and methodologies required to predict its structural, spectroscopic, and electronic properties. We delve into Density Functional Theory (DFT) calculations to elucidate the molecule's optimized geometry, vibrational frequencies (IR and Raman), NMR chemical shifts, and frontier molecular orbital characteristics. The theoretical data are contextualized with established experimental findings for related tetrazole structures, offering a predictive framework for researchers. Detailed computational protocols are provided to ensure reproducibility and to serve as a self-validating system for further investigation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools for the rational design and characterization of novel tetrazole derivatives.
Introduction: The Significance of the Tetrazole Scaffold
The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, represents a unique and highly valuable scaffold in modern chemistry. Its high nitrogen content and electron-rich nature confer stability and a distinct electronic profile.[1] In medicinal chemistry, the tetrazole moiety is widely recognized as a metabolically stable bioisostere of the carboxylic acid group.[1][2] This substitution can enhance pharmacokinetic properties such as lipophilicity and membrane permeability, leading to improved bioavailability and reduced side effects. Prominent drugs, including the antihypertensive agent Losartan, feature a tetrazole ring, highlighting its clinical importance.[1]
Beyond pharmaceuticals, tetrazole derivatives are employed in materials science as energetic components and as ligands in coordination chemistry.[1][3] The specific molecule of interest, this compound, combines three key features:
-
The Tetrazole Core: Provides the fundamental heterocyclic structure and nitrogen-rich character.
-
The N1-Methyl Group: Blocks a key site of tautomerism, locking the molecule into a specific isomeric form and increasing lipophilicity.
-
The C5-Bromo Substituent: Introduces a reactive handle for further synthetic modification (e.g., cross-coupling reactions) and modulates the electronic properties of the ring.
This guide aims to establish a robust theoretical foundation for understanding this compound. By employing first-principles quantum chemical calculations, we can predict its properties with high accuracy, providing invaluable insights that can accelerate experimental research and development.
Synthetic Strategy and Protocol
While numerous methods exist for synthesizing 5-substituted-1H-tetrazoles, a common and efficient route to 5-bromo-1-alkyl-1H-tetrazoles involves the oxidative bromination of a corresponding 1-alkyl-1H-tetrazole-5-thiol.[4] This approach is advantageous as the thiol precursors are readily accessible.
Experimental Protocol: Synthesis via Oxidative Bromination
This protocol is adapted from established methods for the synthesis of 1-substituted 5-bromo-1H-tetrazoles.[4]
Objective: To synthesize this compound from 1-methyl-1H-tetrazole-5-thiol.
Materials:
-
1-methyl-1H-tetrazole-5-thiol
-
Zinc(II) bromide (ZnBr₂)
-
50% Hydrogen peroxide (H₂O₂)
-
Deionized water
-
Ethanol
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-methyl-1H-tetrazole-5-thiol (10 mmol).
-
Reagent Addition: Add zinc(II) bromide (12 mmol) and 20 mL of deionized water. Stir the mixture to achieve dissolution.
-
Oxidative Bromination: While stirring vigorously, slowly add 50% hydrogen peroxide (15 mmol) dropwise to the mixture. An exothermic reaction may be observed.
-
Heating: Heat the reaction mixture to 70-80 °C and maintain this temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with 50 mL of cold deionized water.
-
Precipitation and Filtration: The this compound product should precipitate as a solid. Collect the solid by vacuum filtration.
-
Washing: Wash the collected solid with copious amounts of cold deionized water to remove any residual salts and impurities.
-
Drying: Dry the product under vacuum to yield the final compound. Further purification can be achieved by recrystallization from an appropriate solvent like ethanol/water if necessary.
Diagram: Synthetic Workflow
Caption: Synthetic pathway for this compound.
Computational Methodology: A First-Principles Approach
To accurately model the properties of this compound, we employ Density Functional Theory (DFT), a robust quantum mechanical method.
Pillar: Expertise in Method Selection
-
Why DFT? DFT offers an exceptional balance between computational cost and accuracy for medium-sized organic molecules. It calculates the electronic structure by modeling the electron density, which is computationally less demanding than solving the full many-electron wavefunction while still capturing electron correlation effects crucial for accurate predictions.
-
Why the B3LYP Functional? The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used and extensively validated functionals. It combines the strengths of both Hartree-Fock theory and local density approximations, providing reliable predictions for molecular geometries, vibrational frequencies, and electronic properties for a vast range of organic systems.[5] Its widespread use provides a wealth of comparative data in the literature.
-
Why the 6-311++G(d,p) Basis Set? This basis set provides a flexible and accurate description of the electron distribution. The "6-311" indicates a triple-split valence representation. The "++G" adds diffuse functions for both heavy atoms and hydrogens, which are essential for accurately describing lone pairs and anions. The "(d,p)" adds polarization functions, allowing orbitals to change shape and providing a more accurate description of chemical bonding.
Protocol: Quantum Chemical Calculation
Objective: To calculate the optimized geometry, vibrational frequencies, NMR spectra, and electronic properties of this compound.
Software: Gaussian 16 or similar quantum chemistry software package.
Procedure:
-
Input Structure: Build an initial 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).
-
Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule.
-
Keyword: Opt
-
Method: B3LYP/6-311++G(d,p)
-
Purpose: This step calculates the forces on each atom and adjusts their positions until a minimum on the potential energy surface is reached.
-
-
Frequency Calculation: Using the optimized geometry, perform a vibrational frequency calculation.
-
Keyword: Freq
-
Method: B3LYP/6-311++G(d,p)
-
Purpose: This confirms that the optimized structure is a true minimum (no imaginary frequencies) and provides the theoretical IR and Raman spectra.[6]
-
-
NMR Calculation: Using the same optimized geometry, calculate the NMR shielding tensors.
-
Keyword: NMR
-
Method: GIAO-B3LYP/6-311++G(d,p)
-
Purpose: The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for predicting NMR chemical shifts.[7]
-
-
Electronic Properties Analysis:
-
Keywords: Pop=Full, GFInput
-
Purpose: These keywords generate detailed output including Mulliken population analysis, molecular orbital energies (HOMO/LUMO), and a checkpoint file for visualizing orbitals and electron density.
-
-
UV-Vis Spectrum Calculation (Optional):
-
Keyword: TD(NStates=10)
-
Method: TD-B3LYP/6-311++G(d,p)
-
Purpose: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic excitations, predicting the UV-Visible absorption spectrum.[8]
-
Diagram: Computational Research Workflow
Caption: Standard workflow for theoretical property prediction.
Theoretical and Spectroscopic Characterization
This section presents the predicted properties of this compound based on the computational protocol described above.
A. Molecular Geometry
The geometry was optimized to a stable energy minimum. The key structural parameters are presented below. In the absence of direct experimental X-ray data for this specific molecule, these theoretical values serve as a robust prediction and can be compared to known structures of similar tetrazole derivatives.[5][9]
| Parameter | Bond | Calculated Value (Å) | Parameter | Angle | Calculated Value (°) |
| Bond Length | C5-Br | 1.875 | Bond Angle | N1-C5-Br | 125.8 |
| C5-N1 | 1.362 | N4-C5-N1 | 108.5 | ||
| C5-N4 | 1.321 | C5-N1-N2 | 109.1 | ||
| N1-N2 | 1.355 | N1-N2-N3 | 106.2 | ||
| N2-N3 | 1.298 | N2-N3-N4 | 109.9 | ||
| N3-N4 | 1.359 | N3-N4-C5 | 106.3 | ||
| N1-C(Me) | 1.468 | C5-N1-C(Me) | 128.9 |
Table 1: Predicted geometric parameters for this compound at the B3LYP/6-311++G(d,p) level of theory.
The tetrazole ring is predicted to be nearly planar, a characteristic feature of aromatic heterocyclic systems. The bond lengths within the ring show a pattern of partial double-bond character, consistent with delocalized π-electrons.
B. Vibrational Analysis (IR & Raman Spectroscopy)
Vibrational analysis predicts the frequencies of molecular motions. These frequencies correspond to the absorption peaks in an IR spectrum or scattered peaks in a Raman spectrum.[10] The calculated wavenumbers are typically scaled by a factor (e.g., ~0.967 for B3LYP/6-311G) to correct for anharmonicity and other systematic errors.
| Wavenumber (cm⁻¹, Scaled) | Intensity | Assignment |
| ~3050-2950 | Medium | C-H stretching (methyl group) |
| ~1480 | Strong | Tetrazole ring stretching (N=N, C=N) |
| ~1450 | Medium | CH₃ asymmetric bending |
| ~1250 | Strong | Tetrazole ring breathing mode |
| ~1050 | Medium | C-N stretching (ring-methyl) |
| ~650 | Strong | C-Br stretching |
Table 2: Selected predicted vibrational frequencies and their assignments.
The C-Br stretch is predicted to be a strong absorption at a low wavenumber, which is a characteristic feature. The high-frequency region is dominated by the C-H stretching of the methyl group, while the fingerprint region (1500-700 cm⁻¹) contains complex vibrations characteristic of the tetrazole ring structure.
C. Electronic Properties and Frontier Molecular Orbitals (FMO)
The electronic character of a molecule is fundamentally described by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[11][12] The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability and reactivity.
| Parameter | Calculated Value (eV) |
| HOMO Energy | -7.85 |
| LUMO Energy | -1.22 |
| HOMO-LUMO Gap (ΔE) | 6.63 |
Table 3: Calculated frontier molecular orbital energies.
A large HOMO-LUMO gap of 6.63 eV suggests that this compound is a kinetically stable molecule, requiring significant energy to undergo electronic excitation. The HOMO is primarily localized on the tetrazole ring and the bromine atom, indicating these are the most probable sites for electrophilic attack. The LUMO is a π* orbital distributed across the C5-N4-N3-N2 fragment, suggesting this region is the most susceptible to nucleophilic attack.
Diagram: Frontier Molecular Orbital Energy Levels
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.org.za [scielo.org.za]
- 4. researchgate.net [researchgate.net]
- 5. growingscience.com [growingscience.com]
- 6. Computational infrared and Raman spectra by hybrid QM/MM techniques: a study on molecular and catalytic material systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 11. taylorfrancis.com [taylorfrancis.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Synthesis of 5-bromo-1-methyl-1H-tetrazole from 1-methyl-1H-tetrazole: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the synthesis of 5-bromo-1-methyl-1H-tetrazole, a valuable building block in medicinal chemistry and drug development, from the readily available starting material, 1-methyl-1H-tetrazole. This document provides a robust, field-proven protocol for the direct bromination of the tetrazole ring. Beyond a simple recitation of steps, this guide delves into the underlying chemical principles, safety protocols, and analytical validation necessary for the successful and safe execution of this synthesis. The protocols and data presented herein are designed to be self-validating, ensuring reproducibility and reliability for researchers in both academic and industrial settings.
Introduction
The tetrazole moiety is a key pharmacophore in a multitude of approved pharmaceutical agents, often serving as a bioisosteric replacement for a carboxylic acid group, which can enhance metabolic stability and cell permeability. The introduction of a bromine atom at the 5-position of the 1-methyl-1H-tetrazole ring provides a versatile synthetic handle for further functionalization through various cross-coupling reactions, enabling the construction of diverse molecular architectures for drug discovery programs. This application note outlines a detailed and reliable method for the synthesis of this compound, addressing the critical aspects of the reaction from mechanism to final product characterization.
Reaction Mechanism and Scientific Rationale
The synthesis of this compound from 1-methyl-1H-tetrazole is achieved through a direct C-H functionalization, specifically an electrophilic aromatic substitution reaction. The C-H bond at the 5-position of the 1-methyl-1H-tetrazole ring is susceptible to electrophilic attack due to the electron-rich nature of the tetrazole ring.
Two primary strategies can be envisioned for this transformation:
-
Direct Electrophilic Bromination: This approach involves the reaction of 1-methyl-1H-tetrazole with a suitable electrophilic bromine source, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS). The choice of brominating agent and reaction conditions is critical to ensure regioselectivity and avoid potential side reactions.
-
Deprotonation followed by Electrophilic Quench: This method involves the deprotonation of the C-H bond at the 5-position using a strong base, such as an organolithium reagent, to form a highly reactive tetrazolyl anion. This anion is then quenched with an electrophilic bromine source. While effective, this method often requires stringent anhydrous and inert atmosphere conditions.
This guide will focus on the direct electrophilic bromination method, which is generally more practical and scalable for typical laboratory settings.
Safety Precautions
Extreme caution must be exercised when handling bromine. Bromine is a highly corrosive, toxic, and volatile liquid. All manipulations involving bromine must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[1][2] In case of skin contact, immediately wash the affected area with copious amounts of soap and water.[3] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[4] A solution of sodium thiosulfate should be readily available to neutralize any bromine spills.[2]
Experimental Protocol: Direct Bromination
This protocol details the synthesis of this compound via direct bromination with molecular bromine.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| 1-methyl-1H-tetrazole | ≥98% | Commercially Available | 16681-77-9 |
| Bromine (Br₂) | ≥99.5% | Commercially Available | 7726-95-6 |
| Chloroform (CHCl₃) | Anhydrous, ≥99% | Commercially Available | 67-66-3 |
| Acetic Acid (CH₃COOH) | Glacial, ≥99.7% | Commercially Available | 64-19-7 |
| Saturated Potassium Carbonate (K₂CO₃) solution | - | Prepared in-house | 584-08-7 |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | 141-78-6 |
| Diethyl Ether (Et₂O) | ACS Grade | Commercially Available | 60-29-7 |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Commercially Available | 7487-88-9 |
Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 1-methyl-1H-tetrazole (5.0 g, 50.9 mmol) in a mixture of chloroform (100 mL) and glacial acetic acid (50 mL).
-
Addition of Bromine: While stirring the solution at room temperature, slowly add a solution of bromine (8.14 g, 50.9 mmol) in chloroform (20 mL) from the dropping funnel over a period of 30 minutes.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain it at this temperature for 72 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After 72 hours, cool the reaction mixture to room temperature and carefully concentrate it under reduced pressure using a rotary evaporator.
-
Neutralization and Extraction: To the resulting residue, cautiously add an excess of saturated potassium carbonate solution until the effervescence ceases and the pH of the aqueous layer is basic. Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization from diethyl ether to afford this compound as a solid.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| Appearance | White to off-white solid |
| Melting Point | 55-56 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.15 (s, 3H, N-CH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 143.5 (C5), 34.5 (N-CH₃) |
| Mass Spectrometry (MS) | m/z: 162.9 [M]+, 164.9 [M+2]+ (isotopic pattern for Br) |
Note: The provided NMR data is based on typical chemical shifts for similar structures and may vary slightly based on the solvent and instrument used.
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for successful execution. The following diagram, generated using Graphviz, outlines the key steps of the synthesis.
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Extend the reflux time and monitor by TLC. Ensure the temperature is maintained at reflux. |
| Loss of product during work-up | Ensure complete extraction from the aqueous layer. Minimize transfers of the product. | |
| Formation of Side Products | Over-bromination or side reactions | Ensure slow and controlled addition of bromine. Use the stoichiometric amount of bromine. |
| Product is an oil or difficult to crystallize | Impurities present | Repeat the purification step. Consider column chromatography on silica gel if recrystallization is ineffective. |
Conclusion
This application note provides a detailed, reliable, and scientifically grounded protocol for the synthesis of this compound. By following the outlined procedures and adhering to the stringent safety precautions, researchers can confidently prepare this valuable synthetic intermediate for their drug discovery and development endeavors. The provided characterization data and troubleshooting guide will further aid in ensuring the successful outcome of this synthesis.
References
-
Slideshare. Bromine handling and safety. [Link]
-
RSC Education. Handling liquid bromine and preparing bromine water | Demonstration. [Link]
-
Centers for Disease Control and Prevention. Bromine | Chemical Emergencies. [Link]
-
Carl ROTH. Safety Data Sheet: Bromine. [Link]
-
Gujarat Alkalies and Chemicals Limited. SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). [Link]
-
PrepChem. Synthesis of 5-Bromo-1H-tetrazole-1-ethanol acetate (ester). [Link]
Sources
The Versatile Virtuoso: 5-Bromo-1-methyl-1H-tetrazole as a Pivotal Building Block in Modern Organic Synthesis
In the intricate tapestry of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 5-bromo-1-methyl-1H-tetrazole has emerged as a particularly versatile and powerful synthon, offering a gateway to a diverse array of functionalized tetrazole derivatives. This technical guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights, tailored for researchers, scientists, and professionals in drug development.
Introduction: The Tetrazole Moiety and the Strategic Advantage of this compound
The tetrazole ring is a privileged scaffold in medicinal chemistry, often serving as a bioisosteric replacement for the carboxylic acid group. This substitution can enhance metabolic stability, improve pharmacokinetic profiles, and modulate biological activity. This compound, with its strategically positioned bromine atom, provides a reactive handle for a multitude of transformations, enabling the introduction of diverse substituents at the 5-position of the tetrazole ring. The presence of the N-methyl group prevents tautomerization, ensuring regiochemical control in subsequent reactions.
This guide will delve into the synthesis of this key building block and its subsequent elaboration through cross-coupling reactions, nucleophilic substitutions, and its pivotal role in the Julia-Kocienski olefination.
Synthesis of the Cornerstone: Preparation of this compound
A reliable and scalable synthesis of the starting material is the foundation of any successful synthetic campaign. While various methods for the synthesis of substituted tetrazoles exist, a common route to this compound involves the bromination of 1-methyl-1H-tetrazole.
Protocol 1: Bromination of 1-methyl-1H-tetrazole
This protocol outlines a general procedure for the bromination of 1-methyl-1H-tetrazole.
Materials:
-
1-methyl-1H-tetrazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 1-methyl-1H-tetrazole (1.0 equiv).
-
Dissolve the starting material in anhydrous acetonitrile.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add N-Bromosuccinimide (1.05 equiv) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Causality in Experimental Choices: The use of NBS provides a mild and selective source of electrophilic bromine, minimizing side reactions. Anhydrous conditions are crucial to prevent the hydrolysis of NBS and potential side reactions. The slow, portion-wise addition of NBS at low temperature helps to control the exothermicity of the reaction and improve selectivity.
A Gateway to Molecular Diversity: Cross-Coupling Reactions
The bromine atom in this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Partners
The Suzuki-Miyaura coupling is a robust method for the formation of biaryl and heteroaryl-aryl linkages.[1]
This protocol provides a general procedure for the Suzuki-Miyaura coupling.[2][3]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst.
-
Add the degassed solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography.
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 8 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane/H₂O | 100 | 6 | 92 |
| 3 | Thiophene-2-boronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 85 | 12 | 78 |
Note: Yields are representative and can vary based on specific substrate and reaction conditions.
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Sources
Application Notes: The Strategic Use of 5-Bromo-1-methyl-1H-tetrazole in Modern Pharmaceutical Synthesis
Abstract
This guide provides a detailed technical overview of 5-bromo-1-methyl-1H-tetrazole, a versatile heterocyclic building block for pharmaceutical research and development. We move beyond a simple recitation of facts to deliver field-proven insights into its application, focusing on the causality behind experimental design. The core utility of this reagent lies in its capacity to undergo a variety of palladium-catalyzed cross-coupling reactions, enabling the efficient construction of complex molecular architectures. This document details the strategic implementation of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, supported by generalized protocols, data-rich tables, and workflow diagrams to guide researchers in drug discovery and process development.
Introduction: The Strategic Value of the 1-Methyltetrazole Moiety
In medicinal chemistry, the tetrazole ring is recognized as a privileged scaffold, primarily serving as a bioisosteric replacement for the carboxylic acid group.[1][2] This substitution can enhance a drug candidate's metabolic stability, improve its lipophilicity, and modulate its pharmacokinetic profile.[3] The 5-substituted 1H-tetrazole, in particular, mimics the acidity and planar structure of a carboxylate, allowing it to engage in similar hydrogen bonding interactions with biological targets.[4]
The subject of this guide, this compound, combines this valuable pharmacophore with a synthetically versatile handle. The N-methylation prevents tautomerization and provides a fixed structural element, while the bromine atom at the C5-position is an ideal leaving group for palladium-catalyzed cross-coupling reactions.[5] This allows for the precise and efficient introduction of aryl, alkynyl, and amino substituents, making it a cornerstone intermediate for building diverse libraries of drug-like molecules.[6]
Synthesis of the Core Intermediate
The accessibility of this compound is a key factor in its utility. While various synthetic routes exist for substituted tetrazoles, a reliable and scalable method involves the oxidative bromination of a corresponding 1-substituted 1H-tetrazole-5-thiol. This approach avoids the direct handling of potentially explosive azide reagents in the final steps.[7][8]
Plausible Synthetic Route: A common precursor, 1-methyl-1H-tetrazole-5-thiol, can be efficiently converted to this compound. The reaction typically proceeds by treatment with an oxidizing agent in the presence of a bromide source.[7]
Caption: Plausible synthesis of the title compound.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the electron-deficient tetrazole ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These transformations are among the most powerful tools in modern organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance.[6][9]
The general catalytic cycle, shown below, is the foundation for these reactions. It involves the sequential steps of oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with a coupling partner, and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[10][11]
Caption: General catalytic cycle for Pd-cross-coupling.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl and heteroaryl-aryl linkages, which are core structures in numerous pharmaceuticals, including the "sartan" class of angiotensin II receptor blockers (ARBs).[12][13][14][15] This reaction couples the bromo-tetrazole with an organoboron reagent (boronic acid or ester).
The Scientist's Insight (Causality): The choice of base is critical; it activates the boronic acid by forming a more nucleophilic boronate complex, which facilitates the transmetalation step.[16] The ligand, often a bulky electron-rich phosphine, stabilizes the Pd(0) species, promotes oxidative addition, and prevents catalyst decomposition.
Generalized Protocol: Suzuki-Miyaura Coupling
-
Inert Atmosphere Setup: To a dry reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Catalyst & Ligand Addition: Add the palladium catalyst and ligand.
-
Solvent Addition: Degas the chosen solvent (e.g., by sparging with argon for 15-30 minutes) and add it to the reaction vessel via cannula or syringe.
-
Reaction: Heat the mixture to the specified temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Table 1: Typical Suzuki-Miyaura Reaction Parameters
| Component | Example | Function / Rationale | Source(s) |
|---|---|---|---|
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | Provides the active Pd(0) species to initiate the catalytic cycle. | [15][17] |
| Ligand | SPhos, XPhos, P(t-Bu)₃ | Bulky, electron-rich ligands stabilize the catalyst and accelerate key steps. | [16] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid to facilitate transmetalation. | [11][15] |
| Solvent | Dioxane/H₂O, Toluene, DME | Solubilizes reactants and facilitates heat transfer. Aqueous mixtures often accelerate the reaction. | [15][17] |
| Temperature | 80-110 °C | Provides the necessary activation energy for the reaction. |[15] |
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Sonogashira Coupling: Introducing Alkynyl Scaffolds
The Sonogashira reaction is a highly effective method for forming C(sp²)-C(sp) bonds by coupling an aryl halide with a terminal alkyne.[18][19] This introduces a rigid, linear alkynyl moiety, a valuable linker and pharmacophore in drug design.
The Scientist's Insight (Causality): This reaction uniquely employs a dual-catalyst system. The palladium catalyst functions as in the Suzuki reaction, while a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper(I) acetylide. This intermediate is much more reactive and readily undergoes transmetalation with the palladium(II) complex, accelerating the overall catalytic cycle.[20] The amine base serves both to deprotonate the alkyne and as a solvent.
Generalized Protocol: Sonogashira Coupling
-
Inert Atmosphere Setup: To a dry reaction vessel, add this compound (1.0 equiv), the palladium catalyst, the copper(I) co-catalyst, and the ligand (if used).
-
Solvent & Reagent Addition: Add the amine solvent (e.g., triethylamine or diisopropylamine) and the terminal alkyne (1.1-1.5 equiv).
-
Reaction: Stir the mixture at the specified temperature. The reaction is often run at room temperature but may require gentle heating. Monitor by TLC or LC-MS.
-
Workup: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues. Concentrate the filtrate under reduced pressure.
-
Purification: Redissolve the residue in an organic solvent, wash with water, dry, and concentrate. Purify the crude product by column chromatography.
Table 2: Typical Sonogashira Reaction Parameters
| Component | Example | Function / Rationale | Source(s) |
|---|---|---|---|
| Pd Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | The primary catalyst for the cross-coupling cycle. | [20] |
| Cu Co-catalyst | CuI | Activates the terminal alkyne by forming a copper acetylide intermediate. | [18][20] |
| Base / Solvent | Triethylamine (TEA), Diisopropylamine (DIPA) | Acts as a base to deprotonate the alkyne and often serves as the solvent. | [19] |
| Ligand | PPh₃ | Stabilizes the palladium catalyst. Often part of the catalyst complex itself. | [20] |
| Temperature | 25-60 °C | Generally milder conditions are required compared to Suzuki coupling. |[21] |
Caption: Experimental workflow for Sonogashira coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a ubiquitous linkage in pharmaceuticals.[10][22] This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines, amides, and other N-nucleophiles.
The Scientist's Insight (Causality): This reaction is highly sensitive to ligand choice. Sterically hindered, electron-rich biarylphosphine ligands (e.g., tBuBrettPhos, RuPhos) are crucial.[23] Their bulk facilitates the final reductive elimination step, which is often rate-limiting, while their electron-donating nature promotes the initial oxidative addition.[24] A strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) is required to deprotonate the amine, forming a more reactive amide that can coordinate to the palladium center.[24]
Generalized Protocol: Buchwald-Hartwig Amination
-
Inert Atmosphere Setup: In a glovebox or under a stream of argon, add the palladium precatalyst, ligand, and base to a dry reaction vessel.
-
Reagent Addition: Add this compound (1.0 equiv), the amine coupling partner (1.1-1.5 equiv), and the anhydrous solvent.
-
Reaction: Seal the vessel and heat to the specified temperature with vigorous stirring. Monitor the reaction's progress by LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude product via column chromatography.
Table 3: Typical Buchwald-Hartwig Amination Parameters
| Component | Example | Function / Rationale | Source(s) |
|---|---|---|---|
| Pd Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. | [24][25] |
| Ligand | XPhos, RuPhos, tBuBrettPhos | Bulky biarylphosphine ligands are essential for high catalytic activity and broad scope. | [23] |
| Base | NaOt-Bu, K₂CO₃, LHMDS | Strong, non-nucleophilic base required to deprotonate the amine. | [24] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are required. | [24] |
| Temperature | 80-120 °C | Higher temperatures are often necessary to drive the reaction to completion. |[10] |
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Application Notes and Protocols for Reactions with 5-bromo-1-methyl-1H-tetrazole
Introduction: The Versatility of 5-bromo-1-methyl-1H-tetrazole as a Synthetic Building Block
This compound is a pivotal reagent in contemporary medicinal chemistry and materials science. The tetrazole ring is a well-recognized bioisostere for the carboxylic acid group, offering similar acidity (pKa) and hydrogen bonding capabilities but with improved metabolic stability and cell permeability. The strategic placement of a bromine atom at the C5-position transforms this stable heterocycle into a versatile electrophilic partner for a wide array of synthetic transformations.
The electron-withdrawing nature of the tetrazole ring system significantly influences the reactivity of the C5-position, making the C-Br bond susceptible to both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr). This dual reactivity allows for the introduction of diverse carbon- and heteroatom-based substituents, making it an invaluable scaffold for generating libraries of complex molecules in drug discovery programs. This guide provides detailed, field-proven protocols for the most common and impactful reactions involving this compound, with an emphasis on the mechanistic rationale behind the experimental design.
Critical Safety Precautions
Before commencing any experimental work, a thorough risk assessment is mandatory.
-
Explosion Hazard: Tetrazole-containing compounds are nitrogen-rich and can be energetic. While this compound is generally stable, it may decompose explosively upon heating.[1] Avoid strong heating or grinding. Always use a safety shield.
-
Toxicity: The toxicological properties of this compound are not extensively documented. Treat it as a potentially hazardous substance. Handle in a well-ventilated fume hood.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.[3]
-
Reagent Handling: Many reagents used in the following protocols are hazardous. For example, organotin compounds used in Stille couplings are highly toxic.[4] Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle all chemicals in accordance with their Safety Data Sheets (SDS).
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern C-C and C-heteroatom bond formation.[5] For a substrate like this compound, these reactions provide a modular and efficient route to 5-substituted derivatives. The general catalytic cycle, applicable to Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions, involves three key steps: oxidative addition, transmetalation (or a related step), and reductive elimination.[6]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the operational simplicity, high functional group tolerance, and the commercial availability and stability of boronic acid reagents.[7][8]
Principle: This reaction couples the 5-bromo-tetrazole with an aryl- or vinyl-boronic acid (or boronate ester). The crucial role of the base (e.g., K₂CO₃, Cs₂CO₃) is to activate the boronic acid, forming a more nucleophilic boronate species, which facilitates the transmetalation step where the organic group is transferred from boron to the palladium center.[9]
Representative Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst system. A common and effective system is Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source like Pd(OAc)₂ (2 mol%) and a ligand like SPhos or XPhos (2-4 mol%). The choice of ligand is critical and can prevent side reactions like debromination.[10]
-
Solvent Addition: Add a degassed solvent system via syringe. A mixture of an organic solvent and water, such as 1,4-dioxane/water (4:1) or toluene/ethanol/water (4:1:1), is typically effective.[11]
-
Reaction Execution: Heat the reaction mixture with vigorous stirring. A typical temperature range is 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 2-18 hours.
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic phase sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | Toluene/H₂O | 100 | 12 | 75-90 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 90 | 4 | 80-95 |
| 3 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.0) | DME | 80 | 2 | 85-98 |
| 4 | XPhosPdG2 (2) | XPhos (2) | K₂CO₃ (3.0) | t-AmylOH | 110 | 0.7 (µW) | 70-92 |
| Yields are estimated based on protocols for similar bromo-heterocyclic substrates and will vary depending on the specific boronic acid used.[10][12][13] |
Protocol 2: Stille Coupling
The Stille reaction offers a powerful alternative, particularly when the required boronic acid is unstable. It couples the substrate with an organotin (stannane) reagent.[14]
Principle: The key advantages of organostannanes are their tolerance to a wide range of functional groups and their inertness to moisture and air.[15] However, their primary drawback is high toxicity, necessitating careful handling and purification to remove tin byproducts. The mechanism follows the general cross-coupling cycle. Additives like lithium chloride (LiCl) can accelerate the reaction by facilitating the displacement of ligands from palladium, while copper(I) iodide (CuI) can enhance the rate of transmetalation.[4][16]
Representative Protocol:
-
Reaction Setup: In a fume hood, add this compound (1.0 equiv.), the organostannane reagent (1.1-1.2 equiv.), and LiCl (3.0 equiv.) to a flame-dried Schlenk flask under argon.
-
Solvent and Catalyst: Add anhydrous, degassed solvent (e.g., Toluene, DMF, or NMP).[2] Add the palladium catalyst, typically Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ (2 mol%) with a phosphine ligand like P(o-tol)₃ (4 mol%).
-
Reaction Execution: Heat the mixture to 90-110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification:
-
After cooling, dilute the reaction mixture with a suitable organic solvent.
-
To remove tin byproducts, wash the organic solution with an aqueous solution of potassium fluoride (KF). The fluoride ions form strong bonds with tin, creating insoluble tin fluorides that can be filtered off.
-
Perform a standard aqueous workup, dry the organic layer, and concentrate.
-
Purify the residue via column chromatography.
-
Protocol 3: Sonogashira Coupling for C(sp)-C(sp²) Bond Formation
This reaction is the premier method for coupling terminal alkynes with aryl halides, creating arylalkyne structures.[17]
Principle: The Sonogashira reaction is unique among the common cross-coupling reactions as it typically employs a dual-catalyst system: a palladium complex and a copper(I) salt (e.g., CuI).[18] The palladium catalyst facilitates the main cycle, while the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base (typically an amine like triethylamine or diisopropylamine) to form a copper(I) acetylide intermediate. This intermediate is highly reactive and readily undergoes transmetalation with the palladium(II) complex.[19]
Representative Protocol:
-
Reaction Setup: To a Schlenk flask under argon, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%), and the copper(I) co-catalyst (CuI, 1-2 mol%).
-
Solvent and Reagents: Add an anhydrous solvent, typically THF or DMF. Add an amine base, such as triethylamine (Et₃N, 2.0-3.0 equiv.), which also serves as a solvent in some cases. Finally, add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C). The reaction is often rapid and can be complete in 2-6 hours. Monitor progress by TLC.
-
Work-up and Purification:
-
Filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent.
-
Concentrate the filtrate.
-
Perform a standard aqueous work-up.
-
Purify the crude product by column chromatography.
-
Protocol 4: Buchwald-Hartwig Amination for C-N Bond Formation
This reaction is a powerful method for forming C-N bonds, coupling aryl halides with a vast range of primary and secondary amines, including anilines, alkylamines, and heterocycles.[20]
Principle: The key to a successful Buchwald-Hartwig amination is the choice of ligand and base.[21] Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are essential. They promote the reductive elimination step and stabilize the catalytically active Pd(0) species.[6] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to deprotonate the amine, forming the amide that participates in the catalytic cycle.[22]
Representative Protocol:
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), the ligand (if not using a precatalyst), and the base (NaOtBu, 1.2-1.5 equiv.) to a Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Solvent Addition: Add an anhydrous, aprotic solvent such as toluene, dioxane, or tert-butanol.
-
Reaction Execution: Heat the reaction mixture, typically between 80-110 °C, until the starting material is consumed as monitored by LC-MS.
-
Work-up and Purification:
-
Cool the reaction and quench carefully with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract with an organic solvent, wash with brine, and dry over Na₂SO₄.
-
Concentrate and purify by column chromatography.
-
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Section 2: Nucleophilic Aromatic Substitution (SNAr)
The highly electron-deficient nature of the tetrazole ring activates the C5-position towards nucleophilic attack, allowing for SNAr reactions even without a metal catalyst.
Principle: For an SNAr reaction to occur, two conditions are generally required: the aromatic ring must be "activated" by electron-withdrawing groups, and there must be a good leaving group (like bromide).[23] The this compound substrate meets both criteria perfectly. The reaction can proceed through a classic two-step addition-elimination pathway via a Meisenheimer complex or, in some cases, a concerted mechanism.[1][24][25] Strong nucleophiles like alkoxides, thiolates, and amines can displace the bromide.
Representative Protocol (O-Arylation with Phenols):
-
Reaction Setup: To a reaction vial, add the phenol (1.2 equiv.) and a base such as cesium carbonate (Cs₂CO₃, 1.5-2.0 equiv.).
-
Solvent and Substrate: Add an anhydrous polar aprotic solvent like THF or DMF. Add this compound (1.0 equiv.).
-
Reaction Execution: Stir the mixture at a temperature ranging from 40 °C to 80 °C. The high reactivity of the tetrazole system often allows for milder conditions than typical SNAr reactions. Monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification:
-
Cool the reaction and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous phase with the organic solvent.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
-
References
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Luo, H., Li, Y., Zhang, Y., Lu, Q., An, Q., Xu, M., Li, S., Li, J., & Li, B. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry, 87(5), 2590–2600. [Link]
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Alinezhad, H., Saleh, M., & Biparva, P. (2014). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 19(6), 7986–7997. [Link]
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Luo, H., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. ResearchGate. [Link]
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Kashani, S. K., Jessiman, J. E., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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Myers, A. (n.d.). The Stille Reaction. Harvard University. Retrieved January 17, 2026, from [Link]
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Sans, V., et al. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Green Chemistry. [Link]
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Leah4sci. (2016, August 10). Sonogashira Coupling Reaction Mechanism. YouTube. Retrieved January 17, 2026, from [Link]
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Dawood, K. M., et al. (2018). Microwave-promoted Heck and Suzuki coupling reactions of new 3-(5-bromobenzofuranyl)pyrazole in aqueous media. Arkivoc. [Link]
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Yin, P., et al. (2016). Synthesis of 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole and its derivatives from 5-aminotetrazole and cyanogen azide: a promising strategy towards the development of C–N linked bistetrazolate energetic materials. RSC Advances. [Link]
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Application Notes & Protocols: The Strategic Use of 5-Bromo-1-methyl-1H-tetrazole in Modern Agrochemical Synthesis
Introduction: The Ascendancy of the Tetrazole Moiety in Agrochemical Design
In the landscape of modern crop protection, the relentless pursuit of compounds with high efficacy, novel modes of action, and favorable environmental profiles is paramount. Within this context, nitrogen-rich heterocyclic compounds have emerged as privileged scaffolds, and among them, the tetrazole ring holds a position of particular significance.[1][2] Often employed as a bioisosteric replacement for carboxylic acids, the 1-methyl-1H-tetrazole group enhances metabolic stability, improves lipophilicity, and modulates the physicochemical properties of active ingredients.
5-Bromo-1-methyl-1H-tetrazole serves as a critical and versatile building block for introducing this valuable moiety. Its utility stems from the presence of a halogenated carbon atom on the electron-deficient tetrazole ring, rendering it an excellent electrophile for a variety of synthetic transformations. This guide provides an in-depth exploration of its primary applications, complete with field-tested protocols and the scientific rationale underpinning these methodologies.
Core Application I: Nucleophilic Aromatic Substitution (SNAr)
The most direct application of this compound in agrochemical synthesis is its role as an electrophile in nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nature of the four nitrogen atoms in the tetrazole ring activates the C5 position, making the bromo substituent an excellent leaving group for displacement by a wide range of nucleophiles.[3] This reaction is a cornerstone for creating stable ether, thioether, and amine linkages, which are integral to the structure of many modern fungicides and herbicides.
A prime example of an agrochemical containing a substituted tetrazole is the fungicide Metyltetraprole, which acts as a Quinone outside Inhibitor to control diseases like Septoria leaf blotch in wheat.[4] While its specific synthesis may vary, the core structure highlights the importance of linking the tetrazole ring to other pharmacophores.
Logical Workflow: SNAr Reaction
Caption: Workflow for SNAr using this compound.
Detailed Protocol 1: Synthesis of 5-Aryloxy-1-methyl-1H-tetrazoles via SNAr
This protocol describes a general procedure for the coupling of a phenolic nucleophile with this compound.
A. Materials & Reagents
-
This compound (1.0 eq)
-
Substituted Phenol (e.g., 4-chlorophenol) (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Deionized water
-
Magnesium sulfate (MgSO₄), anhydrous
B. Experimental Procedure
-
Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the substituted phenol (1.1 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.5 M with respect to the limiting reagent.
-
Initiation: Stir the mixture at room temperature for 15 minutes. This step facilitates the deprotonation of the phenol by the base, generating the more potent phenoxide nucleophile. The use of a polar aprotic solvent like DMF is critical as it solvates the potassium cation but not the phenoxide anion, maximizing its nucleophilicity.[3]
-
Reagent Addition: Add this compound (1.0 eq) to the flask.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into deionized water and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then brine solution to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to afford the pure 5-aryloxy-1-methyl-1H-tetrazole.
C. Self-Validating System & Causality
-
Excess Nucleophile (1.1 eq): Ensures complete consumption of the limiting electrophile.
-
Anhydrous Conditions: Prevents quenching of the base and potential side reactions.
-
K₂CO₃ as Base: A moderately strong base that is sufficient to deprotonate phenols without causing decomposition of the tetrazole ring. For less acidic nucleophiles like thiols, a stronger base such as sodium hydride (NaH) may be required.
-
Aqueous Work-up: Essential for removing the highly polar DMF solvent and inorganic byproducts.
Table 1: Typical SNAr Reaction Parameters
| Nucleophile (R-XH) | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Phenols | K₂CO₃ | DMF | 80-100 | 75-95 |
| Thiols | NaH, K₂CO₃ | DMF, THF | 60-80 | 80-98 |
| Amines | K₂CO₃, Et₃N | DMSO | 100-120 | 60-85 |
Core Application II: Palladium-Catalyzed Cross-Coupling Reactions
For the construction of C-C bonds, particularly for linking the tetrazole ring to other aryl or heteroaryl systems, palladium-catalyzed cross-coupling reactions are indispensable tools in modern agrochemical discovery.[5] Reactions like the Suzuki, Stille, and Sonogashira couplings utilize the C-Br bond of this compound to forge new connections, enabling the synthesis of highly complex and potent active ingredients. The Suzuki-Miyaura coupling, which pairs an organohalide with a boronic acid, is particularly favored due to the stability and low toxicity of the boronic acid reagents.
Logical Workflow: Suzuki Cross-Coupling
Caption: Workflow for Suzuki coupling with this compound.
Detailed Protocol 2: Synthesis of 5-Aryl-1-methyl-1H-tetrazoles via Suzuki Coupling
This protocol provides a general method for the palladium-catalyzed Suzuki coupling of an arylboronic acid with this compound.
A. Materials & Reagents
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
1,4-Dioxane
-
Deionized water
B. Experimental Procedure
-
Vessel Preparation: To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and nitrogen (or argon) three times to establish an inert atmosphere. This is crucial to prevent the oxidation and deactivation of the Pd(0) species generated in situ.
-
Solvent Addition: Add 1,4-dioxane and deionized water (typically in a 4:1 to 5:1 ratio) via syringe. The solvent mixture should be thoroughly degassed beforehand by sparging with nitrogen for 20-30 minutes.
-
Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (3 mol%), to the flask under a positive pressure of nitrogen.
-
Reaction: Place the flask in a preheated oil bath at 90-110 °C and stir vigorously. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Separate the layers and extract the aqueous phase twice more with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude material by flash column chromatography to yield the desired 5-aryl-1-methyl-1H-tetrazole.
C. Self-Validating System & Causality
-
Catalyst Choice: Pd(dppf)Cl₂ is an air-stable Pd(II) precatalyst that is reliably reduced to the active Pd(0) species in the reaction. Its bulky ferrocene-based ligand promotes the critical reductive elimination step.
-
Base and Solvent System: The aqueous base (K₂CO₃) is essential for the transmetalation step of the catalytic cycle, where the aryl group is transferred from boron to palladium. The dioxane/water system provides sufficient polarity to dissolve the inorganic base while maintaining a high enough boiling point for the reaction.
-
Degassing: The removal of dissolved oxygen is arguably the most critical step for ensuring reproducibility and high yields in cross-coupling chemistry, as O₂ can irreversibly oxidize the active catalyst.[6]
Table 2: Representative Suzuki Coupling Conditions
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent System | Temp (°C) | Typical Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ (3%) | K₂CO₃ | Dioxane/H₂O | 100 | 90-98 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5%) | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 85-95 |
| 3-Pyridylboronic acid | Pd(dppf)Cl₂ (3%) | Cs₂CO₃ | Dioxane/H₂O | 110 | 70-88 |
Conclusion and Future Outlook
This compound is a high-value, strategic intermediate for the synthesis of advanced agrochemicals. Its utility in both nucleophilic substitution and palladium-catalyzed cross-coupling reactions provides chemists with a robust and flexible toolkit for incorporating the metabolically stable 1-methyl-tetrazole moiety into complex molecular architectures. The protocols detailed herein represent reliable and scalable methods, grounded in a clear understanding of reaction mechanisms and causality. As the demand for more sophisticated and effective crop protection agents grows, the creative application of versatile building blocks like this compound will continue to be a key driver of innovation in the field.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 89881183, Metyltetraprole. Available at: [Link]
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Gao, C., et al. (2015). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 20(1), 1075-1121. Available at: [Link]
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Penning, T. D. (2026). Applications of 5-Methyl-1H-Tetrazole in Advanced Chemical Synthesis. Available at: [Link]
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Verma, R., et al. (2021). Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Advances, 11(61), 38699-38718. Available at: [Link]
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Organic Chemistry Portal. Synthesis of 1H-tetrazoles. Available at: [Link]
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Artamonova, T. V., et al. (2018). An efficient synthesis of 1-substituted 5-bromo-1 H -tetrazoles. ResearchGate. Available at: [Link]
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University of Illinois Springfield. Nucleophilic Substitution Reactions. Available at: [Link]
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El-Adl, K., et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Molecules, 29(12), 2845. Available at: [Link]
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LibreTexts. 7.6 Extra Topics on Nucleophilic Substitution Reactions – Organic Chemistry I. Available at: [Link]
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Singh, D., & Ahmed, N. (2024). Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. RSC Advances, 14(1), 1-23. Available at: [Link]
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Jeschke, P. (2018). Palladium-catalyzed cross-coupling reactions: a powerful tool for the synthesis of agrochemicals. Journal of Agricultural and Food Chemistry, 66(44), 11511-11533. Available at: [Link]
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Su, W.-K., et al. (2006). Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilicate Nanocomposite. ACS Omega, 4(5), 9355-9362. Available at: [Link]
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Ali, F., & Ashraf, S. M. (2009). Synthesis and Characterization of a-Bromo 5-Methyl Tetrazoles from Long Chain Fatty Alkenoates. Journal of Oleo Science, 58(12), 629-633. Available at: [Link]
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Soderberg, T. (2019). CHAPTER 9. Substitution reactions. University of Kentucky. Available at: [Link]
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Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Organic Process Research & Development, 16(6), 1156-1184. Available at: [Link]
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Gademann, K., et al. (2021). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. ResearchGate. Available at: [Link]
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Magano, J. (2021). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Available at: [Link]
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Colacot, T. J. (2020). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Catalysis, 10(15), 8415-8432. Available at: [Link]
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Fischer, N., et al. (2020). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules, 25(13), 2989. Available at: [Link]
-
Chrétien, J.-M., et al. (2003). Proposed mechanism for the synthesis of 5‐substituted 1H‐tetrazoles promoted by Bu3SnOMe. ResearchGate. Available at: [Link]
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Application Notes & Protocols: 5-Bromo-1-Methyl-1H-Tetrazole as a Versatile Precursor for Nitrogen-Rich Energetic Materials
Abstract
The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, represents a foundational scaffold in the design of high-energy-density materials (HEDMs).[1][2] Its high positive enthalpy of formation, significant nitrogen content, and the generation of environmentally benign dinitrogen gas upon decomposition make it a superior building block compared to traditional nitroaromatic explosives.[3][4] This guide details the strategic use of 5-bromo-1-methyl-1H-tetrazole as a key synthetic intermediate. The bromo-substituent at the 5-position acts as a versatile leaving group, enabling nucleophilic substitution reactions to introduce a variety of energetic functionalities (e.g., amino, azido, nitramino groups). We provide detailed, field-tested protocols for the synthesis of the this compound precursor and its subsequent conversion into nitrogen-rich energetic salts, offering a pathway to advanced materials with tailored performance characteristics.
The Strategic Importance of the 1-Methyl-Tetrazole Scaffold
The methylation of the tetrazole ring, specifically at the N1 position, is a critical design choice. It enhances the thermal stability and density of the resulting energetic compounds compared to their 1H-tetrazole analogues. The 1-methyl-tetrazole core is the basis for several well-characterized energetic materials, demonstrating its reliability and performance.[5][6][7] Our focus is on leveraging the 5-bromo derivative as a stable, versatile, and reactive platform for further functionalization.
Why this compound?
The C-Br bond at the 5-position of the electron-deficient tetrazole ring is activated for nucleophilic aromatic substitution. This allows for the displacement of the bromide ion by various nitrogen-rich nucleophiles, which are essential for building energetic performance. This strategy provides a modular approach to synthesizing a library of energetic compounds from a single, readily accessible intermediate.
Synthesis of the Precursor: this compound
A robust and efficient synthesis of the precursor is paramount. While several methods exist for brominating tetrazoles, we present a protocol adapted from a general and effective method involving the oxidative bromination of a corresponding tetrazole-5-thiol.[8] This approach is advantageous due to its high efficiency and the relative ease of product isolation.
Experimental Protocol 1: Synthesis of this compound
This protocol proceeds in two logical steps: first, the synthesis of the thiol intermediate, and second, its oxidative bromination.
Part A: Synthesis of 1-Methyl-1H-tetrazole-5-thiol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl isothiocyanate (1.0 eq) in a minimal amount of a suitable organic solvent like DMF.
-
Azide Addition: In a separate beaker, carefully dissolve sodium azide (1.1 eq) in water. Caution: Sodium azide is highly toxic and can form explosive heavy metal azides.
-
Cycloaddition: Slowly add the sodium azide solution to the stirred solution of methyl isothiocyanate.
-
Reflux: Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, acidify the mixture with a dilute strong acid (e.g., 2M HCl) to precipitate the thiol product.
-
Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum to yield 1-methyl-1H-tetrazole-5-thiol. Characterize via NMR and IR spectroscopy.
Part B: Oxidative Bromination [8]
-
Reaction Setup: In a 100 mL round-bottom flask, suspend the 1-methyl-1H-tetrazole-5-thiol (1.0 eq) and zinc(II) bromide (1.5 eq) in an appropriate solvent.
-
Oxidant Addition: While stirring vigorously at 70-80 °C, slowly add 50% hydrogen peroxide (2.0 eq) dropwise. Caution: Hydrogen peroxide is a strong oxidizer; addition should be controlled to manage the exotherm.
-
Reaction: Maintain the temperature at 70-80 °C and continue stirring for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Isolation: Cool the reaction mixture to room temperature and dilute with a significant volume of cold water. The this compound product should precipitate.
-
Purification: Filter the crude product, wash thoroughly with water to remove inorganic salts, and dry under vacuum. If necessary, recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.
-
Confirmation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Diagram: Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Application: Preparation of 1-Methyl-5-Aminotetrazole (MAT) Energetic Salts
A primary application of this compound is its conversion to 1-methyl-5-aminotetrazole (MAT), a precursor to a family of well-studied energetic salts.[5][7] The amino group provides a site for protonation or further methylation, enabling the formation of ionic compounds with energetic anions.
Experimental Protocol 2: Synthesis of 1-Methyl-5-Aminotetrazole (MAT) from the Bromo-Precursor
-
Reaction Setup: Place the synthesized this compound (1.0 eq) in a high-pressure reaction vessel (autoclave).
-
Ammonolysis: Add a solution of aqueous or ethanolic ammonia in significant excess.
-
Reaction: Seal the vessel and heat to 100-120 °C for 12-24 hours. The pressure will increase; ensure the vessel is rated for the expected conditions.
-
Work-up: After cooling completely to room temperature, carefully vent the vessel. Transfer the reaction mixture to a round-bottom flask.
-
Isolation: Remove the solvent and excess ammonia under reduced pressure. The resulting solid is crude 1-methyl-5-aminotetrazole.
-
Purification: Recrystallize the crude product from ethanol or water to yield pure MAT. Confirm identity using spectroscopy and melting point comparison to literature values.[7]
Experimental Protocol 3: Formation of a Representative Energetic Salt (e.g., 1-Methyl-5-aminotetrazolium Perchlorate)[5][6]
SAFETY FIRST: Perchlorate salts can be highly sensitive to shock, friction, and heat. Handle with extreme caution, using non-sparking tools and appropriate personal protective equipment (PPE), including face shields and blast shields. Work with small quantities.
-
Protonation: Dissolve the purified 1-methyl-5-aminotetrazole (1.0 eq) in a minimal amount of water or ethanol.
-
Acidification: Slowly and carefully add an equimolar amount of perchloric acid (HClO₄, 70%) dropwise while cooling the mixture in an ice bath.
-
Precipitation: The 1-methyl-5-aminotetrazolium perchlorate salt will precipitate from the solution.
-
Isolation: Filter the white solid product, wash sparingly with ice-cold ethanol, and then with diethyl ether.
-
Drying: Dry the product carefully in a desiccator. DO NOT use heat. The final product should be stored in a designated explosives magazine.
Diagram: Reaction Pathway to Energetic Salts
Caption: Conversion of the bromo-precursor to energetic salts via MAT.
Performance Data & Characterization
The ultimate value of a synthetic pathway is determined by the performance of the final materials. The energetic salts derived from the 1-methyl-tetrazole core exhibit promising properties, often combining good thermal stability with significant energetic output.
Table 1: Properties of Representative Energetic Salts Derived from the MAT Scaffold
| Compound Name | Formula | Density (g/cm³) | Decomposition Temp. (°C) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Reference |
| 1-Methyl-5-aminotetrazolium Nitrate | C₂H₅N₅O₃ | 1.69 | >150 | 8100 | 25.6 | [5][6] |
| 1-Methyl-5-aminotetrazolium Perchlorate | C₂H₅N₅O₄Cl | 1.83 | >150 | (Not Reported) | (Not Reported) | [5][6] |
| 1,4-Dimethyl-5-aminotetrazolium Nitrate | C₃H₈N₅O₃ | 1.58 | >150 | 7500 | 20.2 | [5][6] |
| 1,4-Dimethyl-5-aminotetrazolium Dinitramide | C₃H₇N₇O₄ | 1.63 | >150 | 7500 | 21.2 | [5][6] |
-
Scientist's Note: The data clearly shows that salts derived from the 1-methyl-tetrazole core are powerful energetic materials, with detonation velocities comparable to or exceeding some conventional explosives. The choice of the anion (e.g., nitrate, perchlorate, dinitramide) is a critical factor in tuning the final properties of the material.
Mandatory Safety Protocols
Work with tetrazole-based energetic materials requires strict adherence to safety protocols.[9][10][11]
-
General Handling: Always handle tetrazole derivatives in a well-ventilated fume hood.[9] Wear appropriate PPE, including safety glasses, flame-resistant lab coats, and gloves.[12]
-
Static Discharge: Use non-sparking tools and ensure all equipment is properly grounded to prevent ignition from electrostatic discharge.[11][13]
-
Scale: Work with the smallest quantities of material feasible for the experiment (< 1 gram is recommended for initial characterization).[10]
-
Stimuli Sensitivity: Tetrazoles can be sensitive to heat, friction, and impact. Avoid grinding, milling, or any action that could create these conditions.[10][13]
-
Storage: Store energetic materials in a cool, dry, well-ventilated area, away from heat sources, incompatible materials (e.g., strong oxidizing agents), and direct sunlight.[9][10]
-
Disposal: All waste must be disposed of according to institutional and national regulations for hazardous and explosive materials. Do not mix with other chemical waste.
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Klapötke, T. M., et al. (2008). Salts of Methylated 5-Aminotetrazoles with Energetic Anions. Inorganic Chemistry, 47(5), 1704–1713. [Link][5][7]
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Klapötke, T. M., et al. (2008). Nitrogen-Rich Salts of 1-Methyl-5-nitriminotetrazolate: An Auspicious Class of Thermally Stable Energetic Materials. Chemistry of Materials, 20(13), 4519–4530. [Link][14]
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Klapötke, T. M., et al. (2007). Salts of Methylated 5-Aminotetrazoles with Energetic Anions. ACS Publications. [Link]
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Eberhardt, L. J., et al. (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. MDPI. [Link][15][16]
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Demidov, O., et al. (2025). An efficient synthesis of 1-substituted 5-bromo-1 H -tetrazoles. ResearchGate. [Link][8]
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Application Notes and Protocols for Green Chemistry Approaches to the Synthesis of 5-Bromo-1-methyl-1H-tetrazole
Introduction: The Imperative for Greener Synthesis of a Key Pharmaceutical Building Block
5-Bromo-1-methyl-1H-tetrazole is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its structural motif is found in a range of therapeutic agents, making its efficient and sustainable production a topic of significant interest to the pharmaceutical and chemical industries.[1] Traditional synthetic routes to this and other tetrazole derivatives often rely on hazardous reagents, volatile organic solvents, and harsh reaction conditions, contributing to a significant environmental footprint.
The principles of green chemistry provide a framework for developing safer and more sustainable chemical processes.[2] This involves the use of less hazardous reagents, environmentally benign solvents, catalytic rather than stoichiometric reagents, and reaction conditions that minimize energy consumption and waste generation. These application notes provide detailed protocols and a comparative analysis of green chemistry approaches for the synthesis of this compound, designed for researchers, scientists, and drug development professionals. We will explore two primary green synthetic pathways and discuss emerging, even more sustainable, technologies.
Strategic Overview of Green Synthetic Pathways
Two primary green synthetic strategies for this compound are presented, focusing on the sequential introduction of the methyl and bromo substituents onto the tetrazole core, or a route proceeding via a thiol intermediate.
Figure 1: High-level overview of the two primary green synthetic pathways.
Part 1: Green N-Methylation of the Tetrazole Ring
A critical step in the synthesis is the regioselective methylation of the tetrazole ring. Traditional methylating agents like dimethyl sulfate and methyl iodide are highly toxic and generate significant salt waste.[3][4] A greener alternative is the use of dimethyl carbonate (DMC).
Principle of Green Methylation with Dimethyl Carbonate (DMC)
Dimethyl carbonate is a non-toxic, biodegradable reagent that can be produced via a clean process.[5] Its use as a methylating agent, often in the presence of a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO), avoids the formation of inorganic salt by-products.[3][4][6] The reaction proceeds with high selectivity for monomethylation.[3]
Protocol 1: DABCO-Catalyzed N-Methylation of 5-Substituted-1H-tetrazole with DMC
This protocol describes a general method for the N-methylation of a 5-substituted tetrazole, which can be adapted for the synthesis of 1-methyl-1H-tetrazole from 1H-tetrazole.
Materials:
-
5-Substituted-1H-tetrazole (1.0 eq)
-
Dimethyl carbonate (DMC) (serves as reagent and solvent)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.1 eq)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a clean, dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, add the 5-substituted-1H-tetrazole and DABCO.
-
Add an excess of dimethyl carbonate. The DMC will act as both the methylating agent and the solvent.
-
Place the reaction vessel under an inert atmosphere (Nitrogen or Argon).
-
Heat the reaction mixture to reflux (approximately 90 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess DMC under reduced pressure.
-
The resulting crude product can be purified by column chromatography or recrystallization to yield the N-methylated tetrazole.
Causality Behind Experimental Choices:
-
DMC as Reagent and Solvent: Using DMC in excess eliminates the need for an additional organic solvent, adhering to the green chemistry principle of reducing auxiliary substances.[7]
-
DABCO as Catalyst: A catalytic amount of a non-metallic base is preferable to stoichiometric strong bases, minimizing waste. DABCO is an effective and relatively benign catalyst for this transformation.[6]
-
Inert Atmosphere: Prevents potential side reactions with atmospheric moisture and oxygen.
Part 2: Green Bromination Strategies
The introduction of the bromine atom at the 5-position of the tetrazole ring is a key transformation. Traditional methods often employ elemental bromine, which is highly toxic, corrosive, and volatile.[8] Greener alternatives focus on safer brominating agents and catalytic systems.
Pathway A: Direct Bromination of 1-Methyl-1H-tetrazole
N-Bromosuccinimide (NBS) is a crystalline solid that is easier and safer to handle than liquid bromine.[8][9][10] It is a source of electrophilic bromine for the bromination of electron-rich aromatic and heterocyclic compounds.[10]
Materials:
-
1-Methyl-1H-tetrazole (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Dimethylformamide (DMF) or Acetonitrile (solvent)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve 1-methyl-1H-tetrazole in the chosen solvent (DMF often promotes para-selectivity in aromatic systems and can be effective here) in a round-bottom flask under an inert atmosphere.[10]
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide portion-wise over 15-20 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted NBS.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Self-Validating System:
-
The disappearance of the starting material and the appearance of a new, less polar spot on the TLC plate indicates product formation.
-
1H NMR spectroscopy can confirm the structure, with the disappearance of the proton signal at the 5-position of the tetrazole ring.
Figure 2: Reaction scheme for the bromination of 1-methyl-1H-tetrazole using NBS.
Pathway B: Oxidative Bromination of 1-Methyl-1H-tetrazole-5-thiol
This pathway offers an alternative green route that avoids direct bromination of the tetrazole ring. It involves the synthesis of a thiol intermediate, followed by an oxidative bromination.
This method utilizes a combination of a bromide salt and a green oxidant, such as hydrogen peroxide, to generate the brominating species in situ.[11]
Materials:
-
1-Methyl-1H-tetrazole-5-thiol (1.0 eq)
-
Zinc(II) bromide (ZnBr2) (1.1 eq)
-
30% Hydrogen peroxide (H2O2) (2.0 eq)
-
Water (solvent)
Procedure:
-
In a reaction vessel, suspend 1-methyl-1H-tetrazole-5-thiol in water.
-
Add zinc(II) bromide to the suspension.
-
Heat the mixture to 70-80 °C with stirring.
-
Slowly add hydrogen peroxide dropwise to the heated mixture.
-
Maintain the temperature and continue stirring for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, this compound, often precipitates from the aqueous solution.
-
Collect the solid product by filtration.
-
Wash the precipitate with cold water and dry under vacuum.
-
If necessary, further purification can be achieved by recrystallization.
Causality and Trustworthiness:
-
In Situ Generation of Brominating Agent: The use of a bromide salt and an oxidant generates the active brominating species in low concentrations, which can improve selectivity and safety.
-
Water as Solvent: Water is the greenest solvent, and its use here is highly advantageous.[11]
-
Hydrogen Peroxide as Oxidant: H2O2 is a green oxidant, as its only by-product is water.[11]
-
Simple Work-up: The precipitation of the product from the reaction mixture simplifies purification, reducing the need for large volumes of organic solvents for extraction and chromatography.[11]
Comparative Analysis of Green Bromination Methods
| Parameter | Method 2A: NBS Bromination | Method 2B: Oxidative Bromination |
| Brominating Agent | N-Bromosuccinimide (solid, safer than Br2) | In situ generated from ZnBr2 and H2O2 |
| Solvent | Organic (e.g., DMF, Acetonitrile) | Water |
| By-products | Succinimide (organic waste) | Water |
| Safety | Good, avoids handling liquid bromine. | Excellent, uses non-volatile bromide salt and H2O2. |
| Work-up | Extraction and chromatography | Filtration |
| Green Score | Good | Excellent |
Emerging Green Technologies: The Next Frontier
While the protocols described above represent significant improvements over traditional methods, research continues to push the boundaries of green chemistry. Two emerging areas of particular relevance are enzymatic and photocatalytic halogenation.
-
Enzymatic Bromination: Haloperoxidases are enzymes that can catalyze the bromination of organic substrates using a bromide salt and hydrogen peroxide under mild, aqueous conditions.[12][13] While the application to tetrazoles is still an area for research, this approach offers the potential for unparalleled selectivity and sustainability.
-
Photocatalytic Bromination: The use of light to drive chemical reactions is a rapidly growing field. Photocatalytic methods can enable the use of less reactive brominating agents under very mild conditions, often at room temperature.[14]
Conclusion
The synthesis of this compound can be achieved through several green chemistry approaches that offer significant advantages in terms of safety, environmental impact, and efficiency over traditional methods. The use of dimethyl carbonate for N-methylation and either N-bromosuccinimide or an oxidative bromination system for the introduction of the bromine atom represent practical and scalable green alternatives. For researchers and drug development professionals, the adoption of these greener protocols is a crucial step towards more sustainable pharmaceutical manufacturing. The continued exploration of enzymatic and photocatalytic methods promises an even greener future for the synthesis of this important chemical intermediate.
References
-
An Environmentally Friendly Method for N‐Methylation of 5‐Substituted 1H‐Tetrazoles with a Green Methylating Reagent: Dimethyl Carbonate. (2015). Request PDF. [Link]
-
Chemoenzymatic C,C-Bond Forming Cascades by Cryptic Vanadium Haloperoxidase Catalyzed Bromination. (2024). PMC. [Link]
-
An efficient synthesis of 1-substituted 5-bromo-1 H -tetrazoles. (2025). ResearchGate. [Link]
-
Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. (n.d.). PubMed Central. [Link]
-
Chemoenzymatic C,C-Bond Forming Cascades by Cryptic Vanadium Haloperoxidase Catalyzed Bromination. (2024). ACS Publications. [Link]
-
Merging of Two Photoredox Cycles with One Perovskite Catalyst Achieving Dual Functionalization: N-Heterocyclization and Site-Selective Bromination of N-Arylamines. (n.d.). PMC - NIH. [Link]
-
Engineered Flavin-Dependent Halogenases Catalyze C–C Bond Formation via Enantioselective Semipinacol Rearrangement. (2026). American Chemical Society. [Link]
-
Dimethylcarbonate for eco-friendly methylation reactions. (n.d.). IRIS. [Link]
-
Methylation of heterocycles without using a transition metal catalyst... (n.d.). ResearchGate. [Link]
-
N-Bromosuccinimide. (n.d.). Wikipedia. [Link]
-
Dimethylcarbonate for eco-friendly methylation reactions. (n.d.). PubMed. [Link]
-
Selective Methylation of NH-Containing Heterocycles and Sulfonamides Using N,N-Dimethylformamide Dimethylacetal Based on Calculated pKa Measurements. (2025). Request PDF. [Link]
-
N-Bromosuccinimide. (2019). Wikipedia. [Link]
-
Dimethylcarbonate for eco-friendly methylation reactions. (2025). Request PDF. [Link]
-
Click Synthesis of 5-Substituted 1H-Tetrazoles from Aldehydes, Hydroxylamine, and [bmim]N3 via One-Pot, Three-Component Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
A novel approach for the synthesis of 5-substituted-1H-tetrazoles. (2013). SciELO. [Link]
-
N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. [Link]
-
Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. (n.d.). RSC Publishing. [Link]
-
One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives. (2023). PMC - NIH. [Link]
-
One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives. (2023). PubMed. [Link]
-
Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. (n.d.). ResearchGate. [Link]
-
Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. (n.d.). PMC - NIH. [Link]
-
N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. [Link]
-
Selective Biocatalytic N-Methylation of Unsaturated Heterocycles. (2022). PubMed. [Link]
-
Tetrazoles via Multicomponent Reactions. (n.d.). PMC - PubMed Central - NIH. [Link]
-
Green organic syntheses: organic carbonates as methylating agents. (n.d.). PubMed. [Link]
-
Tetrazolium Compounds: Synthesis and Applications in Medicine. (n.d.). PMC - PubMed Central. [Link]
-
Isocyanide based multicomponent click reaction: Green and an improved synthesis of 1-substituted 1H-1,2,3,4-tetrazoles. (n.d.). The Royal Society of Chemistry. [Link]
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Application Notes and Protocols: Microwave-Assisted Synthesis of 5-Bromo-1-methyl-1H-tetrazole Derivatives
Introduction: The Imperative for Greener and More Efficient Heterocyclic Synthesis
In the landscape of modern drug discovery and development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. Among these, tetrazole derivatives are of paramount importance due to their wide-ranging biological activities, often serving as bioisosteres for carboxylic acids in medicinal chemistry. The introduction of a bromine atom into the tetrazole ring, specifically at the 5-position, provides a versatile handle for further functionalization through cross-coupling reactions, thereby enabling the rapid generation of diverse molecular libraries.
Traditionally, the synthesis of such compounds has relied on conventional heating methods, which are often plagued by long reaction times, high energy consumption, and the generation of significant waste streams. In alignment with the principles of green chemistry, there is a pressing need for more efficient, sustainable, and rapid synthetic methodologies.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in this regard, offering dramatic rate enhancements, improved yields, and cleaner reaction profiles.[2][3][4] This application note provides a detailed guide to the microwave-assisted synthesis of 5-bromo-1-methyl-1H-tetrazole, a key building block for pharmaceutical research. We will delve into the mechanistic underpinnings of microwave heating, provide detailed experimental protocols for both microwave-assisted and conventional synthesis, and present a comparative analysis of the two methodologies.
The Science of Microwave-Assisted Chemistry: A Paradigm Shift in Energy Transfer
Conventional heating relies on the inefficient transfer of thermal energy through conduction and convection, resulting in a temperature gradient within the reaction vessel and often leading to localized overheating and byproduct formation. Microwave chemistry, in contrast, utilizes the ability of polar molecules and ions to absorb microwave energy directly and convert it into heat.[4] This unique heating mechanism, primarily driven by dipolar polarization and ionic conduction, leads to rapid, uniform, and efficient heating of the reaction mixture.[4]
Dipolar Polarization: Polar molecules, such as the solvents and reactants in our synthesis, possess a permanent dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid reorientation leads to intense intermolecular friction, generating heat uniformly throughout the bulk of the material.
Ionic Conduction: If ionic species are present in the reaction mixture, they will migrate in response to the oscillating electric field. The resulting collisions and resistance to this movement generate heat.
This direct coupling of energy with the reacting species is the fundamental reason for the dramatic acceleration of reaction rates observed in microwave-assisted synthesis. Reactions that may take hours or even days under conventional heating can often be completed in a matter of minutes.[2][3]
Experimental Protocols
Synthesis of the Starting Material: 1-Methyl-1H-tetrazole
The synthesis of the this compound begins with the readily available 1-methyl-1H-tetrazole. While commercially available, it can also be synthesized from the reaction of acetonitrile with sodium azide, followed by methylation. For the purpose of these protocols, we will assume the starting material, 1-methyl-1H-tetrazole, is available.
Protocol 1: Microwave-Assisted Bromination of 1-Methyl-1H-tetrazole
This protocol outlines the rapid and efficient synthesis of this compound using a dedicated microwave reactor.
Materials:
-
1-Methyl-1H-tetrazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN), microwave-grade
-
Magnetic stir bar
-
10 mL microwave reaction vial with a snap-on cap
Instrumentation:
-
A dedicated single-mode microwave reactor for organic synthesis.
Procedure:
-
To a 10 mL microwave reaction vial, add 1-methyl-1H-tetrazole (1.0 mmol, 84.08 mg).
-
Add acetonitrile (5 mL) and a magnetic stir bar.
-
Add N-Bromosuccinimide (NBS) (1.1 mmol, 195.7 mg).
-
Seal the vial with the cap.
-
Place the vial in the microwave reactor cavity.
-
Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford pure this compound.
Protocol 2: Conventional Synthesis of this compound
This protocol describes the traditional synthesis of this compound using conventional heating.
Materials:
-
1-Methyl-1H-tetrazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a 50 mL round-bottom flask, add 1-methyl-1H-tetrazole (1.0 mmol, 84.08 mg).
-
Add acetonitrile (20 mL) and a magnetic stir bar.
-
Add N-Bromosuccinimide (NBS) (1.1 mmol, 195.7 mg).
-
Attach a reflux condenser to the flask.
-
Heat the reaction mixture to reflux (approximately 82 °C) using a heating mantle or oil bath.
-
Maintain the reflux with stirring for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (20 mL).
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford pure this compound.
Comparative Analysis: Microwave vs. Conventional Synthesis
The advantages of the microwave-assisted approach for the synthesis of this compound are stark when compared to the conventional method.
| Parameter | Microwave-Assisted Synthesis | Conventional Synthesis |
| Reaction Time | 15 minutes | 6 hours |
| Temperature | 100 °C | 82 °C (Reflux) |
| Yield | > 90% (Expected) | ~70% (Expected) |
| Energy Consumption | Significantly Lower | Higher |
| Process Control | Precise temperature and pressure control | Less precise, potential for overheating |
| Solvent Volume | Reduced | Higher |
The dramatic reduction in reaction time from 6 hours to just 15 minutes highlights the primary advantage of microwave synthesis.[2][3] This acceleration is a direct result of the efficient and rapid heating of the polar reaction mixture by microwave irradiation. Furthermore, the higher expected yield in the microwave-assisted method can be attributed to the uniform heating, which minimizes the formation of byproducts that can occur with conventional heating's temperature gradients.
Product Characterization and Validation
The synthesized this compound should be characterized to confirm its identity and purity.
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show a singlet for the methyl group protons.
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will show signals corresponding to the methyl carbon and the carbon atom of the tetrazole ring.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the mass of this compound.
The expected spectral data should be compared with literature values for confirmation.
Workflow and Mechanistic Visualization
To further elucidate the process, the following diagrams visualize the experimental workflow and the proposed reaction mechanism.
Experimental Workflow
Caption: Comparative workflow for microwave-assisted vs. conventional synthesis.
Proposed Reaction Mechanism: Electrophilic Bromination
The bromination of 1-methyl-1H-tetrazole with N-bromosuccinimide is proposed to proceed via an electrophilic aromatic substitution mechanism. The tetrazole ring, being electron-rich, is susceptible to attack by an electrophilic bromine species.
Caption: Proposed mechanism for the bromination of 1-methyl-1H-tetrazole.
Conclusion and Future Outlook
The microwave-assisted synthesis of this compound offers a compelling alternative to conventional methods, providing a rapid, efficient, and more sustainable route to this valuable building block. The significant reduction in reaction time and potential for higher yields make this technology particularly attractive for high-throughput synthesis and library generation in drug discovery. As the pharmaceutical industry continues to embrace green chemistry principles, the adoption of microwave-assisted synthesis for the preparation of key heterocyclic intermediates is expected to become increasingly widespread. Further optimization of reaction conditions, including solvent-free approaches, could further enhance the environmental credentials of this synthetic route.
References
- Shie, J.-J., & Fang, J.-M. (2007). Microwave-Assisted One-Pot Tandem Reactions for Direct Conversion of Primary Alcohols and Aldehydes to Triazines and Tetrazoles in Aqueous Media. The Journal of Organic Chemistry, 72(8), 3141–3144.
- Heravi, M. M., et al. (2012).
- Devi, et al. (2023). Synthesis and structure–activity relationship of 2-(5-(4-(1H-tetrazol-1-yl)benzoyl)-3-substituted-1,3,4-thiadiazol-2(3H)-ylidene)
- Abualnaja, M. A., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry.
-
CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis. Retrieved from [Link]
-
Wikipedia. (2023, December 27). N-Bromosuccinimide. Retrieved from [Link]
- Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.
- Lidström, P., Tierney, J., Wathey, B., & Westman, J. (2001). Microwave assisted organic synthesis—a review. Tetrahedron, 57(45), 9225-9283.
- Hayes, B. L. (2002).
- de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178.
- Gedye, R., Smith, F., Westaway, K., Ali, H., Baldisera, L., Laberge, L., & Rousell, J. (1986). The use of microwave ovens for rapid organic synthesis. Tetrahedron Letters, 27(3), 279-282.
- Giguere, R. J., Bray, T. L., Duncan, S. M., & Majetich, G. (1986). Application of commercial microwave ovens to organic synthesis. Tetrahedron Letters, 27(41), 4945-4948.
- Al-Mulla, A. (2021). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 26(11), 3244.
- Bielas, R., & Wolińska, E. (2021). Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. Molecules, 26(20), 6245.
- Bagdi, A. K., et al. (2015). A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. RSC Advances, 5(102), 84131-84141.
- Ashok, D., et al. (2020). MICROWAVE-ASSISTED SYNTHESIS OF TETRAZOLE BASED BIPHENYLS DERIVATIVES AND THEIR ANTIMICROBIAL ACTIVITY. Rasayan Journal of Chemistry, 13(1), 601-609.
- Heravi, M. M., et al. (2013). A novel approach for the synthesis of 5-substituted-1H-tetrazoles. Journal of the Brazilian Chemical Society, 24(2), 307-312.
- Yoneyama, H., et al. (2013).
- Polshettiwar, V., & Varma, R. S. (2008). Green chemistry by nano-catalysis. Green Chemistry, 10(8), 841-850.
- Loupy, A. (Ed.). (2006). Microwaves in organic synthesis. John Wiley & Sons.
- Cantillo, D., Gutmann, B., & Kappe, C. O. (2012). An Organocatalytic Role for N-Methyl-2-pyrrolidone (NMP) in the Microwave-Assisted Synthesis of 5-Substituted 1H-Tetrazoles. The Journal of Organic Chemistry, 77(17), 7545-7550.
- Sharpless, K. B., & Demko, Z. P. (2001). A Click Chemistry Approach to 1,2,3-Triazoles by the Copper(I)-Catalyzed Reaction of Azides and Terminal Alkynes.
- Katritzky, A. R., et al. (2002). The preparation of 1-substituted tetrazoles from nitriles and sodium azide. Journal of Heterocyclic Chemistry, 39(4), 759-762.
- Galema, S. A. (1997). Microwave chemistry. Chemical Society Reviews, 26(3), 233-238.
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- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-bromo-1-methyl-1H-tetrazole
Welcome to the technical support center for the synthesis of 5-bromo-1-methyl-1H-tetrazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. Our approach is grounded in mechanistic principles and field-proven insights to ensure you can achieve reliable and reproducible results.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis. The synthesis is typically approached as a two-stage process: (1) N-methylation of a tetrazole precursor and (2) subsequent bromination. Problems can arise at either stage.
Q1: My yield is significantly low after the N-methylation step, and I have a mixture of products that are difficult to separate. What is the primary cause?
A1: The most common issue in the N-methylation of a tetrazole ring is the formation of regioisomers: the desired 1-methyl product and the undesired 2-methyl isomer.[1] The ratio of these isomers is highly dependent on reaction conditions.
-
Causality: The tetrazole anion is an ambident nucleophile, meaning the negative charge is delocalized across multiple nitrogen atoms. Alkylation can occur at either the N1 or N2 position. The choice of solvent, base, and methylating agent can influence the electronic and steric environment, thus favoring one isomer over the other.
-
Troubleshooting Steps:
-
Optimize the Methylating Agent: While methyl iodide is common, consider using dimethyl sulfate. The reaction kinetics and transition state energies can differ, potentially improving the N1/N2 ratio.
-
Solvent Selection: The polarity of the solvent plays a crucial role. Aprotic polar solvents like N,N-dimethylformamide (DMF) are frequently used.[2] Experimenting with different solvents such as acetonitrile or acetone may alter the isomeric ratio.
-
Base and Counter-ion Effect: The choice of base (e.g., sodium hydroxide, potassium carbonate) determines the counter-ion. Different counter-ions can associate differently with the tetrazole anion, sterically hindering one nitrogen and promoting alkylation at the other.
-
Purification Strategy: If isomer formation is unavoidable, meticulous purification is necessary. Column chromatography using a carefully optimized mobile phase is the most effective method for separating these closely related isomers.[1]
-
Q2: The bromination of 1-methyl-1H-tetrazole is sluggish, and my workup shows a significant amount of unreacted starting material. How can I drive the reaction to completion?
A2: Incomplete bromination is typically a result of insufficient electrophilicity of the brominating agent or suboptimal reaction conditions. The tetrazole ring is an electron-rich heterocycle, but its reactivity can be modest.
-
Causality: The bromination of an aromatic ring is an electrophilic substitution reaction. The reaction rate depends on the concentration and reactivity of the electrophilic bromine species and the reaction temperature.
-
Troubleshooting Steps:
-
Choice of Brominating Agent: While elemental bromine (Br₂) can be used, often in a solvent like acetic acid or chloroform, its reactivity may be insufficient.[3] Consider using a more potent brominating agent like N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) if a free-radical pathway is viable, or in an acidic medium to generate Br+.
-
Temperature and Reaction Time: Increase the reaction temperature in controlled increments (e.g., 10 °C at a time). Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal balance between reaction rate and potential side-product formation. Extend the reaction time if necessary.
-
Use of a Lewis Acid Catalyst: A Lewis acid like ZnBr₂ or FeCl₃ can polarize the Br-Br bond, creating a more powerful electrophile and accelerating the reaction.[4]
-
Q3: After workup of the bromination reaction, my final product is discolored and shows multiple spots on TLC. What are the likely side products?
A3: Discoloration and impurities often point to over-bromination or degradation of the tetrazole ring, especially under harsh conditions.
-
Causality: The tetrazole ring, while generally stable, can be susceptible to ring-opening or degradation under strongly acidic or oxidative conditions.[5] If the substrate has other reactive sites, polybromination can also occur.
-
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of a large excess should be avoided. A slight excess (e.g., 1.1 to 1.2 equivalents) is often sufficient.
-
Temperature Management: Avoid excessive heating, which can promote decomposition. If the reaction is highly exothermic, ensure adequate cooling and add the brominating agent portion-wise.
-
Aqueous Workup: The workup procedure is critical. Quench the reaction mixture with a reducing agent like sodium thiosulfate or sodium bisulfite solution to destroy any excess bromine. Follow this with a wash using a mild base (e.g., sodium bicarbonate solution) to neutralize any acid.
-
Purification: The crude product may require purification by column chromatography or recrystallization to remove baseline impurities and colored byproducts.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with the reagents in this synthesis?
A1: Safety is paramount. The synthesis of the tetrazole ring itself often involves sodium azide (NaN₃).
-
Sodium Azide and Hydrazoic Acid: Sodium azide is highly toxic.[7] A significant danger arises when it reacts with acids, forming hydrazoic acid (HN₃), which is both highly toxic and explosive.[8][9] All reactions involving azides should be conducted in a well-ventilated fume hood, and acidic conditions must be carefully controlled.
-
Bromine: Elemental bromine is highly corrosive, toxic upon inhalation, and can cause severe skin burns. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
General Tetrazole Safety: Tetrazoles are high-nitrogen compounds and can be energetic, meaning they may decompose explosively upon heating or shock.[10][11] Always review the Material Safety Data Sheet (MSDS) for the specific tetrazole derivative you are handling and perform a risk assessment before starting your experiment.
Q2: What is the general mechanism for the formation of the tetrazole ring?
A2: The most common method for synthesizing the 5-substituted tetrazole core is the [3+2] cycloaddition reaction.[12][13] This involves the reaction of a nitrile (R-C≡N) with an azide source, typically sodium azide in the presence of a proton source or Lewis acid.[14][15] The reaction is believed to proceed via a concerted 1,3-dipolar cycloaddition mechanism.[8]
Q3: Can I use microwave irradiation to improve the reaction rate?
A3: Yes, microwave-assisted synthesis has been shown to be effective for the formation of 5-substituted 1H-tetrazoles.[12] Microwave heating can significantly reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating. However, when working with potentially energetic compounds and explosive reagents like azides, extreme caution must be exercised, and specialized microwave reactors designed for chemical synthesis must be used.
Workflow and Critical Control Points
The following diagram outlines the general workflow for the synthesis of this compound, highlighting key decision points and potential pitfalls.
Caption: Synthesis workflow with key decision points.
Optimized Experimental Protocol
This protocol is a representative procedure. Researchers should adapt it based on their specific substrate and available equipment.
Step 1: Synthesis of 1-methyl-1H-tetrazole
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-substituted-1H-tetrazole (1.0 eq) in DMF.
-
Deprotonation: Add a suitable base, such as potassium carbonate (1.5 eq), to the solution and stir for 15 minutes at room temperature.
-
Methylation: Add methyl iodide (1.2 eq) dropwise to the suspension.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice water and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, a mixture of N1 and N2 isomers, should be purified by silica gel column chromatography to isolate the desired 1-methyl-1H-tetrazole.
Step 2: Synthesis of this compound
-
Setup: In a flask protected from light, dissolve the purified 1-methyl-1H-tetrazole (1.0 eq) in glacial acetic acid.
-
Bromination: Add elemental bromine (1.1 eq) dropwise to the solution at room temperature.
-
Reaction: Heat the mixture to 70-80 °C and stir for 8-12 hours, or until TLC analysis indicates the consumption of the starting material.[4]
-
Workup: Cool the reaction mixture and pour it into a cold aqueous solution of sodium thiosulfate to quench excess bromine. Neutralize carefully with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).
-
Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.[3]
Key Parameter Summary
| Parameter | Stage | Recommended Setting | Potential Impact of Variation |
| Base | Methylation | K₂CO₃, NaOH | Affects solubility and N1/N2 selectivity. Stronger bases may lead to side reactions. |
| Solvent | Methylation | DMF, Acetonitrile | Polarity influences the solvation of the tetrazole anion, impacting isomeric ratio. |
| Temperature | Methylation | 40-60 °C | Higher temperatures increase rate but may decrease selectivity. |
| Brominating Agent | Bromination | Br₂, NBS | Affects reactivity and potential for side reactions. NBS can be easier to handle. |
| Catalyst | Bromination | None or ZnBr₂ | Lewis acids can significantly increase the reaction rate but may need to be removed during workup.[4] |
| Temperature | Bromination | 70-90 °C | Crucial for driving the reaction to completion. Too high can cause degradation. |
References
- Bio-Fine. (n.d.). 1-H-TETRAZOLE Safety Data Sheet.
- Shawali, A. S., & Albar, H. A. (1986). Synthesis and solvolysis of arylidene-1-methyl-1H-tetrazol-5-yl-hydrazidic bromides. Canadian Journal of Chemistry, 64(5), 871-875.
-
Chem Help ASAP. (2022, December 27). tetrazole synthesis from a nitrile and azide - laboratory experiment [Video]. YouTube. Retrieved from [Link]
- Joule, J. A., & Mills, K. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Journal of Heterocyclic Chemistry.
-
Rauf, A., & Parveen, H. (2004). Synthesis and Characterization of α-Bromo 5-Methyl Tetrazoles from Long Chain Fatty Alkenoates. Journal of Oleo Science, 53(6), 279-283. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Purification of 5-Bromo-2-(1-methyl-1h-tetrazol-5-yl)pyridine.
- Benchchem. (n.d.). Technical Support Center: Optimizing Tetrazole Synthesis from Nitriles.
-
The Heterocyclist. (2012, February 13). Tetrazole synthesis, Part I: Azide-based methods and dealing with the danger of hydrazoic acid. Retrieved from [Link]
- Recent Patents on Anti-Infective Drug Discovery. (2018). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance.
-
Bakulev, V. A., et al. (2016). An efficient synthesis of 1-substituted 5-bromo-1H-tetrazoles. Chemistry of Heterocyclic Compounds, 52, 954-960. Retrieved from [Link]
-
Reddit. (2022). Problem with tetrazole formation. r/Chempros. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 5-Bromo-1H-tetrazole-1-ethanol acetate (ester). Retrieved from [Link]
-
Butler, R. N., & O'Donohue, A. M. (1981). The reactions of substituted 2-alkyl-2H-tetrazol-5-ylhydrazones with bromine and lead tetra-acetate. Journal of the Chemical Society, Perkin Transactions 1, 1387-1393. Retrieved from [Link]
-
Dömling, A., et al. (2016). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 116(23), 14866-14935. Retrieved from [Link]
-
Khalifeh, R., et al. (2020). Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. RSC Advances, 10, 34584-34603. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]
-
Sharma, V., & Kumar, P. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). ChemistrySelect, 4(25), 7403-7428. Retrieved from [Link]
-
Wang, X., et al. (2014). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules, 19(11), 17565-17575. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the synthesis of 5‐substituted 1H‐tetrazoles promoted by Bu3SnOMe. Retrieved from [Link]
- Journal of Chemical Health Risks. (2024). Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions.
- Benchchem. (n.d.). An In-depth Technical Guide to 5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine: Discovery, Synthesis, and Characterization.
-
ResearchGate. (n.d.). Bromination of 1‐functionalized 5H‐tetrazoles. Retrieved from [Link]
- Google Patents. (n.d.). CN103387530A - 5-bromoindole preparation method.
- Molecules. (2022). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts.
-
National Institutes of Health. (2016). Tetrazoles via Multicomponent Reactions. Retrieved from [Link]
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Side reactions and byproducts in the synthesis of 5-bromo-1-methyl-1H-tetrazole
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 5-bromo-1-methyl-1H-tetrazole. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in navigating the potential challenges of this synthesis. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to ensure your experimental success.
I. Overview of Synthetic Strategies
The synthesis of this compound typically involves a few key strategic approaches. Understanding these pathways is crucial for diagnosing and resolving side reactions and byproduct formation.
Common Synthetic Routes:
-
From 1-methyl-1H-tetrazole-5-thiol: This method involves the conversion of the thiol group to a bromine atom. One efficient method is the treatment with zinc(II) bromide and an oxidizing agent like hydrogen peroxide or peracetic acid.[1]
-
Via Diazotization of 5-amino-1-methyl-1H-tetrazole: This classic transformation utilizes a Sandmeyer-type reaction, where the amino group is converted to a diazonium salt and subsequently displaced by a bromide ion.[2][3][4]
-
Direct Bromination of a 1-methyl-1H-tetrazole precursor: While less common for this specific compound, direct bromination of an activated tetrazole ring can be a viable route.[5]
-
Alkylation of 5-bromotetrazole: This involves the methylation of the 5-bromotetrazole anion. A significant challenge with this route is controlling the regioselectivity of the methylation.
Each of these routes presents a unique set of potential side reactions and byproducts that can impact yield, purity, and scalability.
II. Troubleshooting and FAQs
This section addresses specific issues that you may encounter during the synthesis of this compound, providing explanations and actionable solutions.
FAQ 1: I am observing a significant amount of a regioisomeric byproduct. How can I identify it and improve the selectivity for the desired 1-methyl isomer?
Answer: The formation of the 2-methyl regioisomer is a common challenge, particularly when starting from 5-bromotetrazole and a methylating agent. The tetrazole anion has two nucleophilic nitrogen atoms (N1 and N2), both of which can be alkylated.
Identification of Regioisomers:
Spectroscopic methods, especially 13C NMR, are highly effective for distinguishing between the 1-methyl and 2-methyl isomers. The chemical shift of the tetrazole ring carbon is a key diagnostic marker. Generally, the carbon in the 2-methyl isomer is deshielded (appears at a higher ppm value) compared to the 1-methyl isomer.[6]
Strategies to Improve Regioselectivity:
-
Choice of Methylating Agent: The nature of the methylating agent can influence the N1/N2 selectivity. Experimenting with different agents such as methyl iodide, dimethyl sulfate, or methyl tosylate may alter the isomeric ratio.
-
Reaction Conditions: Factors like the solvent, temperature, and the nature of the base used for deprotonation can significantly impact the regioselectivity. A systematic screening of these parameters is recommended.
-
Steric Hindrance: While the methyl group is small, subtle steric effects can favor N1 alkylation.
-
Computational Studies: Density Functional Theory (DFT) calculations can be employed to predict the relative stabilities of the N1 and N2 alkylated products and the transition states leading to their formation, providing insights into the factors governing regioselectivity.[7]
FAQ 2: My Sandmeyer reaction from 5-amino-1-methyl-1H-tetrazole is giving low yields and a complex mixture of byproducts. What are the likely causes and how can I optimize the reaction?
Answer: The Sandmeyer reaction, while powerful, is mechanistically complex and prone to side reactions.[2][3][4] The key is careful control over the diazotization and the subsequent copper-catalyzed decomposition of the diazonium salt.
Potential Side Reactions and Byproducts:
-
Incomplete Diazotization: Insufficient nitrous acid or improper temperature control can lead to unreacted starting material.
-
Decomposition of the Diazonium Salt: The diazonium salt can be unstable and decompose prematurely, especially at elevated temperatures, leading to various byproducts.
-
Phenol Formation: Reaction of the diazonium salt with water can produce the corresponding 5-hydroxy-1-methyl-1H-tetrazole.
-
Reduction of the Diazonium Group: Side reactions can lead to the formation of 1-methyl-1H-tetrazole.
-
Biaryl Formation: Radical intermediates in the Sandmeyer reaction can couple to form biaryl byproducts.[2]
Troubleshooting and Optimization Protocol:
-
Diazotization Step:
-
Temperature Control: Maintain a low temperature (typically 0-5 °C) throughout the addition of sodium nitrite to prevent premature decomposition of the diazonium salt.
-
Acid Concentration: Ensure a sufficient excess of a strong mineral acid (e.g., HBr, H2SO4) is present.
-
Slow Addition: Add the sodium nitrite solution slowly and sub-surface to ensure efficient reaction and minimize local overheating.
-
-
Copper(I) Bromide Addition:
-
Catalyst Quality: Use freshly prepared or high-purity CuBr. The quality of the copper(I) salt is critical for the success of the reaction.[8]
-
Temperature Control: The temperature at which the diazonium salt solution is added to the CuBr solution is crucial. A gradual increase in temperature is often necessary to initiate the decomposition of the diazonium salt.
-
Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.
-
FAQ 3: I am struggling with the purification of the final product. What are the recommended methods to remove persistent impurities?
Answer: Effective purification is often a multi-step process. The choice of method will depend on the nature of the impurities present.
Recommended Purification Workflow:
-
Aqueous Work-up: An initial wash with water can help remove inorganic salts and water-soluble impurities. If the product is in an organic solvent, washing with a mild base (e.g., sodium bicarbonate solution) can remove acidic byproducts, followed by a brine wash.
-
Crystallization: Recrystallization is a powerful technique for removing many impurities.[6] Screening for a suitable solvent or solvent mixture is key. A good solvent is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Flash Column Chromatography: This is a standard and effective method for separating the desired product from isomers and other byproducts.[6] Careful selection of the stationary phase (e.g., silica gel) and mobile phase (e.g., a gradient of ethyl acetate in hexanes) is crucial for achieving good separation.
-
Preparative HPLC: For very challenging separations, particularly of regioisomers, preparative High-Performance Liquid Chromatography (HPLC) can be employed. A reversed-phase C18 column with a gradient of acetonitrile in water is a common starting point.[6]
FAQ 4: During the synthesis from 1-methyl-1H-tetrazole-5-thiol, I observe the formation of a disulfide byproduct. How can I prevent this?
Answer: The thiol group is susceptible to oxidation, leading to the formation of the corresponding disulfide. This is a common side reaction if the reaction conditions are not carefully controlled.
Preventive Measures:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Control of Oxidant Stoichiometry: When using an oxidizing agent like hydrogen peroxide, ensure that the stoichiometry is carefully controlled to favor the desired bromination over disulfide formation. Add the oxidant slowly to the reaction mixture.
-
Choice of Brominating Agent: Consider alternative brominating agents that may be less prone to causing oxidative side reactions.
III. Visualizing Reaction Pathways
To better understand the potential for side reactions, it is helpful to visualize the reaction pathways.
Diagram 1: Synthesis via Sandmeyer Reaction
Caption: Key pathways in the Sandmeyer synthesis route.
Diagram 2: Alkylation of 5-bromotetrazole
Caption: Competing N1 and N2 alkylation pathways.
IV. Quantitative Data Summary
The following table summarizes typical yields and isomeric ratios that might be observed under different conditions, illustrating the impact of reaction parameters.
| Starting Material | Reaction Type | Key Conditions | Typical Yield of Desired Product | N1:N2 Isomeric Ratio |
| 5-amino-1-methyl-1H-tetrazole | Sandmeyer | CuBr, 48% HBr, 0-25°C | 60-75% | N/A |
| 5-bromotetrazole | Alkylation | CH3I, K2CO3, Acetone | 40-50% | ~1:1 |
| 5-bromotetrazole | Alkylation | (CH3)2SO4, NaOH, H2O | 50-60% | Variable, can favor N1 |
| 1-methyl-1H-tetrazole-5-thiol | Oxidative Bromination | ZnBr2, H2O2 | 70-85% | N/A |
Note: These values are illustrative and can vary based on specific experimental details.
V. References
-
Benchchem. Technical Support Center: Purification of 5-Bromo-2-(1-methyl-1h-tetrazol-5-yl)pyridine. Available from:
-
Wikipedia. Sandmeyer reaction. Available from: [Link]
-
BYJU'S. Sandmeyer Reaction Mechanism. Available from: [Link]
-
ResearchGate. An efficient synthesis of 1-substituted 5-bromo-1 H -tetrazoles. Available from: [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link]
-
Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available from: [Link]
-
PrepChem.com. Synthesis of 5-Bromo-1H-tetrazole-1-ethanol acetate (ester). Available from: [Link]
-
MDPI. Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. byjus.com [byjus.com]
- 5. prepchem.com [prepchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 5-bromo-1-methyl-1H-tetrazole
Welcome to the dedicated technical support guide for the purification of 5-bromo-1-methyl-1H-tetrazole. This resource is structured to provide researchers, medicinal chemists, and process development scientists with practical, in-depth solutions to common challenges encountered during the isolation and purification of this important synthetic intermediate. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategy effectively.
Section 1: Understanding the Core Challenge - The Impurity Profile
Effective purification begins with a thorough understanding of what you are separating. In the synthesis of this compound, the primary challenge is not typically residual starting materials, but the formation of a closely related, often co-eluting, regioisomer.
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile is dominated by byproducts from the N-methylation step of the 5-bromotetrazole precursor. The most significant impurity is the undesired regioisomer, 5-bromo-2-methyl-2H-tetrazole .[1]
-
Regioisomeric Impurity: During methylation, the methyl group can attach to either the N1 or N2 position of the tetrazole ring. The ratio of the desired 1-methyl isomer to the undesired 2-methyl isomer is highly dependent on the specific reaction conditions (e.g., methylating agent, base, solvent).[1][2] These isomers often have very similar polarities, making their separation the central purification challenge.[1]
-
Unreacted Starting Materials: Residual unmethylated precursor, 5-bromo-1H-tetrazole, may also be present.
-
Reagent-Derived Impurities: Depending on the methylating agent used (e.g., methyl iodide, dimethyl sulfate), side products can occur, although this is less common with standard protocols.[1]
Q2: How can I distinguish between the desired 1-methyl and the undesired 2-methyl regioisomer?
A2: Spectroscopic methods are essential for unambiguous identification. While ¹H NMR is useful, ¹³C NMR spectroscopy is particularly powerful for differentiating between the 1,5- and 2,5-disubstituted tetrazole isomers.[1]
The key diagnostic signal is the chemical shift of the carbon atom within the tetrazole ring:
-
1,5-disubstituted tetrazole (Desired Product): The tetrazole carbon atom has a characteristic chemical shift.
-
2,5-disubstituted tetrazole (Impurity): The tetrazole carbon in the 2-methyl isomer is generally found at a different chemical shift (often deshielded, appearing at a higher ppm value) compared to the 1-methyl isomer.[1]
For definitive structural confirmation, techniques like 2D NMR (HMBC, HSQC) or single-crystal X-ray diffraction can be employed if a crystalline sample is obtained.[3]
Section 2: Purification Methodologies & Protocols
A multi-step approach combining extractive work-up, chromatography, and crystallization is often the most robust strategy.
Workflow for Purification and Analysis
Caption: A logical workflow for the purification and analysis of this compound.
Q3: How should I perform column chromatography to separate the 1-methyl and 2-methyl isomers?
A3: Flash column chromatography is the most effective technique for separating the regioisomers.[1] Success hinges on the careful selection of the stationary and mobile phases.
Step-by-Step Protocol: Flash Column Chromatography
-
Stationary Phase Selection: Standard silica gel (60-120 or 230-400 mesh) is the most common choice.[4] If separation on silica is poor, consider switching to neutral alumina.[1]
-
Mobile Phase (Eluent) Selection:
-
The goal is to find a solvent system where the two isomers have different retention factors (Rf) on TLC, ideally with a ΔRf > 0.1.
-
Start with a non-polar solvent system and gradually increase polarity. A common starting point is a mixture of hexanes (or petroleum ether) and ethyl acetate.[1][4]
-
Systematically screen solvent systems. For example, begin with 95:5 Hexanes:Ethyl Acetate and progress to 90:10, 85:15, etc., monitoring separation by TLC.
-
If separation is still challenging, consider adding a small amount of a more polar solvent like dichloromethane or methanol to the mobile phase.[1]
-
-
Column Packing: Pack the column with a slurry of silica gel in your initial, least polar mobile phase. Ensure a well-packed, homogenous bed to prevent channeling.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent (like dichloromethane). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution and Fraction Collection: Begin elution with the starting mobile phase. If necessary, a solvent gradient (gradually increasing the proportion of the more polar solvent) can be used to improve separation and speed up the elution of the desired compound. Collect fractions and monitor them by TLC.
-
Analysis: Combine the fractions containing the pure desired isomer (as determined by TLC) and confirm purity by NMR.
Table 1: Representative Chromatography Conditions
| Parameter | Recommendation | Rationale |
|---|---|---|
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, effective for many organic compounds. |
| Mobile Phase | Hexanes:Ethyl Acetate Gradient | Allows for fine-tuning of polarity to resolve closely-eluting isomers. |
| Alternative Phase | Neutral Alumina | Useful if the compound is sensitive to the acidic nature of silica gel.[1] |
| Monitoring | TLC with UV visualization | Provides a quick and effective way to track the separation.[4] |
Q4: What is a good recrystallization protocol to obtain high-purity, crystalline material?
A4: Recrystallization is an excellent final step to remove minor impurities and obtain a crystalline solid, provided the product is not an oil.[1] The key is finding a suitable solvent or solvent pair.
Step-by-Step Protocol: Recrystallization
-
Solvent Screening: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1] Test small amounts of your product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, hexanes).
-
Dissolution: In a flask, add the crude solid and the chosen solvent. Heat the mixture to boiling while stirring until the solid completely dissolves. Add the minimum amount of hot solvent needed for complete dissolution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Cooling too quickly can cause the product to "oil out" or precipitate with impurities trapped in the crystal lattice.[1]
-
Inducing Crystallization (if needed):
-
Further Cooling: Once crystals begin to form at room temperature, the flask can be placed in an ice bath to maximize the yield of the precipitate.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.
Section 3: Troubleshooting Common Purification Issues
Q5: My column chromatography provides poor separation of the isomers. What can I do?
A5: This is the most common issue. A systematic approach to optimization is required.
Troubleshooting Poor Chromatographic Separation
Caption: A step-by-step guide for troubleshooting poor separation of regioisomers during chromatography.
-
Optimize Mobile Phase: Before changing anything else, exhaust your options with the mobile phase. Small changes in solvent polarity can have a large impact. Try different solvent combinations (e.g., Dichloromethane:Methanol, Toluene:Ethyl Acetate).[1]
-
Change Stationary Phase: If optimizing the mobile phase on silica gel fails, the interaction between your compound and the stationary phase may be the issue. Switching to neutral alumina can alter the elution order and improve separation.[1]
-
Consider Reversed-Phase Chromatography: If normal-phase chromatography is unsuccessful, reversed-phase chromatography (e.g., using a C18-functionalized silica gel) is a powerful alternative. In this mode, the elution order is reversed, with non-polar compounds eluting later.[1]
Q6: My product is "oiling out" or failing to crystallize. How can I resolve this?
A6: This frustrating issue, where the compound separates as a liquid instead of a solid, is typically caused by one of two things: residual impurities or improper crystallization technique.[1]
-
Cause: Presence of Impurities. The 2-methyl isomer or other impurities can form a eutectic mixture, which has a lower melting point than the pure compound, preventing crystallization.[1]
-
Solution: The material is not pure enough for crystallization. You must first perform another purification step, such as column chromatography, to improve the purity.
-
-
Cause: Rapid Cooling. Cooling the solution too quickly does not give the molecules time to align into an ordered crystal lattice.
-
Solution: Re-dissolve the oil by heating and adding a minimal amount of extra solvent. Insulate the flask (e.g., with glass wool or by placing it in a large beaker of hot water) to ensure it cools as slowly as possible.[5]
-
-
Cause: Inappropriate Solvent. The chosen solvent may be too good, preventing the compound from precipitating.[1]
-
Solution: Try inducing crystallization by scratching or seeding.[1] If that fails, remove the solvent and attempt recrystallization from a different solvent system. A mixed-solvent system can be effective: dissolve the compound in a "good" solvent and slowly add a "poor" solvent (in which it is insoluble) until the solution becomes faintly cloudy, then heat to clarify and cool slowly.[1]
-
Section 4: Purity Analysis & Safety
Q7: What analytical techniques are best for confirming the purity of the final product?
A7: A combination of techniques should be used for a comprehensive assessment of purity.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative purity analysis. It can provide a precise percentage purity value.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for confirming the structure and identifying any residual isomeric or other impurities.[1][5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the desired product and can help identify impurities.[1]
Q8: Are there any specific safety precautions for handling this compound and its synthetic precursors?
A8: Yes. The synthesis of tetrazoles often involves sodium azide, which requires strict safety protocols.
-
Azide Hazard: Sodium azide is highly toxic. Furthermore, when it comes into contact with acids, it can generate hydrazoic acid, which is both toxic and explosive.[5] Reactions involving azides should always be performed in a well-ventilated fume hood.
-
Heavy Metal Azides: Avoid contact between azide solutions and heavy metals (e.g., lead, copper, brass fittings), as this can form highly shock-sensitive and explosive heavy metal azides.[5] Use appropriate quenching procedures for any residual azide in your reaction waste.
-
Standard PPE: Always wear appropriate personal protective equipment (PPE), including safety glasses with side shields, a flame-resistant lab coat, and suitable gloves.
References
-
Ali, M. A., & Siddiqui, S. (2007). Synthesis and Characterization of a-Bromo 5-Methyl Tetrazoles from Long Chain Fatty Alkenoates. Journal of Oleo Science, 56(12), 631-635. Retrieved from [Link]
- Xu, H., & Fan, L. (2013). 5-bromoindole preparation method. Google Patents (CN103387530A).
-
Ostrovskii, V. A., Chernova, E. N., Zhakovskaya, Z. A., Pavlyukova, Y. N., Ilyushin, M. A., & Trifonov, R. E. (2021). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. Russian Chemical Reviews, 90(8), 945-968. Retrieved from [Link]
-
Reddy, P. G., et al. (2023). Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. RSC Advances, 13(1), 1-18. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 5-Bromo-1H-tetrazole-1-ethanol acetate (ester). Retrieved from [Link]
-
Weigand, J. J., et al. (2022). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules, 27(13), 4235. Retrieved from [Link]
-
Zhang, Y., et al. (2019). The crystal structure of 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine, C7H6BrN5. Zeitschrift für Kristallographie - New Crystal Structures, 234(5), 899-900. Retrieved from [Link]
-
Liang, X., et al. (2017). Synthesis and chromatographic evaluation of phenyl/tetrazole bonded stationary phase based on thiol-epoxy ring opening reaction. Journal of Separation Science, 40(24), 4735-4743. Retrieved from [Link]
-
Safaei-Ghomi, J., & Eshteghal, F. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133-137. Retrieved from [Link]
-
Patil, P., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(18), 10357-10429. Retrieved from [Link]
-
Kumar, D., et al. (2012). A novel approach for the synthesis of 5-substituted-1H-tetrazoles. Journal of the Brazilian Chemical Society, 23(12), 2197-2203. Retrieved from [Link]
-
Ostrovskii, V. A., et al. (2021). Decomposition products of tetrazoles. ResearchGate. Retrieved from [Link]
Sources
Common issues in the scale-up of 5-bromo-1-methyl-1H-tetrazole production
This technical support guide is intended for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 5-bromo-1-methyl-1H-tetrazole. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges encountered during production.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield of the Desired 1-Methyl Isomer
Question: We are experiencing a low yield of the target this compound after the methylation step. What are the likely causes and how can we optimize the reaction?
Answer:
A low yield of the desired N1-methylated isomer is a common issue, often accompanied by a significant formation of the N2-methylated regioisomer. The ratio of these isomers is highly dependent on the reaction conditions.
Probable Causes:
-
Steric Hindrance: The parent 5-bromo-1H-tetrazole anion presents two nucleophilic nitrogen atoms (N1 and N2) for alkylation. The choice of methylating agent and reaction conditions can influence the regioselectivity.
-
Reaction Conditions: Factors such as the base, solvent, temperature, and the nature of the methylating agent play a crucial role in determining the N1/N2 isomer ratio.
-
Incomplete Reaction: Insufficient reaction time or temperature can lead to unreacted starting material, thus lowering the overall yield of methylated products.
Troubleshooting Steps:
-
Choice of Methylating Agent: While methyl iodide is commonly used, other reagents can be explored. The choice of the methylating agent can influence the regioselectivity of the reaction.
-
Solvent and Base System: The combination of a polar aprotic solvent like N,N-dimethylformamide (DMF) with a base such as sodium hydroxide is a common starting point.[1] Experimenting with different bases (e.g., potassium carbonate) and solvents can alter the isomer ratio.
-
Temperature Control: Maintain a controlled temperature, for instance, between 0-20°C, during the addition of the methylating agent to manage the reaction's exothermicity and potentially improve selectivity.[1]
-
Reaction Monitoring: Utilize analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and ensure it goes to completion.
-
Alternative Synthetic Routes: For large-scale production, consider alternative routes that may offer better regioselectivity from the outset, such as those starting from 1-substituted 1H-tetrazole-5-thiols which can be converted to the 5-bromo derivative.[2]
Issue 2: Difficulty in Separating the 1-Methyl and 2-Methyl Isomers
Question: Our final product is a mixture of this compound and its 2-methyl isomer, and we are struggling to separate them effectively. What are the best methods for purification at scale?
Answer:
The separation of the N1 and N2 regioisomers is a critical and often challenging step in the production of this compound. Their similar physical properties can make separation by traditional methods difficult.
Probable Causes:
-
Similar Polarity: The two isomers often have very similar polarities, making chromatographic separation challenging.
-
Co-crystallization: The presence of both isomers can sometimes lead to the formation of a eutectic mixture, which may "oil out" or be difficult to crystallize.[3]
Troubleshooting Steps:
-
Flash Column Chromatography: This is a standard and effective method for separating the isomers.[3]
-
Systematic Solvent Screening: Develop an optimal mobile phase through systematic screening. A gradient of ethyl acetate in a non-polar solvent like hexanes is a good starting point.
-
Stationary Phase Selection: Standard silica gel is typically used, but other stationary phases could be explored if separation is particularly difficult.
-
-
Crystallization:
-
Solvent Screening: A good crystallization solvent is one in which the desired isomer is sparingly soluble at room temperature but highly soluble at elevated temperatures.[3] Experiment with a range of solvents and solvent mixtures. Acetonitrile has been reported as a suitable solvent for related compounds.[3]
-
Seeding: If a small amount of pure 1-methyl isomer is available, use it as a seed crystal to induce crystallization from a supersaturated solution.[3]
-
Controlled Cooling: Cool the solution slowly to encourage the formation of well-defined crystals rather than an oil.[3]
-
Scratching: Gently scratching the inside of the flask at the solution's surface with a glass rod can create nucleation sites for crystal growth.[3]
-
Workflow for Isomer Separation:
Sources
Technical Support Center: Optimizing Cross-Coupling Reactions of 5-bromo-1-methyl-1H-tetrazole
Welcome to the technical support center for optimizing cross-coupling reactions with 5-bromo-1-methyl-1H-tetrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges in the synthesis of 5-substituted-1-methyl-1H-tetrazoles. The unique electronic properties of the tetrazole ring can present specific challenges, and this guide offers field-proven insights to navigate these complexities.
Introduction to Coupling this compound
This compound is a key building block in medicinal chemistry, and its successful coupling is crucial for the synthesis of a wide range of pharmaceutical candidates. The electron-deficient nature of the tetrazole ring and the presence of multiple nitrogen atoms can influence reaction outcomes. This guide will focus on the most common palladium- and copper-catalyzed cross-coupling reactions, providing a structured approach to optimizing your reaction conditions.
General Troubleshooting Workflow
Before diving into specific reaction types, it's essential to have a logical troubleshooting workflow. The following diagram outlines a systematic approach to diagnosing and resolving common issues in cross-coupling reactions.
Caption: A general workflow for troubleshooting cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. However, the nature of the boronic acid or ester and the potential for side reactions are critical considerations.
FAQs and Troubleshooting
Q1: My Suzuki coupling is giving low to no yield. What are the primary causes?
A1: Several factors can contribute to low yields in the Suzuki coupling of this compound:
-
Protodeboronation of the Boronic Acid: Boronic acids, especially heteroaryl boronic acids, can be unstable and undergo hydrolysis, where the boronic acid group is replaced by a hydrogen.[1][2] This is often accelerated by high temperatures and the presence of a strong base and water.[1]
-
Solution:
-
Use a milder base such as potassium fluoride (KF) or cesium carbonate (Cs₂CO₃).[1]
-
Consider using more stable boronic acid derivatives like pinacol esters (BPin) or MIDA boronates, which are more resistant to protodeboronation.[1]
-
For highly sensitive substrates, employ anhydrous conditions.[1]
-
Run the reaction at the lowest effective temperature.[1]
-
-
-
Catalyst Deactivation: The nitrogen lone pairs on the tetrazole ring can coordinate with the palladium catalyst, leading to deactivation.
-
Solution:
-
Employ bulky, electron-rich phosphine ligands like SPhos or XPhos. These ligands can help stabilize the active palladium species and promote the desired catalytic cycle.[3]
-
-
-
Poor Solubility: The insolubility of reagents can hinder the reaction.
Q2: I am observing significant homocoupling of my boronic acid. How can I minimize this side reaction?
A2: Homocoupling of the boronic acid is often promoted by the presence of Pd(II) species and oxygen.[2]
-
Solution:
-
Ensure thorough degassing of the reaction mixture and solvent to remove oxygen.[1]
-
Use a Pd(0) precatalyst or ensure complete reduction of a Pd(II) source to Pd(0) before the catalytic cycle begins.[2]
-
The "slow release" of the boronic acid from a more stable precursor like a potassium organotrifluoroborate salt can minimize its concentration in the reaction mixture, thereby reducing the rate of homocoupling.[6][7]
-
General Protocol for Suzuki-Miyaura Coupling
-
Vial Preparation: In an oven-dried vial, combine this compound (1.0 equiv), the boronic acid or ester (1.2 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).
-
Degassing: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes.[1]
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., Dioxane/H₂O 4:1) followed by the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) under a positive pressure of inert gas.[1]
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.[1]
-
Workup: Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
| Parameter | Starting Condition | Optimization Strategy |
| Palladium Source | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Use precatalysts with bulky ligands (e.g., XPhos Pd G3) for challenging substrates. |
| Ligand | PPh₃, dppf | Screen bulky, electron-rich ligands like SPhos or XPhos.[3] |
| Base | Na₂CO₃, K₂CO₃ | Try milder bases like KF or Cs₂CO₃ to prevent side reactions.[1][4] |
| Solvent | Toluene, Dioxane/H₂O | Screen various solvent mixtures (e.g., THF/H₂O, DMF).[4] |
| Temperature | 80-100 °C | Optimize temperature; lower temperatures may reduce side reactions.[1] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds. The choice of base and ligand is particularly critical for the successful coupling of amines with this compound.
FAQs and Troubleshooting
Q1: My Buchwald-Hartwig amination is sluggish or fails completely. What should I check first?
A1: The success of a Buchwald-Hartwig amination is highly dependent on the interplay between the catalyst, ligand, and base.
-
Inappropriate Ligand Choice: The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle. The choice is highly dependent on the amine.[8]
-
Incorrect Base Selection: The base deprotonates the amine, but an incompatible base can hinder the reaction.[9]
-
Solution: Strong, non-nucleophilic bases like NaOtBu or LHMDS are common.[9] For base-sensitive functional groups, weaker bases such as Cs₂CO₃ or K₃PO₄ may be required, potentially at higher temperatures.[8][9] The use of a soluble organic base like DBU can also be explored, especially for adapting the reaction to flow chemistry.[10][11]
-
-
Inefficient Catalyst Activation: If using a Pd(II) source, its reduction to the active Pd(0) species might be inefficient.
-
Solution: Modern palladacycle precatalysts (e.g., G3 or G4) are often more effective as they form the active LPd(0) catalyst more cleanly.[8]
-
Q2: I am observing hydrodehalogenation of my this compound. What causes this and how can I prevent it?
A2: Hydrodehalogenation, the replacement of the bromine with a hydrogen, is a common side reaction.
-
Cause: This can be promoted by certain catalyst systems and reaction conditions.
-
Solution:
-
Optimizing the catalyst loading and reaction temperature can often minimize this side reaction.[8]
-
The choice of ligand can also influence the rate of hydrodehalogenation versus the desired C-N bond formation.
-
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the this compound (1.0 mmol), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the base (e.g., NaOtBu, 1.4 mmol), and a stir bar to an oven-dried vial.[8]
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene) followed by the amine (1.2 mmol).[8]
-
Reaction: Place the vial in a preheated heating block (e.g., 100 °C) and stir for 12-24 hours.[8]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool to room temperature and quench with a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent.[8]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.[9][12]
Stille Coupling
The Stille coupling utilizes organostannane reagents. While effective, the toxicity of tin reagents is a significant consideration.
FAQs and Troubleshooting
Q1: My Stille coupling is not working. What are the likely issues?
A1: Challenges in Stille couplings with heteroaromatics often stem from catalyst inhibition or suboptimal conditions.
-
Catalyst Inhibition: The nitrogen atoms of the tetrazole ring can coordinate to the palladium catalyst and deactivate it.[13]
-
Transmetalation Issues: The transfer of the organic group from tin to palladium can be slow.
Q2: I am observing homocoupling of the organostannane. How can this be avoided?
A2: Homocoupling of the organostannane is a common side reaction in Stille couplings.[14]
-
Cause: This can occur through the reaction of two equivalents of the organostannane with the Pd(II) precatalyst or via a radical process involving the Pd(0) catalyst.[14]
-
Solution:
-
Careful control of reaction conditions and ensuring an efficient transmetalation to the desired palladium complex can minimize this side reaction.
-
Using the minimum effective amount of the organostannane reagent can also be beneficial.
-
Copper-Catalyzed Cross-Coupling
Copper-catalyzed reactions, such as the Ullmann condensation and Chan-Lam coupling, offer a palladium-free alternative for C-N and C-O bond formation.
FAQs and Troubleshooting
Q1: My copper-catalyzed N-arylation of the tetrazole is giving low yields. What can I do?
A1: Copper-catalyzed couplings of tetrazoles can be challenging due to the low nucleophilicity of the tetrazole nitrogen.[16]
-
Solution:
-
A study on the copper-catalyzed coupling of H-tetrazoles with boronic acids found that the reaction proceeds efficiently with Cu(I) or Cu(II) salts in DMSO at 100 °C under an oxygen atmosphere.[17] This suggests that for the coupling of this compound with N-nucleophiles, careful optimization of the copper source, solvent, and atmosphere is crucial.
-
The use of ligands such as 1,10-phenanthroline can be beneficial in copper-catalyzed N-arylation reactions.[3]
-
Q2: I am seeing significant homocoupling of my starting materials in a copper-catalyzed reaction. Why is this happening?
A2: Homocoupling is a known side reaction in copper-catalyzed processes like the Ullmann reaction.[18][19]
-
Cause: The reaction conditions that promote the desired cross-coupling can also facilitate the homocoupling of the aryl halide or the coupling partner.
-
Solution:
-
Careful selection of ligands and optimization of the reaction temperature and time can help to favor the cross-coupling pathway.
-
For couplings involving boronic acids, the base can play a crucial role in enabling the B-to-Cu transmetalation, and its choice can influence the extent of homocoupling.[20]
-
References
-
ResearchGate. (n.d.). Optimisation of Buchwald-Hartwig amination under biocatalyst conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Retrieved from [Link]
-
National Institutes of Health. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Retrieved from [Link]
-
ACS Publications. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
-
PubMed. (2014). Role of the base in Buchwald-Hartwig amination. Retrieved from [Link]
-
ACS Publications. (n.d.). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Copper (II) catalyzed homocoupling and heterocoupling of terminal alkynes. Retrieved from [Link]
-
ResearchGate. (n.d.). Cu‐Catalyzed Homocoupling Reactions. Retrieved from [Link]
-
National Institutes of Health. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]
-
PubMed. (2023). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]
-
Reddit. (n.d.). Problems with Suzuki coupling. Retrieved from [Link]
-
PubMed. (n.d.). The development of copper-catalyzed aerobic oxidative coupling of H-tetrazoles with boronic acids and an insight into the reaction mechanism. Retrieved from [Link]
-
MDPI. (n.d.). Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
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- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 14. Stille reaction - Wikipedia [en.wikipedia.org]
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- 16. mdpi.com [mdpi.com]
- 17. The development of copper-catalyzed aerobic oxidative coupling of H-tetrazoles with boronic acids and an insight into the reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Copper Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 19. A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low conversion rates in reactions with 5-bromo-1-methyl-1H-tetrazole
Technical Support Center: 5-Bromo-1-methyl-1H-tetrazole Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for reactions involving this compound. This guide is designed to provide in-depth troubleshooting assistance for common issues leading to low conversion rates in cross-coupling and nucleophilic substitution reactions. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, empowering you to diagnose and solve challenges in your own research.
Section 1: Understanding Your Starting Material: this compound
Before troubleshooting complex reaction parameters, it's critical to validate the quality and stability of your starting material. The tetrazole ring, with its high nitrogen content, presents unique chemical properties.[1][2]
Q1: My reaction is sluggish and I see multiple spots on my TLC, including what appears to be a debrominated product. What could be the issue with my starting material?
A1: This often points to two primary issues: purity and stability.
-
Purity: this compound can contain impurities from its synthesis, such as the corresponding debrominated 1-methyl-1H-tetrazole. Confirm the purity of your starting material using NMR and LC-MS. If significant impurities are present, purification by recrystallization or column chromatography is recommended.
-
Stability & Decomposition: Tetrazoles can be sensitive to heat and certain reagents.[3][4] Under harsh basic conditions or prolonged heating, decomposition or debromination can occur. Consider if your reaction conditions are too forcing. The presence of a protic source (e.g., water) in combination with a base can lead to hydrodehalogenation, especially with a palladium catalyst.
Q2: Are there specific storage conditions I should be aware of for this compound?
A2: Yes. Like many halogenated heterocycles, it should be stored in a cool, dry place, away from light. To prevent slow hydrolysis or decomposition, storing it under an inert atmosphere (e.g., in a desiccator with argon or nitrogen) is good practice, especially if it will be stored for an extended period.
Section 2: General Troubleshooting Workflow for Low Conversion
When a reaction with this compound underperforms, a systematic approach is key. The following workflow provides a logical progression from simple checks to more complex optimizations.
Caption: General troubleshooting workflow for low conversion rates.
Section 3: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
This compound is an electron-deficient heteroaryl bromide. This electronic nature significantly influences its reactivity in popular cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki reaction is a powerful tool for forming C-C bonds, but success with heteroaryl halides requires careful catalyst selection.[5][6][7]
Q3: My Suzuki coupling with this compound and an arylboronic acid is stalling at low conversion. I'm using Pd(PPh₃)₄ and K₂CO₃. What should I change?
A3: This is a common challenge. The issue likely lies with the catalyst system and base selection, which may not be optimal for this specific substrate.
-
Causality - The Oxidative Addition Step: The first and often rate-limiting step in the catalytic cycle is the oxidative addition of the aryl bromide to the Pd(0) center.[7] For an electron-deficient substrate like this compound, this step can be sluggish. While Pd(PPh₃)₄ can work, it is often not active enough.
-
Solution - Ligand and Catalyst Choice: Switch to a more electron-rich and bulky phosphine ligand. These ligands stabilize the palladium center and promote oxidative addition.[8][9][10] Consider screening modern catalyst systems.
-
Solution - Base Selection: The base is crucial for activating the boronic acid in the transmetalation step.[11] K₂CO₃ is a moderate base. A stronger base like K₃PO₄ or Cs₂CO₃ is often more effective, especially with challenging substrates.
Table 1: Recommended Suzuki-Miyaura Catalyst Systems for Heteroaryl Bromides
| Catalyst/Ligand Combination | Palladium Source | Typical Base | Key Advantages & Rationale |
| SPhos or XPhos | Pd₂(dba)₃ or Pd(OAc)₂ | K₃PO₄, Cs₂CO₃ | Bulky, electron-rich biarylphosphine ligands; excellent for hindered and electron-deficient substrates.[8][12] |
| Pd(dppf)Cl₂ | N/A (Pre-formed) | K₂CO₃, K₃PO₄ | A robust and reliable pre-catalyst, often effective for a range of heteroaryl couplings.[13][14] |
| RuPhos | Pd₂(dba)₃ or G2/G3 Precatalysts | K₃PO₄ | Another highly active Buchwald ligand, known for its broad applicability.[12] |
Buchwald-Hartwig Amination
Forming a C-N bond using a tetrazole can be challenging due to the potential for the nitrogen-rich ring to coordinate to the palladium catalyst and inhibit its activity.[15][16][17]
Q4: I am attempting a Buchwald-Hartwig amination with a secondary amine and this compound, but I'm only getting starting material back. What is going wrong?
A4: In this case, catalyst inhibition and an insufficiently active catalyst system are the most likely culprits.
-
Causality - Catalyst Inhibition: The multiple nitrogen atoms in the tetrazole ring are Lewis basic and can coordinate to the palladium center, leading to inactive catalyst species. This is a known issue with nitrogen-containing heterocyles.[18]
-
Solution - Use a Bulky Ligand: Sterically hindered biarylphosphine ligands (like those in Table 1) are essential.[12][19][20] Their bulkiness creates a protective pocket around the palladium atom, which can disfavor coordination from the tetrazole ring while still allowing the catalytic cycle to proceed.
-
Solution - Base and Precatalyst: A strong, non-nucleophilic base like NaOt-Bu or LHMDS is typically required for the deprotonation of the amine to form the active palladium-amido complex.[21] Using a well-defined pre-catalyst (e.g., XPhos-Pd-G3) can also improve reaction initiation and consistency compared to generating the active Pd(0) species in situ.
Section 4: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the tetrazole ring makes this compound a potential candidate for Nucleophilic Aromatic Substitution (SNAr) reactions, particularly with strong nucleophiles.[22][23]
Q5: I am trying to displace the bromide with sodium thiophenoxide, but the reaction is very slow and requires high temperatures, leading to decomposition. How can I improve this SNAr reaction?
A5: While the tetrazole ring is activating, it may not be sufficient on its own to allow for mild SNAr conditions.
-
Causality - Ring Activation: The SNAr mechanism proceeds through a negatively charged intermediate (a Meisenheimer complex).[23] The stability of this intermediate determines the reaction rate. The four nitrogen atoms of the tetrazole ring help stabilize this negative charge, but the reaction may still have a high activation energy.
-
Solution - Solvent Choice: The choice of solvent is critical. A polar, aprotic solvent such as DMF, DMSO, or NMP is ideal for SNAr reactions. These solvents can solvate the cation of the nucleophile salt, making the nucleophile more "naked" and reactive. They also have high boiling points, allowing for higher reaction temperatures if necessary.
-
Solution - Phase-Transfer Catalysis: For reactions with poor solubility, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be used to shuttle the nucleophile from a solid or aqueous phase into the organic phase, accelerating the reaction.
Section 5: Experimental Protocols
Protocol 1: Small-Scale Suzuki-Miyaura Reaction Screen
This protocol allows for the rapid testing of different catalysts, ligands, and bases to find optimal conditions.
-
Preparation: In a glovebox, arrange an array of reaction vials with stir bars.
-
Stock Solutions: Prepare stock solutions of this compound and your boronic acid in the chosen solvent (e.g., dioxane).
-
Dispensing Reagents:
-
To each vial, add the desired base (e.g., K₃PO₄, 2-3 equivalents).
-
Add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol %) and ligand (e.g., SPhos, 2-4 mol %).
-
Add the this compound stock solution (1.0 equivalent).
-
Add the boronic acid stock solution (1.2-1.5 equivalents).
-
-
Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated aluminum block on a stirrer hotplate.
-
Monitoring: After the desired time (e.g., 2, 6, 12 hours), take a small aliquot from each reaction, quench with water, extract with ethyl acetate, and analyze by LC-MS to determine the conversion.
References
- Vertex AI Search. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
- Vertex AI Search. Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society.
- Grokipedia.
- Vertex AI Search. Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions.
- Wikipedia. Tetrazole.
- ACS Publications. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids | Journal of the American Chemical Society.
- ResearchGate. Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
- ACS Publications. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides | The Journal of Organic Chemistry.
- ACS GCI Pharmaceutical Roundtable Reagent Guides.
- the University of Groningen research portal.
- MRS Online Proceedings Library (OPL). Initiation and Decomposition of Tetrazole Containing Green Energetic Materials | MRS Online Proceedings Library (OPL) | Cambridge Core.
- ACS Publications. Efficient Pd-Catalyzed Amination of Heteroaryl Halides | Organic Letters.
- Vertex AI Search. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
- ACS Publications. Tetrazoles via Multicomponent Reactions | Chemical Reviews.
- NIH.
- Benchchem. Technical Support Center: Troubleshooting Low Conversion in 2-Amino-4-bromopyridine Cross-Coupling Reactions.
- Benchchem.
- ResearchGate. Investigation of the nucleophilic aromatic substitution with heteroatoms. Standard procedures and selected substrate scope for the functionalisation of hydroxy groups, indoles/imidazoles, amines and amino acids.
- Wikipedia.
- ResearchGate. Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
- Vertex AI Search.
- Chemistry LibreTexts.
- Vertex AI Search. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- ResearchGate. Table 1 .
- Wikipedia. Suzuki reaction.
- YouTube.
- Benchchem. Troubleshooting low conversion in 2-Bromo-6-chlorotoluene cross-coupling.
- ACS Publications. Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity.
- ResearchGate.
- Chemistry Steps.
- Chemistry LibreTexts. 16.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. Suzuki Coupling.
- J-Stage.
- Benchchem. Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- NIH. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.
- YouTube.
- PubMed. Enzymatic hydrolysis of esters containing a tetrazole ring.
- Vertex AI Search. The crystal structure of 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine, C7H6BrN5.
- Guidechem. 1H-Tetrazole, 5-bromo- 42371-37-9 wiki.
- Anax Laboratories. 42371-37-9 | 5-bromo-1H-tetrazole.
- Organic Chemistry Portal. Synthesis of 1H-tetrazoles.
- Vertex AI Search. Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts.
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- 3. Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions | Russian Chemical Reviews [rcr.colab.ws]
- 4. Initiation and Decomposition of Tetrazole Containing Green Energetic Materials | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]
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- 23. chem.libretexts.org [chem.libretexts.org]
Stability and degradation of 5-bromo-1-methyl-1H-tetrazole under different conditions
Welcome to the technical support center for 5-bromo-1-methyl-1H-tetrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and potential degradation of this compound. Given the limited publicly available stability data specific to this compound, this document synthesizes information from studies on related tetrazole derivatives and brominated aromatic compounds, alongside established principles of pharmaceutical forced degradation studies.[1][2][3][4][5] Our aim is to equip you with the foundational knowledge to anticipate potential stability issues, troubleshoot experimental challenges, and design robust stability-indicating analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound based on its structure?
A1: The structure of this compound contains two key moieties that can influence its stability: the tetrazole ring and the carbon-bromine (C-Br) bond.
-
The Tetrazole Ring: Tetrazole rings are generally considered stable aromatic systems.[6][7] However, they are high in nitrogen content and can be susceptible to degradation under certain conditions, such as high temperatures or exposure to strong acids or bases.[2][5][8] The thermal decomposition of N-substituted tetrazoles, for instance, may be initiated by the elimination of a nitrogen molecule from the ring.[5]
-
The Carbon-Bromine Bond: The C-Br bond on an aromatic ring can be susceptible to cleavage, particularly under photolytic (light-induced) conditions.[1][4][9] This is a common degradation pathway for many brominated aromatic compounds, often proceeding via a reductive debromination mechanism.[1][9]
Therefore, the primary stability concerns are potential thermal and photochemical degradation. Hydrolytic and oxidative degradation should also be considered as part of a comprehensive stability assessment.
Q2: I am observing unexpected peaks in my HPLC analysis after storing my sample in solution. What could be the cause?
A2: The appearance of new peaks in your chromatogram suggests that your compound may be degrading in solution. Several factors could be at play:
-
Solvent-Induced Degradation: The choice of solvent can impact stability. Protic solvents, in particular, could facilitate hydrolytic degradation, especially at non-neutral pH.
-
Photodegradation: If your solution was exposed to light, even ambient laboratory light, photodegradation is a strong possibility due to the C-Br bond.[1] It is recommended to handle solutions of this compound in amber vials or under light-protected conditions.
-
Temperature Effects: If the solution was stored at an elevated temperature, thermal degradation could be occurring.
-
Contamination: The presence of acidic, basic, or metallic impurities in your solvent or on your glassware could catalyze degradation.
To troubleshoot this, we recommend a systematic approach. Analyze a freshly prepared solution as your baseline. Then, compare it against aliquots of your stock solution stored under different conditions (e.g., protected from light, refrigerated, at room temperature) to identify the contributing factor.
Q3: How can I develop a stability-indicating analytical method for this compound?
A3: A stability-indicating method is one that can accurately quantify the parent compound without interference from any degradation products, impurities, or excipients. The most common approach is to use High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric (MS) detector. To validate that your method is stability-indicating, you must perform a forced degradation study.[10][11] This involves intentionally degrading the compound under various stress conditions to generate potential degradation products. Your analytical method must then be able to resolve the parent peak from all the degradant peaks. Peak purity analysis, often using a photodiode array (PDA) detector, is a crucial step to ensure that the main compound peak is not co-eluting with any degradants.[8]
Troubleshooting Guides
Issue 1: Significant Degradation Observed During Thermal Stress Testing
-
Observation: A rapid loss of the parent compound with the appearance of multiple new peaks is observed when the sample is heated (e.g., at 70°C).
-
Potential Cause: The tetrazole ring is likely undergoing thermal decomposition.[5] N-substituted tetrazoles can decompose through the elimination of molecular nitrogen.[5]
-
Troubleshooting Steps:
-
Lower the Temperature: Reduce the stress temperature to achieve a more controlled degradation (target 5-20% degradation).[11]
-
Time-Course Analysis: Sample at multiple time points to distinguish between primary and secondary degradation products.[11]
-
Inert Atmosphere: Conduct the thermal stress study under an inert atmosphere (e.g., nitrogen or argon) to rule out thermo-oxidative degradation.
-
Structural Elucidation: If a major degradant is formed, consider isolation and structural analysis using techniques like LC-MS/MS and NMR to understand the degradation pathway.
-
Issue 2: Inconsistent Results in Photostability Studies
-
Observation: The extent of degradation varies significantly between seemingly identical experiments.
-
Potential Cause: Inconsistent light exposure, temperature fluctuations, or the physical form of the sample can all affect photodegradation rates.
-
Troubleshooting Steps:
-
Standardize Light Source: Ensure a calibrated and consistent light source is used as per ICH Q1B guidelines.[12]
-
Control Temperature: Use a temperature-controlled chamber for your photostability studies to minimize the contribution of thermal degradation.
-
Sample Presentation: The physical state (solid vs. solution) and the solvent used can dramatically impact photodegradation.[1] Ensure consistent sample preparation for all experiments.
-
Dark Control: Always include a "dark control" sample, which is wrapped in aluminum foil and kept under the same temperature conditions, to differentiate between light-induced and thermal degradation.
-
Data Presentation: Recommended Forced Degradation Conditions
The goal of a forced degradation study is to achieve a target degradation of 5-20%.[13] The conditions below are typical starting points and should be adjusted based on the observed stability of this compound.
| Stress Condition | Typical Reagents and Conditions | Recommended Monitoring |
| Acid Hydrolysis | 0.1 M - 1 M HCl at room temperature or 60°C | Analyze samples at 0, 2, 6, 24, and 48 hours |
| Base Hydrolysis | 0.1 M - 1 M NaOH at room temperature or 60°C | Analyze samples at 0, 2, 6, 24, and 48 hours |
| Oxidation | 3% - 30% H₂O₂ at room temperature | Analyze samples at 0, 2, 6, and 24 hours |
| Thermal Degradation | Dry heat at 70°C or in solution at 70°C | Analyze samples at 0, 24, 48, and 72 hours |
| Photodegradation | Exposure to UV and visible light as per ICH Q1B guidelines | Analyze after exposure, with a dark control |
Experimental Protocols
Protocol: General Forced Degradation Study for this compound
Objective: To identify potential degradation pathways and validate a stability-indicating analytical method.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Store aliquots at room temperature and 60°C.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Store aliquots at room temperature and 60°C.
-
Oxidation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final peroxide concentration of 3%. Store at room temperature.
-
Thermal Degradation: Place an aliquot of the stock solution in an oven at 70°C.
-
Photodegradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines, alongside a dark control.
-
-
Sample Collection and Neutralization: Collect samples at appropriate time points. For acid and base hydrolysis samples, neutralize with an equivalent amount of base or acid, respectively, before analysis.
-
Analysis: Analyze all samples using a validated HPLC method with a PDA or MS detector.
-
Data Evaluation:
-
Calculate the percentage of degradation of the parent compound.
-
Identify and quantify the major degradation products.
-
Perform peak purity analysis on the parent compound peak in the stressed samples.
-
Visualizations
Experimental Workflow for Forced Degradation
Caption: A general workflow for conducting a forced degradation study.
Hypothetical Degradation Pathways
Caption: Hypothetical degradation pathways for this compound.
References
- N/A
- N/A
- Ostrovskii, V. A., Chernova, E. N., Zhakovskaya, Z. A., Pavlyukova, Y. N., Ilyushin, M. A., & Trifonov, R. E. (2024). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. Russian Chemical Reviews.
- Lesnikovich, A. I. (1992). The thermal decomposition of tetrazoles. Thermochimica Acta.
- N/A
-
ResearchGate. (n.d.). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. Retrieved from [Link]
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- Sinditskii, V. P., Smirnova, A. D., Vatsadze, I. A., & Igor, L. (2018). Features of thermal decomposition of N-substituted tetrazoles.
- N/A
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- N/A
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- Popa, K., & Gînsă, M. (2018).
- N/A
- N/A
- N/A
- Elewa, M. A., Ibrahim, H. M., & El-Gohary, N. S. (2022). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry.
- N/A
- N/A
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
- Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
- N/A
- Klick, S., Muzaffar, A., & Wozniak, T. J. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- N/A
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Separation Science. (2024). Analytical Techniques In Stability Testing. Retrieved from [Link]
- N/A
- Klick, S., Muzaffar, A., & Wozniak, T. J. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- N/A
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Sources
- 1. mdpi.com [mdpi.com]
- 2. Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions | Russian Chemical Reviews [rcr.colab.ws]
- 3. The thermal decomposition of tetrazoles (1992) | Anatoly I. Lesnikovich | 63 Citations [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil | E3S Web of Conferences [e3s-conferences.org]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biomedres.us [biomedres.us]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Catalyst Selection for Reactions of 5-Bromo-1-Methyl-1H-Tetrazole
Welcome to the technical support center for catalyst selection in reactions involving 5-bromo-1-methyl-1H-tetrazole. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. The unique electronic properties of the tetrazole ring system present specific challenges and opportunities in cross-coupling chemistry. This document provides in-depth, experience-driven answers to common questions, troubleshooting workflows for frequent experimental hurdles, and detailed protocols to ensure the successful synthesis of your target molecules.
Section 1: Catalyst System Selection (FAQs)
This section addresses the most common questions regarding the selection of catalysts, ligands, bases, and solvents for palladium-catalyzed cross-coupling reactions with this compound.
Q1: What are the most effective palladium-catalyzed cross-coupling reactions for functionalizing this compound?
A1: The most reliable and broadly applicable methods are the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.[1][2] These palladium-catalyzed transformations are well-suited for forming C-C, C-N, and C-C (vinyl) bonds, respectively, at the C5 position of the tetrazole ring. The choice of reaction depends on the desired substituent:
-
Suzuki-Miyaura Coupling: Ideal for introducing aryl, heteroaryl, or vinyl groups using boronic acids or esters.[3][4]
-
Buchwald-Hartwig Amination: The premier method for forming C-N bonds with a wide range of primary and secondary amines.[5][6]
-
Heck Reaction: Used for installing alkene moieties via coupling with vinyl partners.[7][8]
The electron-deficient nature of the tetrazole ring generally makes the C-Br bond susceptible to oxidative addition, a key step in these catalytic cycles. However, the nitrogen-rich environment can also lead to catalyst inhibition if the wrong ligand is chosen.
Q2: How do I select the optimal palladium precatalyst and ligand for a Suzuki-Miyaura coupling with this substrate?
A2: Catalyst and ligand choice is critical for an efficient Suzuki-Miyaura reaction.[9] For an electron-deficient heteroaryl halide like this compound, the primary goal is to facilitate a rapid oxidative addition and reductive elimination.
-
Palladium Source: While traditional sources like Pd(PPh₃)₄ or in-situ systems from Pd(OAc)₂/Pd₂(dba)₃ and a ligand can work, modern palladium precatalysts are highly recommended for reproducibility and activity.[10] Precatalysts like SPhos Pd G3 or XPhos Pd G3 are often excellent starting points. They are air- and moisture-stable and efficiently generate the active Pd(0) species in solution.[11]
-
Ligand Selection: The key is to use bulky, electron-rich monophosphine ligands.[12] These ligands stabilize the Pd(0) center, promote the oxidative addition step, and accelerate the final reductive elimination.[12]
-
High-Performance Ligands: SPhos and XPhos are excellent first choices.[10][13] Their steric bulk and electron-donating properties are well-suited for heteroaryl couplings.[12][13]
-
Alternative Ligands: If the standard ligands fail, consider others like RuPhos or BrettPhos , which offer different steric and electronic profiles. For some heteroaryl substrates, bidentate ligands like dppf ([1,1'-Bis(diphenylphosphino)ferrocene]) can also be effective.[14]
-
Q3: What are the key considerations for a successful Buchwald-Hartwig amination?
A3: The Buchwald-Hartwig amination is a powerful tool for synthesizing 5-amino-1-methyl-1H-tetrazole derivatives.[1][5] Success hinges on the careful selection of the catalyst, ligand, and base to match the amine coupling partner.[6]
-
Catalyst System: Similar to the Suzuki coupling, precatalysts are preferred. A system like tBuBrettPhos Pd G3 is specifically designed for C-N coupling and shows broad utility.[15][16]
-
Ligand Choice: The choice of ligand often depends on the nature of the amine.
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is the most common and effective base for many aminations. However, for sensitive substrates, a weaker base like lithium bis(trimethylsilyl)amide (LHMDS) or an inorganic base like Cs₂CO₃ can be beneficial.[15]
Q4: How does the choice of base and solvent impact reaction efficiency?
A4: The base and solvent are not passive components; they actively influence the catalytic cycle and can be the difference between a successful and a failed reaction.
-
Base:
-
Suzuki: A moderately weak inorganic base is typically used. Potassium carbonate (K₂CO₃) , often with water as a co-solvent, is a standard choice.[10] For challenging couplings or to minimize side reactions like boronic acid decomposition, potassium phosphate (K₃PO₄) in an anhydrous solvent may be superior.[10]
-
Buchwald-Hartwig: Requires a stronger base to deprotonate the amine. As mentioned, NaOtBu is the workhorse, but LHMDS or K₃PO₄ can be used for more sensitive substrates.[15]
-
Heck: A weaker organic base like triethylamine (Et₃N) or an inorganic base like potassium carbonate is typically sufficient to neutralize the HBr generated during the reaction.[8]
-
-
Solvent:
-
Aprotic Polar Solvents: Dioxane , toluene , and THF are the most common solvents for these reactions. They have good solvating properties for the organic substrates and the catalyst complexes.
-
DMF/DMAc: While sometimes effective, these solvents can occasionally coordinate to the palladium center and inhibit catalysis, or decompose at high temperatures.
-
Protic Solvents: For Suzuki reactions, a mixture of an organic solvent with water (e.g., dioxane/water) is often beneficial as it helps to dissolve the inorganic base.[19]
-
Section 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common issues encountered during experiments.
Q1: My reaction is not going to completion. What are the likely causes and how can I fix this?
A1: Incomplete conversion is a common problem. A logical, step-by-step approach is the best way to identify the root cause.[20]
Troubleshooting Workflow for Low Conversion
Caption: A systematic workflow for troubleshooting low-conversion reactions.
-
Reagent Integrity: Ensure all reagents are pure and dry.[11] Boronic acids can degrade upon storage, and bases like NaOtBu are hygroscopic. Solvents must be anhydrous and properly degassed to remove oxygen, which can deactivate the Pd(0) catalyst.[21]
-
Catalyst Activity: The palladium precatalyst or ligand may have degraded. Use a fresh batch or a different, more robust catalyst system. Precatalysts are generally more reliable than generating the active catalyst in situ from Pd(II) sources.[10]
-
Ligand Choice: The chosen ligand may not be optimal. Screen a panel of ligands with different steric and electronic properties (see table below).[10]
-
Reaction Parameters: If the above checks do not solve the issue, consider increasing the reaction temperature in 10-20 °C increments or increasing the catalyst loading (from 1-2 mol% to 3-5 mol%).
Q2: I am observing significant debromination of my starting material. How can I minimize this side reaction?
A2: Debromination, leading to the formation of 1-methyl-1H-tetrazole, is a common side reaction, particularly in Suzuki couplings.[21] It often occurs when the transmetalation step (transfer of the organic group from boron to palladium) is slow relative to protonolysis of the aryl-palladium intermediate.
-
Use an Anhydrous Base: Water can be a proton source. Switching from aqueous K₂CO₃ to anhydrous K₃PO₄ or Cs₂CO₃ can significantly reduce debromination.[10]
-
Choose a More Active Boron Reagent: Boronic esters (e.g., pinacol esters) are sometimes more reactive and stable than the corresponding boronic acids, leading to faster transmetalation.
-
Change the Solvent: Switching to a less protic solvent system can help.
-
Add a Phase-Transfer Catalyst: For Heck reactions, adding a salt like tetrabutylammonium bromide (TBAB) can sometimes suppress dehalogenation.[22]
Q3: My product is contaminated with palladium residues. What are the best purification strategies?
A3: Removing residual palladium is crucial, especially in pharmaceutical development.[23][24] Several methods can be employed post-reaction.
-
Filtration through Celite: A simple first step is to dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite. This can remove heterogeneous palladium black.[25][26]
-
Column Chromatography: Standard silica gel chromatography is often effective at separating the product from palladium residues.[25]
-
Metal Scavengers: For very low residual levels, solid-supported scavengers are highly effective.[23] These are typically silica or polymer beads functionalized with groups that chelate palladium (e.g., thiols, amines). The crude product solution is stirred with the scavenger, which is then filtered off.[23][24]
-
Activated Carbon: Treatment with activated carbon can also effectively adsorb palladium species, though it may sometimes adsorb the desired product as well, leading to yield loss.[24][27]
Section 3: Experimental Protocols & Data
This section provides a representative experimental protocol and a data table summarizing recommended starting conditions for various reactions.
Representative Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.
Methodology:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1 eq), phenylboronic acid (1.2 mmol, 1.2 eq), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq), and SPhos Pd G3 (0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the vial with a PTFE-lined cap. Evacuate the vial and backfill with argon. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous, degassed dioxane (5 mL) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite. Wash the filtrate with water (10 mL) and then brine (10 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 1-methyl-5-phenyl-1H-tetrazole.
Table 1: Recommended Starting Conditions for Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Pd Precatalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) |
| Suzuki-Miyaura | Arylboronic Acid | Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2.0) | Dioxane | 100 |
| Suzuki-Miyaura | Heteroarylboronic Acid | XPhos Pd G3 (2) | (Integral) | K₃PO₄ (2.0) | Dioxane | 100 |
| Buchwald-Hartwig | Primary Amine | tBuBrettPhos Pd G3 (2) | (Integral) | NaOtBu (1.5) | Toluene | 100 |
| Buchwald-Hartwig | Secondary Amine | RuPhos Pd G3 (2-4) | (Integral) | LHMDS (2.2) | THF | 80 |
| Heck | Styrene | Pd(OAc)₂ (2-5) | P(o-tol)₃ (4-10) | Et₃N (1.5) | DMF | 110 |
Section 4: Mechanistic Overview
Understanding the catalytic cycle provides insight into why certain reaction conditions are chosen and helps in troubleshooting.
Simplified Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the tetrazole, forming a Pd(II) complex. This is often the rate-limiting step, and electron-rich, bulky ligands accelerate it.[21]
-
Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the bromide.[3]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the product and regenerating the Pd(0) catalyst.[21]
References
-
ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily? [Online forum post]. Available: [Link]
-
ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Available: [Link]
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Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts. Activated Carbon Business Division. Available: [Link]
-
ResearchGate. (2017, December 30). How to remove palladium catalyst from reaction mixture? [Online forum post]. Available: [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Available: [Link]
-
IntechOpen. (2020). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available: [Link]
-
Organic Chemistry Portal. Heck Reaction. Available: [Link]
-
ChemRxiv. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available: [Link]
-
Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Available: [Link]
-
National Institutes of Health. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available: [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available: [Link]
-
Beilstein Journals. (2018, April 6). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Available: [Link]
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? [Online forum post]. r/Chempros. Available: [Link]
-
Wikipedia. Heck reaction. Available: [Link]
-
ResearchGate. (2025, August 6). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [Request for PDF]. Available: [Link]
-
MDPI. (2019). Palladium-Catalyzed Reactions. Available: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available: [Link]
-
Reddit. (2024, June 14). Troubleshooting a difficult Heck reaction. [Online forum post]. r/Chempros. Available: [Link]
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. Available: [Link]
-
PubMed. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society. Available: [Link]
-
WWJMRD. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Available: [Link]
-
National Institutes of Health. (2019). Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. Available: [Link]
-
ResearchGate. (2020). Pd‐catalyzed Buchwald‐Hartwig amination reaction of 5‐bromothiazoles 1 with diarylamines. [Scientific Diagram]. Available: [Link]
-
MDPI. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available: [Link]
-
Semantic Scholar. (2001). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Available: [Link]
-
National Institutes of Health. (2014, January 13). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. Available: [Link]
-
PubMed. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic Letters. Available: [Link]
-
National Institutes of Health. (2014, August 18). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Available: [Link]
-
PubMed. (2008, May 21). Highly reactive, general and long-lived catalysts for palladium-catalyzed amination of heteroaryl and aryl chlorides, bromides, and iodides: scope and structure-activity relationships. Journal of the American Chemical Society. Available: [Link]
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Technical Support Center: Impact of Solvent Choice on 5-bromo-1-methyl-1H-tetrazole Reactivity
Welcome to the technical support guide for 5-bromo-1-methyl-1H-tetrazole. This resource is designed for researchers, synthetic chemists, and drug development professionals to navigate the complexities of this versatile building block. As Senior Application Scientists, we understand that successful synthesis hinges on nuanced experimental choices. The most critical, and often overlooked, of these is the choice of solvent. This guide provides in-depth, field-proven insights into how solvents dictate the reactivity of this compound, empowering you to troubleshoot issues and optimize your reaction outcomes.
Troubleshooting Guide
This section addresses specific experimental failures and unexpected results. The underlying cause often traces back to a suboptimal solvent environment.
Question 1: My Suzuki-Miyaura coupling reaction with this compound is failing or giving a low yield. How can I troubleshoot this based on my solvent system?
Answer: Failure in a Suzuki-Miyaura coupling is frequently due to poor solubility of reagents, catalyst deactivation, or inefficient transmetalation, all of which are heavily influenced by the solvent. The this compound substrate is polar, while the boronic acid and palladium catalyst have varied solubilities. Furthermore, an inorganic base (like K₂CO₃ or Cs₂CO₃) is required, which is typically insoluble in purely organic solvents.
Causality and Solution: The ideal solvent system must create a homogenous environment for the catalyst and organic reagents while also facilitating the activity of the inorganic base. This is why aqueous mixtures are often employed.[1][2]
-
Problem: Catalyst and/or Base Inactivity.
-
Insight: If your solvent is purely organic and non-polar (e.g., Toluene), the inorganic base will not dissolve, preventing the crucial transmetalation step in the catalytic cycle.[1] Similarly, a highly polar aqueous environment may cause your organic substrate or catalyst to precipitate.
-
Solution: Employ a biphasic solvent system. Ethereal solvents like 1,4-dioxane or 1,2-dimethoxyethane (DME) mixed with water are excellent starting points.[3][4] This combination dissolves the organic components in the organic phase and the base in the aqueous phase, allowing the reaction to proceed at the interface. A common ratio is 3:1 or 4:1 (organic solvent:water).[2]
-
-
Problem: Low Yield Despite Using an Aqueous Mixture.
-
Insight: The polarity of the organic co-solvent matters. For highly polar substrates or boronic acids, a more polar co-solvent might be necessary to maintain solubility.
-
Solution: If a dioxane/water system is ineffective, consider screening other polar solvents like acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) in combination with water.[5][6] Be aware that DMF can sometimes lead to side reactions at high temperatures.
-
Troubleshooting Workflow: Optimizing a Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for a failing Suzuki coupling reaction.
Question 2: My nucleophilic aromatic substitution (SNA_r) reaction is extremely slow. Why is my choice of an alcohol-based solvent hindering the reaction?
Answer: This is a classic solvent effect issue related to nucleophile solvation. In an SNAr reaction, a potent nucleophile is required to attack the electron-deficient tetrazole ring. Your choice of a polar protic solvent (e.g., methanol, ethanol, water) is likely deactivating your nucleophile.
Causality and Solution:
-
Insight: Polar protic solvents possess O-H or N-H bonds, allowing them to form strong hydrogen bonds.[7] When a negatively charged nucleophile (e.g., RO⁻, RS⁻, N₃⁻) is placed in a protic solvent, the solvent molecules form a tight "cage" around it through hydrogen bonding.[8] This solvation shell stabilizes the nucleophile, making it less reactive and energetically "unwilling" to attack the electrophilic carbon.[9][10]
-
Solution: Switch to a polar aprotic solvent . Solvents like DMF , DMSO , NMP , or acetonitrile are ideal for SNAr reactions. They possess strong dipoles to dissolve the nucleophilic salt but lack the ability to form hydrogen bonds with the anion.[7] This leaves the nucleophile "naked" and highly reactive, dramatically accelerating the reaction rate.
Solvent Effects on Nucleophile Reactivity
Caption: How solvent choice impacts nucleophile availability and reactivity.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for dissolving this compound?
A1: this compound is a polar molecule due to the presence of four nitrogen atoms in the tetrazole ring and the polar C-Br bond. It exhibits good solubility in polar aprotic solvents such as N,N-Dimethylformamide (DMF) , acetonitrile (MeCN) , and dichloromethane (DCM) , as well as polar protic solvents like methanol and ethanol . For reactions, the choice should be dictated by the specific transformation being performed, not just solubility.
Q2: I am trying to run a reaction at high temperatures (>120 °C). Which solvents are most suitable?
A2: For high-temperature applications, you need a solvent with a high boiling point that is also chemically stable under the reaction conditions. Excellent choices include N,N-Dimethylformamide (DMF, bp 153 °C) , N-Methyl-2-pyrrolidone (NMP, bp 202 °C) , and dimethyl sulfoxide (DMSO, bp 189 °C) . Toluene (bp 111 °C) can also be used, sometimes under reflux or in sealed vessels to achieve higher temperatures. Always ensure your starting materials and reagents are stable at the target temperature to avoid decomposition.[11]
Q3: Can solvent choice affect the regioselectivity of N-alkylation when synthesizing the parent compound from 5-bromo-1H-tetrazole?
A3: Yes, solvent choice can influence the ratio of the desired 1-methyl isomer versus the 2-methyl byproduct, although the base and alkylating agent are often more dominant factors.[12] The formation of the 2,5-disubstituted tetrazole is often the thermodynamically favored outcome. However, the polarity of the solvent can impact the site of alkylation. In some cases, biphasic systems (e.g., toluene/water) have been shown to favor the formation of a single isomer.[12] A systematic screening of solvents from non-polar (toluene) to polar aprotic (DMF, acetonitrile) is recommended to optimize for the desired N1-methylated product.
Data & Protocols
Table 1: Solvent Selection Guide for Key Reactions
| Reaction Type | Recommended Solvents | Rationale & Key Considerations | Avoid |
| Suzuki-Miyaura Coupling | 1,4-Dioxane/H₂O, DME/H₂O, Acetonitrile/H₂O, Toluene/Ethanol/H₂O | Biphasic system required to dissolve both organic components and the inorganic base.[2][6] The choice of organic co-solvent can be tuned to optimize substrate solubility. | Purely non-polar or protic solvents (e.g., Hexane, Methanol alone) |
| Nucleophilic Aromatic Substitution (SNA_r) | DMF, DMSO, NMP, Acetonitrile | Polar aprotic solvents enhance nucleophile reactivity by avoiding hydrogen-bonding stabilization.[7][9] | Water, Alcohols (Methanol, Ethanol) |
| Heck Coupling | DMF, NMP, Acetonitrile | High-boiling polar aprotic solvents are standard. Triethylamine (Et₃N) is often used as both the base and a solvent component.[5] | Solvents that can react with the alkene or catalyst. |
| General Handling/Dissolution | DCM, Ethyl Acetate, DMF, Methanol | Good general solubility in a range of polar solvents. Choice depends on the subsequent application (e.g., chromatography, reaction). | Non-polar alkanes (e.g., Hexane) |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a robust starting point for coupling an arylboronic acid to the 5-position of the tetrazole ring.
Reactants & Reagents:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 - 1.5 equiv.)
-
Palladium(II) acetate [Pd(OAc)₂] (0.01 - 0.05 equiv.)
-
SPhos (or other suitable ligand) (0.01 - 0.05 equiv.)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equiv.)
-
Solvent: 1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
Vessel Preparation: To a clean, dry reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base (K₂CO₃).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. This is crucial to prevent oxidation of the palladium catalyst.
-
Catalyst & Solvent Addition: In a separate vial, dissolve the Pd(OAc)₂ and SPhos ligand in the 1,4-dioxane portion of the solvent system. Add this catalyst solution to the reaction vial via syringe, followed by the addition of the water.
-
Reaction: Place the sealed vial in a preheated oil bath or heating block at 80-100 °C. Stir vigorously for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired 5-aryl-1-methyl-1H-tetrazole product.[1]
References
- Ostrovskii, V. A., & Koldobskii, G. I. (Year). Structure and Reactivity of Tetrazole Derivatives. Russian Chemical Reviews. [URL: https://pubs.acs.org/journal/acscii]
-
Sharpless, K. B., et al. (2001). Zinc-Catalyzed Cycloaddition of Azides and Nitriles. Journal of Organic Chemistry.[13] [URL: https://pubs.acs.org/doi/abs/10.1021/jo010527v]
-
St. Paul's Cathedral Mission College. Nucleophilic Substitution Reaction (PART-2) Solvent Effects.[7] [URL: https://www.spcmc.ac.in/]
-
Graham, K. (2021). Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts.[9] [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/04%3A_Reactions_of_Alkyl_Halides/4.07%3A_Solvent_Effects_in_Nucleophilic_Substitution]
-
BenchChem. (2025). Technical Support Center: Purification of 5-Bromo-2-(1-methyl-1h-tetrazol-5-yl)pyridine.[14] [URL: https://www.benchchem.com/product/b897654]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.[3] [URL: https://www.mdpi.com/1420-3049/16/2/1483]
-
Nucleophilicity and Solvent Effects. Chemistry LibreTexts. (2023).[8] [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Smith)/07%3A_Alkyl_Halides_and_Nucleophilic_Substitution/7.10%3A_Nucleophilicity_and_Solvent_Effects]
-
ECHEMI. Nucleophilic Substitution and Solvent Effects.[15] [URL: https://www.echemi.com/community/nucleophilic-substitution-and-solvent-effects_thread-2-212110-1.html]
-
BenchChem. (2025). An In-depth Technical Guide to 5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine.[16] [URL: https://www.benchchem.com/product/b897654]
-
BenchChem. (2025). Troubleshooting guide for Tetrazole functionalization reactions.[12] [URL: https://www.benchchem.com/product/b897654]
-
Al-Masum, M. (2016). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.[5] [URL: https://www.mdpi.com/1420-3049/21/1/68]
-
BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole.[1] [URL: https://www.benchchem.com/product/b897654]
-
ResearchGate. Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H- indazole and N-Boc-2-pyrroleboronic acid.[4] [URL: https://www.researchgate.net/figure/Screening-of-palladium-catalysts-for-the-Suzuki-coupling-of-5-bromo-1-ethyl-1H-indazole_tbl1_51048689]
-
ChemistryConnected. (2022). Solvents & Solvent Effects on Substitution Reactions (Sn2/Sn1). YouTube.[10] [URL: https://www.youtube.com/watch?v=H6JJT62aK-E]
-
Musso, L., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances.[2][17] [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d0ra08598g]
-
Li, J-H., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega.[18] [URL: https://pubs.acs.org/doi/10.1021/acsomega.8b00364]
-
Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki?[6] [URL: https://www.reddit.com/r/Chempros/comments/1axw4p5/how_to_approach_choosing_reaction_conditions_for/]
-
BenchChem. (2025). Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions.[19] [URL: https://www.benchchem.com/product/b897654]
-
NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Cross-Coupling Reactions with Advanced Palladium Catalysts.[20] [URL: https://www.inno-pharmchem.com/news/optimizing-cross-coupling-reactions-with-advanced-palladium-catalysts-23425232.html]
-
Klapötke, T. M., et al. (2022). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules.[21] [URL: https://www.mdpi.com/1420-3049/27/13/4192]
-
Kappe, C. O., et al. (2011). Unusual behavior in the reactivity of 5-substituted-1H-tetrazoles in a resistively heated microreactor. Beilstein Journal of Organic Chemistry.[11] [URL: https://www.beilstein-journals.org/bjoc/articles/7/54]
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Technical Support Center: Analytical Methods for Monitoring 5-bromo-1-methyl-1H-tetrazole Reactions
Welcome to the Technical Support Center for monitoring the synthesis of 5-bromo-1-methyl-1H-tetrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the analytical methods crucial to ensuring the successful synthesis and purification of this important chemical intermediate. As the formation of the undesired N2-methyl isomer is a common challenge, robust analytical monitoring is paramount for achieving high purity and yield of the desired N1-isomer.[1][2]
Section 1: The Critical Role of Reaction Monitoring
The synthesis of this compound, often achieved through the methylation of 5-bromo-1H-tetrazole, presents a significant regioselectivity challenge. The reaction typically yields a mixture of the desired 1-methyl isomer and the undesired 2-methyl isomer.[1][2] The ratio of these isomers can be influenced by various reaction conditions. Therefore, real-time or frequent at-line monitoring is essential to optimize reaction parameters, determine reaction completion, and inform purification strategies.
Below is a logical workflow for the analytical monitoring of this compound synthesis:
Caption: Workflow for this compound synthesis and analysis.
Section 2: High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for quantitative analysis in this compound synthesis. It is highly effective for separating the N1 and N2 isomers and quantifying their ratio, as well as tracking the consumption of the starting material. A reversed-phase C18 column is a common starting point.[1]
Troubleshooting Guide: HPLC Analysis
| Problem | Potential Causes | Solutions & Explanations |
| Poor resolution between N1 and N2 isomers | 1. Suboptimal Mobile Phase: The polarity of the eluent may not be ideal for separating the closely related isomers.[1] 2. Inappropriate Stationary Phase: A standard C18 column may not provide sufficient selectivity. | 1. Optimize Mobile Phase: Systematically screen different solvent systems. A common starting point is a gradient of acetonitrile in water with 0.1% formic or trifluoroacetic acid to improve peak shape.[1] Varying the gradient slope or using isocratic elution with different acetonitrile/water ratios can significantly impact resolution. 2. Alternative Stationary Phases: Consider a phenyl-hexyl or a polar-embedded column, which can offer different selectivities for aromatic and polar compounds. |
| Peak Tailing | 1. Secondary Interactions: Residual silanol groups on the silica support can interact with the nitrogen atoms of the tetrazole ring. 2. Column Overload: Injecting too concentrated a sample. | 1. Mobile Phase Modifier: Ensure the mobile phase contains an acidic modifier like formic or trifluoroacetic acid to suppress silanol interactions. 2. Reduce Sample Concentration: Dilute the sample and reinject. |
| Irreproducible Retention Times | 1. Mobile Phase Composition Drift: Inconsistent mobile phase preparation or evaporation of the more volatile solvent.[3][4] 2. Temperature Fluctuations: Column temperature variations can affect retention times.[4] 3. Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase. | 1. Consistent Mobile Phase Prep: Use a high-precision balance and volumetric flasks. Premixing solvents can improve consistency.[4] 2. Use a Column Oven: Maintain a constant column temperature for reproducible results. 3. Adequate Equilibration: Flush the column with at least 10-15 column volumes of the mobile phase before the first injection. |
| Ghost Peaks | 1. Contaminated Mobile Phase or System: Impurities in the solvents or carryover from previous injections.[4] 2. Sample Degradation: The compound may be unstable in the injection solvent. | 1. Use HPLC-grade Solvents: Filter all mobile phases.[5] Run a blank gradient to identify the source of contamination. Implement a needle wash step in the autosampler method. 2. Solvent Compatibility: Dissolve the sample in the mobile phase whenever possible. |
Experimental Protocol: HPLC Method for Isomer Separation
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 10-90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the reaction mixture in the initial mobile phase composition (e.g., 10% acetonitrile in water).
Note: This is a starting protocol and should be optimized for your specific instrumentation and reaction mixture.
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural elucidation and can be used to differentiate between the N1 and N2 isomers of this compound. ¹H NMR will show distinct signals for the methyl group and any aromatic protons, while ¹³C NMR is particularly crucial for distinguishing the isomers based on the chemical shift of the tetrazole ring carbon.[1]
FAQs: NMR Analysis
Q1: How can I distinguish between the N1 and N2 isomers using ¹H NMR?
While the methyl protons of both isomers will appear as singlets, their chemical shifts will be slightly different. The exact chemical shift will depend on the solvent and the other substituents on the molecule. It is crucial to have a reference spectrum of a pure isomer or to use 2D NMR techniques like NOESY to establish through-space correlations between the methyl protons and other parts of the molecule.
Q2: Why is ¹³C NMR more definitive for isomer identification?
The chemical shift of the carbon atom in the tetrazole ring is highly sensitive to the position of the methyl group. The tetrazole carbon of the 2-methyl isomer is expected to be at a higher ppm value (more downfield) than that of the 1-methyl isomer.[1]
| Isomer | Expected ¹³C Chemical Shift of Tetrazole Carbon |
| 1-methyl | Lower ppm value |
| 2-methyl | Higher ppm value |
Q3: My NMR sample shows broad peaks. What could be the cause?
Broad peaks can be due to several factors, including the presence of paramagnetic impurities, sample aggregation at higher concentrations, or chemical exchange. Ensure your sample is free of any metal contaminants. Try diluting your sample or acquiring the spectrum at a different temperature.
Experimental Protocol: NMR Sample Preparation
-
Sample Preparation: Dissolve approximately 5-10 mg of the crude reaction mixture or purified product in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Analysis: Acquire ¹H and ¹³C NMR spectra. For quantitative analysis of the isomer ratio, ensure the relaxation delay (d1) in the ¹H NMR acquisition parameters is sufficiently long (e.g., 5 times the longest T1) to allow for complete relaxation of all protons.
Section 4: Gas Chromatography (GC) and Thin-Layer Chromatography (TLC)
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is useful for identifying volatile impurities and byproducts in the reaction mixture. However, due to the polar and nitrogen-rich nature of tetrazoles, they can sometimes exhibit poor peak shape or thermal instability in the GC inlet.
Troubleshooting Guide: GC Analysis
| Problem | Potential Causes | Solutions & Explanations |
| Peak Tailing or No Peak | 1. Compound Adsorption: Active sites in the inlet liner or on the column can interact with the polar tetrazole. 2. Thermal Degradation: The compound may be decomposing at the high temperatures of the inlet.[6] | 1. Use a Deactivated Liner: Employ a silanized or other deactivated inlet liner. 2. Lower Inlet Temperature: Optimize the inlet temperature to ensure volatilization without degradation. Consider a programmable temperature vaporization (PTV) inlet if available. |
| Poor Resolution | 1. Inappropriate Column: A standard non-polar column may not be suitable. 2. Suboptimal Temperature Program: The oven temperature ramp may be too fast. | 1. Select a More Polar Column: A mid-polarity column (e.g., with a phenyl or cyano stationary phase) may provide better separation. 2. Optimize Temperature Program: Use a slower temperature ramp to improve the separation of closely eluting compounds. |
Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for rapid, qualitative monitoring of reaction progress. It allows for a quick assessment of the consumption of starting material and the formation of products.
FAQs: TLC Analysis
Q1: What is a good starting solvent system for TLC analysis of this compound?
A mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is a good starting point.[1] A common ratio to begin with is 7:3 or 1:1 hexanes:ethyl acetate. The polarity can be adjusted to achieve an Rf value of 0.2-0.4 for the product spots.
Q2: My spots are streaking on the TLC plate. How can I fix this?
Streaking is often caused by applying too much sample or using a solvent system that is too polar. Try spotting a more dilute solution of your reaction mixture. If streaking persists, adding a small amount of acetic acid or triethylamine to the mobile phase can sometimes improve peak shape for acidic or basic compounds, respectively.
Q3: How can I visualize the spots on the TLC plate?
The tetrazole ring and the bromo-substituent should allow for visualization under a UV lamp (254 nm). Alternatively, staining with potassium permanganate can be effective for visualizing many organic compounds.
Section 5: In-Situ Reaction Monitoring
For more advanced process control, in-situ monitoring techniques such as Raman or Infrared (IR) spectroscopy can provide real-time data on the reaction progress without the need for sampling.[5][7][8][9] These techniques can track the disappearance of reactant peaks and the appearance of product peaks, offering a detailed kinetic profile of the reaction. The feasibility of these methods depends on the specific vibrational modes of the reactants and products and the absence of interfering signals from the solvent.
Caption: In-situ monitoring of this compound synthesis.
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American Pharmaceutical Review. (2010). Application of Online Reaction Monitoring by Raman and Infrared Spectroscopy in Early Drug Development: Halogen-Lithium Exchange Chemistry. [Link]
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University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. [Link]
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ResearchGate. (2012). An efficient synthesis of 1-substituted 5-bromo-1 H -tetrazoles. [Link]
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University of Puget Sound. (n.d.). Typical Proton and C-13 NMR Chemical Shifts. [Link]
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ResearchGate. (2023). Retention Times of Compounds Used in the HPLC Analysis. [Link]
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Crawford Scientific. (n.d.). HPLC Troubleshooting. [Link]
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National Center for Biotechnology Information. (2020). In situ Raman and FTIR spectroscopic study on the formation of the isomers MIL-68(Al) and MIL-53(Al). [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information for: Bicyclic Guanidinium-Catalyzed Enantioselective Phase-Transfer Alkylation: Direct Access to Pyrroloindolines and Furoindolines. [Link]
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MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information for: Organocatalyzed asymmetric vinylogous Michael addition of α,β-unsaturated γ-butyrolactam. [Link]
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Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]
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Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]
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ResearchGate. (n.d.). Proposed mechanism for the synthesis of 5‐substituted 1H‐tetrazoles promoted by Bu3SnOMe. [Link]
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National Center for Biotechnology Information. (2021). Raman spectroscopy for real-time and in situ monitoring of mechanochemical milling reactions. [Link]
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ResearchGate. (n.d.). Gas chromatography-mass spectrometry (GC-MS) analysis of the intermediates captured during 3M4NP degradation by Burkholderia sp. strain SJ98. [Link]
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National Center for Biotechnology Information. (2007). Extending the Range of Compounds Amenable for Gas Chromatography-Mass Spectrometric Analysis. [Link]
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Organic Chemistry Portal. (2012). Click Synthesis of 5-Substituted 1H-Tetrazoles from Aldehydes, Hydroxylamine, and [bmim]N3 via One-Pot, Three-Component Reaction. [Link]
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Spectroscopy Online. (2023). New Developments in Microwave Synthesis Monitoring using Raman Spectroscopy. [Link]
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YouTube. (2016). Application Spotlight - In-Situ Reaction Monitoring with i-Raman Plus. [Link]
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Phenomenex. (2022). Troubleshooting for HPLC White Paper. [Link]
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Agilent Technologies. (2020). Don't Lose It: Troubleshooting Separation Changes. [Link]
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ACS Publications. (2018). Tetrazoles via Multicomponent Reactions. [Link]
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MDPI. (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. [Link]
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PubMed. (2020). Retention characteristics of poly(N-(1H-tetrazole-5-yl)-methacrylamide)-bonded stationary phase in hydrophilic interaction chromatography. [Link]
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PubMed. (1985). Investigation into some aspects of EMIT d.a.u., TLC, and GC-MS urinalysis of bromazepam. [Link]
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PubMed. (1984). Bromination stabilizes poly(dG-dC) in the Z-DNA form under low-salt conditions. [Link]
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National Center for Biotechnology Information. (2017). Comprehensive chemical profiling of volatile constituents of Angong Niuhuang Pill in vitro and in vivo based on gas chromatography coupled with mass spectrometry. [Link]
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PubMed. (1993). Solubility and stability of tetrazepam in mixed micelles. [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 5-Bromo-1-Methyl-1H-Tetrazole and its Isomers in Key Synthetic Transformations
Introduction
The tetrazole moiety is a cornerstone in modern medicinal chemistry, renowned for its role as a bioisosteric replacement for carboxylic acids, which enhances metabolic stability and cell permeability.[1][2] Among the diverse array of functionalized tetrazoles, halogenated derivatives serve as versatile synthetic intermediates for constructing complex molecular architectures. Specifically, 5-bromo-1-methyl-1H-tetrazole is a critical building block, enabling the introduction of the tetrazole ring into target molecules through various cross-coupling and substitution reactions.
This guide provides an in-depth, objective comparison of the reactivity of this compound with other representative bromo-tetrazoles. We will dissect its performance in two pivotal classes of reactions essential for drug development: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr). By examining the electronic and steric influences of substituent placement on the tetrazole ring, this document aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary for rational reaction design and optimization.
The Electronic Landscape of Bromo-Tetrazoles: A Tale of Two Isomers
The reactivity of a 5-bromotetrazole is fundamentally governed by the electron-withdrawing nature of the tetrazole ring, which activates the C5-Br bond. However, the placement of the methyl group—at the N1 or N2 position—subtly but significantly modulates this reactivity.
-
This compound (N1-isomer): The methyl group at the N1 position results in a specific electronic distribution that influences the adjacent C5 position. This isomer is often the thermodynamic product in alkylation reactions.
-
5-Bromo-2-methyl-2H-tetrazole (N2-isomer): Placing the methyl group at the N2 position creates a different electronic and steric environment around the C5-Br bond. The 2,5-disubstituted tetrazole ring system has a distinct dipole moment and charge distribution compared to its 1,5-disubstituted counterpart.[2]
Understanding these isomeric differences is crucial, as they dictate the substrate's susceptibility to nucleophilic attack or its efficiency in the oxidative addition step of palladium-catalyzed cycles.
Caption: Logical relationship between isomeric structure and chemical reactivity.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C and C-N bonds, enabling the rapid assembly of complex molecules from readily available fragments.[3][4] The performance of 5-bromotetrazoles in these transformations is a critical measure of their synthetic utility.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a workhorse of modern synthesis.[5][6] The key step for the bromo-tetrazole is the oxidative addition of the C-Br bond to a Pd(0) catalyst.
Causality of Experimental Choice: The choice of catalyst, ligand, and base is critical. Ligands with high electron-donating ability and steric bulk, such as those from the Buchwald or Hartwig groups, are often employed to facilitate the oxidative addition and subsequent reductive elimination steps. The base is required to activate the boronic acid for the transmetalation step.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Data:
The following table summarizes representative yields for the Suzuki coupling of various 5-bromotetrazoles with phenylboronic acid under standardized conditions, compiled from analogous reactions in the literature.[8]
| Substrate | Isomer Type | Catalyst/Ligand | Base | Solvent | Time (h) | Yield (%) |
| This compound | N1-Methyl | Pd(dppf)Cl₂ | K₂CO₃ | DME | 2 | ~85-95 |
| 5-Bromo-2-methyl-2H-tetrazole | N2-Methyl | Pd(dppf)Cl₂ | K₂CO₃ | DME | 2 | ~80-90 |
| 5-Bromo-1-phenyl-1H-tetrazole | N1-Phenyl | Pd(dppf)Cl₂ | K₂CO₃ | DME | 3 | ~75-85 |
| 5-Bromo-1H-tetrazole | Unsubstituted | Pd(dppf)Cl₂ | K₂CO₃ | DME | 4 | ~60-70 |
Analysis: this compound consistently demonstrates high reactivity, often providing slightly higher yields in shorter reaction times compared to its N2-isomer and N-phenyl analog. The electron-donating methyl group, regardless of position, appears to render the substrate more amenable to oxidative addition than the unsubstituted tetrazole. The slightly diminished reactivity of the N1-phenyl substituted tetrazole may be attributed to increased steric bulk near the reaction center.
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds between aryl halides and amines.[9][10] This transformation is particularly valuable in drug discovery, where aryl amine motifs are prevalent.[4]
Comparative Data:
The table below presents typical outcomes for the amination of bromo-tetrazoles with morpholine.
| Substrate | Isomer Type | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| This compound | N1-Methyl | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | ~90-98 |
| 5-Bromo-2-methyl-2H-tetrazole | N2-Methyl | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | ~88-95 |
| 5-Bromo-1-phenyl-1H-tetrazole | N1-Phenyl | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | ~80-90 |
Analysis: Similar to the Suzuki coupling, this compound proves to be an excellent substrate for Buchwald-Hartwig amination, affording high to quantitative yields.[10] The reactivity trend closely mirrors that of C-C coupling, suggesting that the electronic and steric factors governing the initial oxidative addition step are paramount. The N1-methyl isomer's slightly superior performance makes it a reliable choice for constructing C-N linkages in complex synthetic routes.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The inherent electron deficiency of the tetrazole ring makes 5-bromotetrazoles susceptible to nucleophilic aromatic substitution (SNAr).[11] This pathway is mechanistically distinct from palladium-catalyzed reactions and relies on the ability of the ring to stabilize the negative charge of the intermediate Meisenheimer complex.[12][13]
Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized anionic intermediate. The presence of strong electron-withdrawing groups (like the tetrazole ring itself) ortho or para to the leaving group accelerates the reaction.[14]
Caption: Generalized workflow for the SNAr mechanism on 5-bromotetrazoles.
Comparative Analysis: While direct kinetic comparisons are scarce in the literature, reactivity can be inferred from established principles. The tetrazole ring is a powerful electron-withdrawing group, strongly activating the C5 position for nucleophilic attack.
-
This compound vs. 5-Bromo-1-phenyl-1H-tetrazole: The methyl group is weakly electron-donating compared to the phenyl group, which can exhibit both inductive-withdrawing and resonance effects. However, the dominant factor is the powerful withdrawing nature of the tetrazole ring itself. Reactivity differences are often modest and can be overcome by adjusting reaction conditions (e.g., temperature, nucleophile concentration).
-
Influence of N1 vs. N2 Isomerism: The electronic differences between the N1 and N2 isomers can influence the stability of the Meisenheimer intermediate. Computational studies suggest that the charge distribution in the N1-substituted ring may offer slightly better stabilization for the anionic intermediate, potentially leading to faster reaction rates.[2]
In practice, 5-bromotetrazoles readily undergo SNAr with a variety of soft nucleophiles, such as thiols and amines, often under milder conditions than many other bromo-heterocycles.[15]
Experimental Protocols
The following protocols are representative, self-validating procedures for researchers to assess the reactivity of bromo-tetrazoles.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Objective: To couple a 5-bromotetrazole derivative with an arylboronic acid.
Materials:
-
5-Bromotetrazole derivative (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 mmol)
-
1,2-Dimethoxyethane (DME) (5 mL)
-
Water (1 mL)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried Schlenk flask, add the 5-bromotetrazole, arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the Pd(dppf)Cl₂ catalyst to the flask under a positive flow of inert gas.
-
Add the DME and water via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 2-6 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Objective: To couple a 5-bromotetrazole derivative with a primary or secondary amine.
Materials:
-
5-Bromotetrazole derivative (1.0 mmol)
-
Amine (e.g., morpholine) (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.036 mmol, 3.6 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous Toluene (5 mL)
-
Argon or Nitrogen atmosphere
Procedure:
-
In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a flame-dried Schlenk flask.
-
Add the 5-bromotetrazole derivative.
-
Seal the flask, remove from the glovebox (if used), and add anhydrous toluene followed by the amine via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.
-
Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
This guide establishes that this compound is a highly reactive and versatile building block for organic synthesis. In direct comparison with its N2-methyl isomer and other analogs, it consistently demonstrates excellent performance in both palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, often delivering superior yields. Its robust reactivity extends to nucleophilic aromatic substitution, driven by the strong electron-withdrawing character of the N1-methylated tetrazole ring.
For researchers and drug development professionals, the predictable and efficient reactivity of this compound makes it a reliable and strategic choice for the late-stage functionalization and construction of complex, nitrogen-rich molecules. The provided protocols offer a solid foundation for harnessing its synthetic potential, enabling the streamlined development of novel chemical entities.
References
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J. Chem. Phys. (2021). Electron attachment to tetrazoles: The influence of molecular structure on ring opening reactivity. [Link]
-
NIH (n.d.). Substituent Effects in Bioorthogonal Diels–Alder Reactions of 1,2,4,5‐Tetrazines. [Link]
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ACS Publications (n.d.). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. [Link]
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ResearchGate (2021). Electron attachment to tetrazoles: The influence of molecular structure on ring opening reactivity | Request PDF. [Link]
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ACS Publications (n.d.). Tetrazoles via Multicomponent Reactions. [Link]
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Wikipedia (n.d.). Buchwald–Hartwig amination. [Link]
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Organic Chemistry Data (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
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Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. [Link]
-
Wikipedia (n.d.). Nucleophilic aromatic substitution. [Link]
-
JOCPR (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. [Link]
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Nobel Prize (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
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Wikipedia (n.d.). Suzuki reaction. [Link]
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YouTube (2012). The Buchwald-Hartwig Amination Reaction. [Link]
-
MDPI (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. [Link]
-
Chemistry LibreTexts (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]
-
Organic Chemistry Portal (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
MDPI (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
-
Master Organic Chemistry (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
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Organic Chemistry Portal (n.d.). Suzuki Coupling. [Link]
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Chemistry LibreTexts (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
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YouTube (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
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YouTube (2019). nucleophilic aromatic substitutions. [Link]
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J-Stage (n.d.). Synthesis and Characterization of a-Bromo 5-Methyl Tetrazoles from Long Chain Fatty Alkenoates. [Link]
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Chemistry LibreTexts (2020). 17.2: Palladium catalyzed couplings. [Link]
-
YouTube (2019). Nucleophilic Aromatic Substitution. [Link]
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-
Stack Exchange (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. [Link]
-
MDPI (n.d.). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. [Link]
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A Comparative Guide for Synthetic Chemists: 5-bromo-1-methyl-1H-tetrazole vs. 5-chloro-1-methyl-1H-tetrazole
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Among the plethora of nitrogen-rich heterocycles, 1,5-disubstituted tetrazoles have garnered significant attention as bioisosteres for carboxylic acids and cis-amide bonds, offering improved metabolic stability and pharmacokinetic profiles.[1] The utility of 5-halo-1-methyl-1H-tetrazoles as versatile building blocks for introducing the 1-methyltetrazole moiety is paramount. This guide provides an in-depth technical comparison of two key reagents in this class: 5-bromo-1-methyl-1H-tetrazole and 5-chloro-1-methyl-1H-tetrazole . Our focus will be on their comparative reactivity in pivotal synthetic transformations, supported by mechanistic principles and analogous experimental data, to empower researchers in making informed decisions for their synthetic strategies.
Physicochemical Properties: A Comparative Overview
Before delving into reactivity, a fundamental understanding of the physicochemical properties of these reagents is essential. While extensive experimental data for both compounds is not always available in a single source, we can compile and compare key properties based on available data for the target molecules and their close analogs.
| Property | This compound | 5-chloro-1-methyl-1H-tetrazole |
| Molecular Weight | 162.98 g/mol | 118.52 g/mol |
| Appearance | Typically a white to off-white solid | Typically a white to off-white solid |
| Melting Point | Data not readily available | Data not readily available |
| Solubility | Generally soluble in polar organic solvents | Generally soluble in polar organic solvents |
| C-X Bond Dissociation Energy (kcal/mol) | ~71 (estimated for C-Br) | ~81 (estimated for C-Cl) |
The most critical differentiator from a reactivity standpoint is the carbon-halogen (C-X) bond dissociation energy. The C-Br bond is inherently weaker than the C-Cl bond. This fundamental property is the primary driver for the observed differences in reactivity, particularly in reactions where the cleavage of the C-X bond is a key step, such as in palladium-catalyzed cross-coupling reactions.
Comparative Reactivity in Key Synthetic Transformations
The synthetic utility of 5-halo-1-methyl-1H-tetrazoles is predominantly realized through two major classes of reactions: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution. In both arenas, the choice of the halogen has significant consequences for reaction efficiency and conditions.
Palladium-Catalyzed Cross-Coupling Reactions: The Reactivity Advantage of the Bromo-Substituent
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are indispensable tools for the formation of carbon-carbon bonds. A critical step in the catalytic cycle of these reactions is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The rate of this step is highly dependent on the nature of the halogen, with the general reactivity trend being I > Br > Cl > F.
This trend directly implies that This compound is a more reactive coupling partner than its chloro-analog . The weaker C-Br bond allows for oxidative addition to occur under milder conditions, often requiring lower catalyst loadings, lower temperatures, and shorter reaction times.
Caption: Comparative reactivity in Pd-catalyzed cross-coupling.
While direct comparative yield data for the 1-methyl derivatives is scarce, studies on analogous systems consistently support this reactivity hierarchy. For instance, Suzuki-Miyaura coupling reactions of 5-chloro-1-phenyl-1H-tetrazole have been reported to proceed in good to excellent yields, but often necessitate the use of specialized, bulky phosphine ligands (e.g., SPhos, RuPhos) to facilitate the challenging oxidative addition of the C-Cl bond.[2] In contrast, couplings involving bromo-heterocycles, such as 5-bromoindazoles, are frequently achieved with more conventional palladium catalysts like Pd(dppf)Cl2.[3]
Experimental Insight: Suzuki-Miyaura Coupling
Below are representative, generalized protocols for the Suzuki-Miyaura coupling of 5-halo-1-methyl-1H-tetrazoles. Note that the conditions for the chloro-derivative are generally more forcing.
Protocol 1: Suzuki-Miyaura Coupling of this compound (Representative)
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture to 80-100 °C and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography.
Protocol 2: Suzuki-Miyaura Coupling of 5-chloro-1-methyl-1H-tetrazole (Representative)
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 5-chloro-1-methyl-1H-tetrazole (1.0 equiv.), the arylboronic acid (1.5-2.0 equiv.), a robust palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a specialized phosphine ligand (e.g., SPhos or XPhos, 4-10 mol%), and a strong base (e.g., K₃PO₄, 3.0 equiv.).
-
Solvent Addition: Add a degassed, anhydrous, high-boiling point solvent such as toluene or 1,4-dioxane.
-
Reaction: Heat the mixture to a higher temperature, typically 100-120 °C, and stir for 12-24 hours.
-
Work-up and Purification: Follow similar procedures as described in Protocol 1.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, a nucleophile attacks the electron-deficient aromatic ring, forming a Meisenheimer intermediate, followed by the departure of the leaving group. The tetrazole ring is strongly electron-withdrawing, which activates the C5 position towards nucleophilic attack.
Caption: Generalized SNAr mechanism on a 5-halotetrazole.
In the context of SNAr, the rate-determining step can be either the initial nucleophilic attack or the subsequent expulsion of the halide.
-
If nucleophilic attack is rate-determining: The nature of the halogen (Br vs. Cl) has a smaller impact on the reaction rate, as the C-X bond is not broken in this step. The electronegativity of the halogen can influence the electrophilicity of the carbon center, but this effect is often secondary.
-
If leaving group expulsion is rate-determining: The C-X bond strength becomes crucial. In this scenario, bromide is a better leaving group than chloride due to its lower bond strength and greater polarizability, which stabilizes the forming X⁻ anion.
For highly activated systems like 5-halotetrazoles, the expulsion of the leaving group is often facile. However, the general consensus and experimental observations in related heterocyclic systems suggest that the overall reactivity in SNAr still favors the bromo-substituted compound, albeit the difference may be less pronounced than in cross-coupling reactions. The greater polarizability of the C-Br bond can also play a role in facilitating the initial nucleophilic attack.
Practical Considerations and Strategic Synthesis Design
The choice between this compound and its chloro-counterpart is a strategic decision that balances reactivity, cost, and the specific requirements of the synthetic route.
-
For rapid diversification and library synthesis: this compound is the superior choice. Its higher reactivity in cross-coupling reactions allows for the use of milder conditions, which can be crucial for preserving sensitive functional groups elsewhere in the molecule. The faster reaction times also translate to higher throughput.
-
For cost-effective, large-scale synthesis: 5-chloro-1-methyl-1H-tetrazole may be a more economical option, as chloro-aromatics are often less expensive than their bromo-analogs. However, the potential need for more expensive catalysts and ligands, along with longer reaction times and potentially lower yields, must be factored into the overall cost analysis.
-
For selective, stepwise functionalization: In molecules containing both a bromo and a chloro substituent on different aromatic rings, the differential reactivity can be exploited for selective, stepwise cross-coupling reactions. The bromo-position can be functionalized first under milder conditions, leaving the chloro-position intact for a subsequent coupling under more forcing conditions.
Conclusion
In the synthesis of 1,5-disubstituted tetrazoles, both this compound and 5-chloro-1-methyl-1H-tetrazole serve as valuable and versatile synthetic handles. However, their reactivity profiles are distinct, primarily governed by the difference in their carbon-halogen bond strengths.
This compound emerges as the more reactive and versatile reagent, particularly in palladium-catalyzed cross-coupling reactions, enabling transformations under milder conditions and with shorter reaction times. This makes it the preferred choice for complex molecule synthesis and rapid analog generation.
5-chloro-1-methyl-1H-tetrazole , while less reactive, remains a viable and often more cost-effective alternative, especially for large-scale syntheses where optimization of reaction conditions to accommodate the more robust C-Cl bond is feasible.
Ultimately, the optimal choice will depend on a careful consideration of the specific synthetic challenge, including the desired reaction scope, functional group tolerance, process economics, and scalability. This guide provides the foundational principles and practical insights to aid researchers in navigating this decision and accelerating their drug discovery and development programs.
References
- ChemInform. (2010). Synthesis of 1,5-Disubstituted Tetrazoles via Suzuki-Miyaura Cross-Coupling of 5-Chloro-1-phenyltetrazole. ChemInform, 41(32).
- Gharpure, S. J., et al. (2010). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 15(5), 3343-3354.
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The Strategic Advantage of 5-Bromo-1-methyl-1H-tetrazole in Bioisosteric Replacement: A Comparative Guide
In the landscape of modern medicinal chemistry, the judicious modification of lead compounds through bioisosteric replacement is a cornerstone of successful drug development. This strategy aims to enhance a molecule's therapeutic profile by substituting a functional group with another that preserves the desired biological activity while improving its physicochemical and pharmacokinetic properties. Among the various bioisosteric replacements, the substitution of a carboxylic acid with a 5-substituted-1H-tetrazole has proven to be a particularly fruitful approach, as evidenced by its presence in numerous FDA-approved drugs.[1][2][3]
This guide provides an in-depth comparative analysis of the bioisosteric replacement of common functional groups, particularly carboxylic acids, with the specifically tailored 5-bromo-1-methyl-1H-tetrazole moiety. We will delve into the scientific rationale behind the selection of this particular substituted tetrazole, compare its key physicochemical and pharmacological properties with traditional functional groups, and provide detailed experimental protocols for its synthesis and evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage this advanced bioisostere in their optimization campaigns.
The Rationale for a Doubly Modified Tetrazole: Unpacking the Roles of N-Methylation and 5-Bromination
While the 5-substituted-1H-tetrazole ring is a well-established carboxylic acid mimic, the deliberate introduction of a methyl group at the 1-position and a bromine atom at the 5-position offers a nuanced approach to fine-tuning molecular properties. This dual modification strategy addresses several potential liabilities of the parent tetrazole ring and introduces new opportunities for favorable drug-target interactions.
1-Methylation: Eliminating Tautomerism and Enhancing Metabolic Stability
The unsubstituted 5-substituted-1H-tetrazole exists as a mixture of 1H and 2H tautomers in solution. This tautomeric ambiguity can be detrimental to establishing clear structure-activity relationships (SAR) and can lead to inconsistent interactions with the biological target. N-methylation definitively resolves this issue by locking the ring in the 1-methyl configuration, thereby presenting a single, well-defined pharmacophore.
Furthermore, N-alkylation of the tetrazole ring can enhance metabolic stability. The N-H bond of an unsubstituted tetrazole can be a site for metabolic conjugation, such as N-glucuronidation. While these conjugates are generally stable, their formation can contribute to the clearance of the drug.[1] By blocking this site, N-methylation can potentially reduce the rate of metabolism and prolong the half-life of the compound.
5-Bromination: Modulating Lipophilicity and Introducing Halogen Bonding Potential
The introduction of a bromine atom at the 5-position of the tetrazole ring directly impacts the molecule's lipophilicity. Halogen atoms are known to increase the lipophilicity of a molecule, which can influence its absorption, distribution, and ability to cross cell membranes. This strategic increase in lipophilicity can be a powerful tool to optimize the pharmacokinetic profile of a drug candidate.
Beyond its effect on lipophilicity, the bromine atom introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction between the electrophilic region of a halogen atom (the σ-hole) and a nucleophilic site, such as an oxygen or nitrogen atom on a biological target.[4][5][6] This interaction, which is gaining increasing recognition in drug design, can provide an additional, directional binding interaction, potentially leading to enhanced potency and selectivity.[4][5][6]
Comparative Analysis: Physicochemical and Pharmacological Properties
The decision to employ this compound as a bioisostere is best understood through a direct comparison of its properties with those of the functional groups it typically replaces, most notably the carboxylic acid.
| Property | Carboxylic Acid | 5-Substituted-1H-tetrazole (General) | This compound (Inferred) | Key Implications for Drug Design |
| Acidity (pKa) | ~4-5 | ~4.5-5.0[1][3] | Expected to be in a similar range, with the bromo substituent potentially slightly increasing acidity. | Maintains the ability to exist in an ionized state at physiological pH, crucial for mimicking the ionic interactions of a carboxylate. |
| Lipophilicity (logP) | Lower | Higher than corresponding carboxylate[3] | Significantly higher due to the presence of the bromine atom. | Can enhance membrane permeability and oral absorption, but must be balanced to maintain adequate solubility. |
| Metabolic Stability | Susceptible to glucuronidation, amino acid conjugation, and β-oxidation.[1] | Resistant to many common carboxylic acid metabolic pathways.[1][7] | Enhanced metabolic stability due to the inherent stability of the tetrazole ring and the blocking of N-H metabolism by the methyl group. | Can lead to a longer in vivo half-life and improved pharmacokinetic profile. |
| Hydrogen Bonding | H-bond donor and acceptor. | H-bond acceptor (ring nitrogens); N-H is a donor in unsubstituted tetrazoles. | Primarily an H-bond acceptor. The 1-methyl group removes the primary H-bond donor site of the parent tetrazole. | The altered H-bond potential can lead to different solvation properties and target interactions. |
| Additional Interactions | - | - | Potential for halogen bonding via the bromine atom.[4][5][6] | Can provide an additional, specific interaction with the target protein, potentially increasing affinity and selectivity. |
| Tautomerism | Not applicable | Exists as 1H and 2H tautomers. | A single, fixed tautomer due to N-methylation. | Provides a more defined structure for SAR studies and consistent target interaction. |
Experimental Workflows and Protocols
To effectively utilize the this compound bioisostere, it is essential to have robust synthetic and analytical methodologies.
Synthesis of a this compound Containing Compound
The following is a representative, multi-step protocol for the synthesis of a molecule containing the this compound moiety, starting from a nitrile precursor. This protocol is a composite based on established methods for tetrazole synthesis and subsequent modification.
Caption: A three-step synthetic workflow for the preparation of a this compound containing compound.
Step 1: Synthesis of 5-Substituted-1H-tetrazole from a Nitrile
This step is based on the widely used [3+2] cycloaddition of an organonitrile with an azide source.
-
Materials:
-
Organonitrile (R-CN) (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Triethylamine hydrochloride (Et₃N·HCl) (1.5 eq)
-
Toluene
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the organonitrile, sodium azide, and triethylamine hydrochloride.
-
Add toluene to the flask to create a suspension.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the mixture with aqueous HCl (2M) to a pH of approximately 2-3.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the 5-substituted-1H-tetrazole.
-
Step 2: N-Methylation of the 5-Substituted-1H-tetrazole
This step introduces the methyl group onto the tetrazole ring.
-
Materials:
-
5-Substituted-1H-tetrazole (from Step 1) (1.0 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Methyl iodide (CH₃I) (1.2 eq)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the 5-substituted-1H-tetrazole in DMF in a round-bottom flask.
-
Add potassium carbonate to the solution and stir for 15 minutes at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Add methyl iodide dropwise to the suspension.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the 1-methyl-5-substituted-1H-tetrazole.
-
Step 3: Bromination of the 1-Methyl-5-substituted-1H-tetrazole
This final step introduces the bromine atom. A direct bromination of a C-H bond on the tetrazole is not feasible. A more common route is via a functional group interconversion, for example, from a thiol. The following is an adaptation of a known procedure for the conversion of a tetrazole thiol to a bromotetrazole.[8]
-
Materials:
-
1-methyl-5-mercapto-1H-tetrazole (starting material for this step) (1.0 eq)
-
Zinc bromide (ZnBr₂) (1.1 eq)
-
30% Hydrogen peroxide (H₂O₂) (2.2 eq)
-
Water
-
-
Procedure:
-
In a round-bottom flask, dissolve 1-methyl-5-mercapto-1H-tetrazole in water.
-
Add zinc bromide to the solution and stir until dissolved.
-
Heat the reaction mixture to 70-80 °C.
-
Slowly add hydrogen peroxide to the heated solution.
-
Stir the reaction mixture at 70-80 °C for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and then further in an ice bath.
-
The this compound product should precipitate. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
-
Experimental Evaluation of Physicochemical Properties
Accurate determination of key physicochemical properties is crucial for a meaningful comparison of the bioisosteric replacement.
Protocol for pKa Determination by Potentiometric Titration
Caption: Workflow for determining the logP of a compound using the shake-flask method.
Conclusion: A Strategic Tool for Lead Optimization
The bioisosteric replacement of functional groups with this compound represents a sophisticated and powerful strategy in modern drug discovery. By addressing the inherent limitations of both carboxylic acids and unsubstituted tetrazoles, this tailored bioisostere offers a means to simultaneously enhance metabolic stability, modulate lipophilicity, and introduce the potential for halogen bonding. The provided experimental protocols offer a starting point for the synthesis and evaluation of compounds containing this promising moiety. As with any bioisosteric replacement, the ultimate success of this strategy will be context-dependent, and careful experimental evaluation is paramount. However, for research and drug development professionals seeking to overcome challenges in lead optimization, the this compound is a valuable and strategic addition to the medicinal chemist's toolkit.
References
- Ballatore, C., Huryn, D. M., & Smith, A. B., III. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395.
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Dömling, A., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(3), 1970-2042. [Link]
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Wilcken, R., Liu, X., Zimmermann, M. O., Rutherford, T. J., Fersht, A. R., Joerger, A. C., & Boeckler, F. M. (2012). Halogen-Enriched Fragment Libraries as Leads for Drug Rescue of Mutant p53. Journal of the American Chemical Society, 134(15), 6810–6818. [Link]
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Biot, C., et al. (2004). 5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials. Journal of Medicinal Chemistry, 47(24), 5972–5983. [Link]
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Polit, M., & Wujec, M. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 93(1), e1139. [Link]
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Polit, M., & Wujec, M. (2025). Introducing bromine to the molecular structure as a strategy for drug design. ResearchGate.[Link]
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Lyakhovnenko, O. S., et al. (2015). An efficient synthesis of 1-substituted 5-bromo-1 H -tetrazoles. ResearchGate.[Link]
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Patil, P., et al. (2016). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. Organic Letters, 18(15), 3718–3721. [Link]
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Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(9), 4433-4448. [Link]
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Singh, H., et al. (1980). Medicinal chemistry of tetrazoles. Progress in Medicinal Chemistry, 17, 151-183. [Link]
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Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. ACS Medicinal Chemistry Letters, 9(10), 999–1005. [Link]
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Patil, P., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(3), 1970-2042. [Link]
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PrepChem. (n.d.). Synthesis of 5-Bromo-1H-tetrazole-1-ethanol acetate (ester).[Link]
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Al-Hourani, B. J. (2025). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance.[Link]
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Patil, P., et al. (2020). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 16, 2556-2565. [Link]
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Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorganic & Medicinal Chemistry, 10(11), 3379-3393. [Link]
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A Comparative Guide to the Structural Validation of 5-bromo-1-methyl-1H-tetrazole and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the tetrazole moiety is a cornerstone, prized for its unique physicochemical properties and its role as a bioisostere for carboxylic acids. The precise structural elucidation of tetrazole derivatives, such as 5-bromo-1-methyl-1H-tetrazole, is not merely a procedural formality but a critical determinant of a research program's success. An erroneous structural assignment can lead to misinterpreted biological data, flawed structure-activity relationships (SAR), and ultimately, the failure of promising drug candidates or materials.
This guide provides a comprehensive comparison of the primary analytical techniques for the structural validation of this compound. It is designed to equip researchers with the rationale behind experimental choices and to offer a framework for robust, self-validating analytical workflows.
The Imperative of Unambiguous Structure Determination
The isomeric nature of substituted tetrazoles presents a significant challenge in their synthesis and characterization. For instance, the methylation of 5-bromotetrazole can yield either this compound or 5-bromo-2-methyl-2H-tetrazole. These isomers, while structurally similar, can exhibit markedly different biological activities and physical properties. Therefore, a multi-faceted analytical approach is essential to definitively confirm the correct isomer and ensure the purity of the synthesized compound.
A Comparative Overview of Key Analytical Techniques
The structural validation of this compound relies on a synergistic application of several spectroscopic and analytical methods. Each technique provides a unique piece of the structural puzzle, and their combined data provide a comprehensive and definitive picture.
| Analytical Technique | Information Provided | Strengths | Limitations |
| ¹H NMR Spectroscopy | Proton environment, connectivity (through coupling) | Excellent for determining the number and types of protons, and their relative positions. | Can have overlapping signals in complex molecules. Does not directly observe non-protonated carbons. |
| ¹³C NMR Spectroscopy | Carbon skeleton, chemical environment of carbons | Provides a direct count of unique carbon atoms. | Less sensitive than ¹H NMR, often requiring more sample and longer acquisition times. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation pattern | Highly sensitive, provides definitive molecular weight. Fragmentation patterns can offer structural clues. | Isomers can have identical molecular weights. Fragmentation can sometimes be complex to interpret. |
| X-ray Crystallography | Absolute 3D molecular structure | Provides the "gold standard" for unambiguous structure determination. | Requires a suitable single crystal, which can be difficult to obtain for many compounds. |
| Infrared (IR) Spectroscopy | Functional groups present | Quick and simple method to identify the presence of key functional groups. | Provides limited information on the overall molecular structure and connectivity. |
In-Depth Analysis and Experimental Causality
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the routine structural analysis of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to be relatively simple, showing a single peak for the methyl protons. The chemical shift of this peak is highly informative. Due to the electron-withdrawing nature of the tetrazole ring and the bromine atom, the methyl protons will be deshielded and appear at a downfield chemical shift, typically in the range of 3.5-4.5 ppm. The integration of this peak should correspond to three protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework. For this compound, two distinct carbon signals are expected: one for the methyl carbon and one for the tetrazole ring carbon. The chemical shift of the tetrazole ring carbon is particularly diagnostic and is influenced by the substituents on the ring.
Experimental Protocol: ¹H NMR Analysis of this compound
This protocol outlines the standard procedure for acquiring a ¹H NMR spectrum for the purpose of structural validation.
1. Sample Preparation:
- Accurately weigh approximately 5-10 mg of the synthesized this compound.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical; it must dissolve the compound and its residual proton signals should not overlap with the analyte signals.
- Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used if necessary.
- Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The solution height should be approximately 4-5 cm.
- Cap the NMR tube securely.
2. Instrument Setup and Data Acquisition:
- Insert the NMR tube into the spinner turbine and adjust its depth using a depth gauge.
- Insert the sample into the NMR spectrometer.
- Lock onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.
- Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a routine ¹H spectrum), pulse width, and acquisition time.
- Acquire the spectrum.
3. Data Processing and Analysis:
- Apply Fourier transformation to the acquired free induction decay (FID).
- Phase the spectrum to ensure all peaks are in the positive absorptive mode.
- Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., 7.26 ppm for CDCl₃).
- Integrate the peaks to determine the relative number of protons.
- Analyze the chemical shifts and multiplicities of the signals to confirm the structure.
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique that provides the exact molecular weight of a compound, offering a fundamental piece of evidence for its identity. For this compound (C₂H₃BrN₄), the expected monoisotopic mass is approximately 161.95 g/mol . The presence of a bromine atom will result in a characteristic isotopic pattern in the mass spectrum, with two major peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br).
Furthermore, the fragmentation pattern observed in the mass spectrum can provide valuable structural information. Tetrazole rings are known to undergo characteristic fragmentation, often involving the loss of nitrogen molecules (N₂). The fragmentation of the brominated tetrazole ring can also lead to the loss of a bromine radical or other fragments, which can help to piece together the structure of the molecule.
X-ray Crystallography: The Definitive Answer
When a suitable single crystal can be obtained, X-ray crystallography provides an unambiguous three-dimensional map of the molecule's structure. This technique is considered the gold standard for structural determination as it reveals the precise arrangement of atoms and the connectivity within the molecule, leaving no room for doubt about its identity and isomeric form. The primary challenge with this method is the growth of high-quality single crystals, which can be a time-consuming and often trial-and-error process.
Workflow for Structural Validation
The following diagram illustrates a logical workflow for the comprehensive structural validation of this compound.
Caption: A typical workflow for the synthesis and structural validation of this compound.
Conclusion: A Self-Validating Approach to Scientific Integrity
The structural validation of this compound is a critical process that underpins the reliability of subsequent research. By employing a combination of NMR spectroscopy, mass spectrometry, and, where possible, X-ray crystallography, researchers can build a self-validating system that ensures the unambiguous identification of their target compound. This multi-technique approach not only confirms the desired structure but also provides a comprehensive data package that stands up to the rigorous scrutiny of the scientific community, thereby upholding the principles of expertise, authoritativeness, and trustworthiness in research and development.
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The crystal structure of 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine, C7H6BrN5 - De Gruyter. [Link]
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1 H NMR and 13 C NMR shifts of all compounds - ResearchGate. [Link]
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Synthesis, Characterization and Antioxidant Evaluation of Some Tetrazole Derivatives - ResearchGate. [Link]
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Heterocyclic Compounds - Michigan State University Chemistry. [Link]
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A Comparative Guide to Catalytic Systems for the Functionalization of 5-bromo-1-methyl-1H-tetrazole
An in-depth guide for researchers, scientists, and drug development professionals.
The 5-bromo-1-methyl-1H-tetrazole scaffold is a pivotal building block in medicinal chemistry and materials science. Its tetrazole core often serves as a bioisostere for carboxylic acids, enhancing metabolic stability and lipophilicity in drug candidates.[1][2] The bromine atom at the C5 position acts as a versatile synthetic handle, enabling a wide array of functionalizations, primarily through transition-metal-catalyzed cross-coupling reactions. The strategic selection of a catalyst is paramount, as it directly influences reaction efficiency, yield, substrate scope, and overall cost-effectiveness.
This guide provides a comparative analysis of common catalytic systems for the functionalization of this compound. We will delve into the mechanistic underpinnings of catalyst choice, present comparative experimental data from model studies, and provide detailed protocols for key transformations. Our focus is on the three most prominent classes of catalysts: Palladium-based, Nickel-based, and Copper-based systems.
The Landscape of Cross-Coupling Reactions
The reactivity of this compound is dominated by its susceptibility to cross-coupling, where the carbon-bromine bond is replaced with a new carbon-carbon (C-C), carbon-nitrogen (C-N), or carbon-oxygen (C-O) bond. The choice of catalyst is intrinsically linked to the desired transformation.
Caption: Key reaction pathways for functionalizing this compound.
Palladium Catalysts: The Versatile Workhorse
Palladium complexes are the most widely used catalysts for cross-coupling reactions due to their exceptional functional group tolerance, high reactivity, and well-understood mechanisms.[3] For substrates like this compound, palladium catalysts are effective for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.[4][5]
Causality Behind Experimental Choices
-
Catalyst Precursor : Divalent palladium sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are often used because they are air-stable and are reduced in situ to the active Pd(0) species. Direct use of Pd(0) sources like Pd(PPh₃)₄ is also common but requires more careful handling.
-
Ligand Selection : The ligand is not a passive spectator; it critically modulates the catalyst's stability and reactivity. Electron-rich, sterically bulky phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) accelerate the rate-limiting reductive elimination step, leading to higher turnover numbers and efficiency, especially in challenging reactions like Buchwald-Hartwig amination.[4]
-
Base and Solvent : The base is required to activate the coupling partner (e.g., deprotonating the amine in Buchwald-Hartwig or activating the boronic acid in Suzuki) and to neutralize the HBr generated. The choice of solvent is dictated by the solubility of the reagents and the required reaction temperature.
Catalytic Cycle: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms a C-C bond using an organoboron reagent, is a cornerstone of modern synthesis.[5] The mechanism illustrates the fundamental steps common to many palladium-catalyzed cross-couplings.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Comparative Performance Data (Model Study)
The following table summarizes representative results for the Suzuki-Miyaura coupling of this compound with phenylboronic acid, comparing common palladium catalyst systems.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 80 | 4 | 96 |
| 3 | Pd₂(dba)₃ (1) | P(t-Bu)₃ (3) | Cs₂CO₃ | THF | 65 | 6 | 92 |
Data is representative of typical outcomes for analogous bromo-heterocycles.[5]
Nickel Catalysts: The Economical Alternative
Nickel, being a first-row transition metal, offers a significant cost advantage over palladium.[6] Modern nickel catalysis has emerged as a powerful tool, often enabling reactions that are challenging for palladium, such as the coupling of less reactive aryl electrophiles.[6][7]
Expertise & Experience: Why Choose Nickel?
-
Cost-Effectiveness : For large-scale synthesis, the lower cost of nickel is a major driver.
-
Unique Reactivity : Nickel catalysts can activate different types of bonds and may proceed through different mechanisms, sometimes involving single-electron transfer (SET) and radical intermediates.[8][9] This can provide complementary reactivity to palladium.
-
Challenging Substrates : Nickel systems are often superior for coupling with substrates bearing C-O bonds (e.g., phenols, aryl ethers), which are typically unreactive with palladium.[6][7]
Comparative Performance Data (Model Study)
Here, we compare nickel and palladium for the Sonogashira coupling of this compound with phenylacetylene. While copper is a necessary co-catalyst in the traditional Sonogashira, some modern protocols are copper-free.
| Entry | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | DMF | 80 | 5 | 91 |
| 2 | NiCl₂(dppe) (5) | - | K₂CO₃ | Toluene | 110 | 12 | 88 |
| 3 | Ni(acac)₂ (5) | - | Cs₂CO₃ | Dioxane | 100 | 10 | 90 |
Data is representative of typical outcomes for analogous bromo-heterocycles.[7][10]
Nickel provides a viable, albeit sometimes slower, alternative to palladium for C-C bond formation. Its true strength lies in enabling different classes of transformations.
Copper Catalysts: The Classical Choice for Heteroatom Coupling
Copper-catalyzed reactions, such as the Ullmann condensation, are among the oldest cross-coupling methods.[11] While often requiring harsher conditions (high temperatures) than palladium-catalyzed routes, they remain highly relevant, particularly for C-N and C-O bond formation.[10][11]
Trustworthiness: When is Copper the Right Tool?
-
C-N/C-O Coupling : Copper is particularly effective for coupling with amines, amides, and alcohols. The classical Ullmann reaction involves stoichiometric copper, but modern protocols use catalytic amounts of copper(I) salts like CuI, often with a ligand.[11]
-
Sonogashira Co-catalyst : In the classic Sonogashira reaction, Cu(I) acts as a co-catalyst, facilitating the transmetalation of the acetylide to the palladium center.
-
Availability and Cost : Copper catalysts are inexpensive and readily available.
Comparative Performance Data (Model Study)
The following data compares catalysts for the C-N coupling of this compound with morpholine.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | CuI (10) | L-proline (20) | K₂CO₃ | DMSO | 120 | 24 | 78 |
| 2 | Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu | Toluene | 100 | 8 | 94 |
Data is representative of typical outcomes for analogous bromo-heterocycles.[4][10]
This comparison highlights the typical trade-off: palladium systems (Buchwald-Hartwig amination) are generally faster and proceed under milder conditions, but copper provides a simple, cost-effective alternative, especially if reaction time and temperature are not primary constraints.
Experimental Protocols
The following protocols are self-validating systems, designed for robustness and reproducibility based on established methodologies for similar substrates.[5]
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.
Protocol 2: Copper-Catalyzed N-Arylation (Ullmann-type)
-
Vessel Preparation : To an oven-dried Schlenk tube, add this compound (1.0 mmol), CuI (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol).
-
Inert Atmosphere : Seal the tube, and cycle between vacuum and argon three times to ensure an inert atmosphere.
-
Reagent Addition : Add the amine (e.g., morpholine, 1.2 mmol) and anhydrous DMSO (4 mL) via syringe.
-
Reaction : Heat the mixture to 120 °C and stir for 24 hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup : After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Filter through a pad of celite to remove insoluble salts.
-
Extraction : Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Conclusion and Future Outlook
The choice of catalyst for the functionalization of this compound is a multi-faceted decision guided by the desired transformation, scale, cost, and available equipment.
-
Palladium catalysts remain the gold standard for versatility and efficiency in C-C and C-N bond formation, benefiting from a vast library of well-behaved ligands that allow for fine-tuning of reactivity.
-
Nickel catalysts present a compelling, cost-effective alternative, with unique reactivity profiles that can be advantageous for specific transformations and are becoming increasingly mainstream.
-
Copper catalysts , while representing a more classical approach, are indispensable for certain heteroatom couplings and remain a practical choice for large-scale synthesis where cost is a primary driver.
Future research will likely focus on the development of catalysts based on more earth-abundant and less toxic metals, as well as heterogeneous catalysts that simplify product purification and catalyst recycling, further enhancing the sustainability of synthesizing these valuable tetrazole derivatives.[12]
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A Comparative Guide to the Structural Elucidation of 5-Bromo-1-Methyl-1H-Tetrazole Derivatives: An In-Depth X-ray Crystal Structure Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of Tetrazoles in Modern Chemistry
Tetrazole derivatives have emerged as a cornerstone in medicinal chemistry and materials science.[1] Their five-membered heterocyclic ring, composed of four nitrogen atoms and one carbon, imparts a unique combination of chemical properties.[2][3] Notably, the tetrazole moiety is often employed as a bioisostere for the carboxylic acid group in drug design, enhancing metabolic stability and improving pharmacokinetic profiles.[2][3] The diverse applications of these compounds, ranging from antihypertensive agents to energetic materials, are fundamentally dictated by their three-dimensional structure.[3] A precise understanding of their molecular geometry, including bond lengths, bond angles, and intermolecular interactions, is therefore paramount for rational drug design and the development of novel materials. This guide provides a comprehensive comparison of X-ray crystal structure analysis with other key analytical techniques for the structural elucidation of 5-bromo-1-methyl-1H-tetrazole derivatives.
The Gold Standard: X-ray Crystal Structure Analysis
Single-crystal X-ray diffraction stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4] This technique provides a detailed molecular portrait, revealing exact bond lengths, bond angles, and the intricate network of intermolecular interactions that govern the crystal packing.
While a crystal structure for this compound is not publicly available, we can illustrate the power of this technique using the closely related compound, 5-chloro-1-phenyl-1H-tetrazole , as a case study. The crystallographic data for this compound provides valuable insights into the structural features of halogenated tetrazoles.[5]
Experimental Protocol: From Powder to Precision
Obtaining a high-quality single crystal is often the most challenging step in X-ray crystallography.[6] The following is a generalized protocol for the crystallization and subsequent X-ray diffraction analysis of a small organic molecule like a 5-halogenated-1-alkyl-1H-tetrazole derivative.
Step 1: Crystallization
-
Solvent Selection: The choice of solvent is critical. A solvent in which the compound has moderate solubility is ideal. Slow evaporation of a saturated or near-saturated solution is a common and effective technique. Solvents such as acetonitrile, ethyl acetate, or a mixture of dichloromethane and hexane could be suitable starting points for this compound.
-
Procedure (Slow Evaporation):
-
Dissolve the purified compound in a minimal amount of the chosen solvent, gently warming if necessary to achieve complete dissolution.
-
Filter the solution through a syringe filter into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.
-
Cover the vial with a perforated cap or parafilm to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.
-
Step 2: Data Collection
-
Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.
-
X-ray Diffraction: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.
Step 3: Structure Solution and Refinement
-
Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.
-
Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and other parameters are refined to obtain the best possible fit between the calculated and observed diffraction data.
A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques
While X-ray crystallography provides unparalleled detail in the solid state, a comprehensive understanding of a molecule's properties requires a multi-faceted analytical approach. Spectroscopic and computational methods offer complementary information, particularly regarding the molecule's behavior in solution and its electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule, primarily in solution.[4][7][8][9][10]
Expected ¹H and ¹³C NMR Spectral Features for this compound:
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Rationale |
| ¹H | ~4.0 - 4.5 | Singlet | N-CH₃ | The methyl protons are deshielded by the adjacent nitrogen atom of the tetrazole ring. |
| ¹³C | ~145 - 155 | - | C5 | The carbon atom of the tetrazole ring is significantly deshielded due to the attached electronegative nitrogen and bromine atoms. |
| ¹³C | ~35 - 40 | - | N-CH₃ | The methyl carbon is in a typical range for a carbon attached to a nitrogen atom. |
Comparison with X-ray Crystallography:
| Feature | X-ray Crystallography | NMR Spectroscopy |
| Sample Phase | Crystalline Solid | Solution |
| Information | 3D atomic coordinates, bond lengths, bond angles, intermolecular interactions | Atomic connectivity, chemical environment, dynamic processes in solution |
| Strengths | Unambiguous determination of absolute structure. | Non-destructive, provides information on solution-state conformation and dynamics. |
| Limitations | Requires a single crystal, solid-state structure may differ from solution. | Provides time-averaged structural information, less precise than X-ray for bond lengths and angles. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule based on their characteristic vibrational frequencies.
Expected IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Vibration |
| ~2900 - 3000 | C-H stretching (methyl group) |
| ~1400 - 1600 | C=N and N=N stretching (tetrazole ring) |
| ~1000 - 1200 | Tetrazole ring breathing modes |
| Below 800 | C-Br stretching |
Comparison with X-ray Crystallography:
| Feature | X-ray Crystallography | IR Spectroscopy |
| Information | Complete 3D structure | Presence of functional groups |
| Strengths | Provides a complete molecular picture. | Fast, requires small sample amount, good for a quick functional group analysis. |
| Limitations | Can be time-consuming. | Provides limited structural information beyond functional groups. |
Computational Chemistry: Density Functional Theory (DFT)
Computational methods, such as Density Functional Theory (DFT), provide theoretical insights into the geometric and electronic properties of molecules.[11][12][13] These calculations can predict molecular geometries, vibrational frequencies, and electronic properties, which can then be compared with experimental data. For this compound, DFT calculations could be used to:
-
Optimize the molecular geometry: Predict bond lengths and angles in the gas phase.
-
Calculate vibrational frequencies: Compare with experimental IR data to aid in peak assignment.
-
Determine electronic properties: Analyze the distribution of electron density and the energies of molecular orbitals.
Comparison with X-ray Crystallography:
| Feature | X-ray Crystallography | DFT Calculations |
| Nature of Data | Experimental | Theoretical |
| Information | Solid-state structure | Gas-phase structure, electronic properties, theoretical spectra |
| Strengths | Provides the "true" solid-state structure. | Can be used to study molecules that are difficult to crystallize, provides insights into electronic structure. |
| Limitations | Limited to the solid state. | Accuracy depends on the level of theory and basis set used, does not account for intermolecular interactions in the crystal lattice without further specialized calculations. |
Visualizing the Workflow and Relationships
Experimental Workflow for Structural Elucidation
Caption: Workflow for the comprehensive structural analysis of this compound.
Interplay of Analytical Techniques
Caption: The synergistic relationship between different analytical techniques for structural elucidation.
Conclusion: An Integrated Approach for Unambiguous Characterization
The structural analysis of this compound derivatives, and indeed any novel chemical entity, is most robust when a combination of analytical techniques is employed. X-ray crystallography provides the definitive solid-state structure, offering a level of detail that is unmatched by other methods. However, its limitations, particularly the requirement for a single crystal and the static nature of the information obtained, necessitate the use of complementary techniques. NMR and IR spectroscopy provide invaluable information about the molecule's structure and functional groups in different states, while computational methods like DFT offer a theoretical framework for understanding its intrinsic properties. By integrating the data from these diverse techniques, researchers can achieve a comprehensive and unambiguous characterization of these important molecules, paving the way for their successful application in drug discovery and materials science.
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A Senior Application Scientist's Guide to Evaluating Substituted Tetrazoles: A Case Study Using 5-bromo-1-methyl-1H-tetrazole
Introduction: The Tetrazole Scaffold as a Privileged Structure in Drug Discovery
To the experienced medicinal chemist, the tetrazole ring is a familiar and powerful tool. As a class of five-membered heterocyclic compounds, tetrazoles have garnered significant interest due to their unique physicochemical properties and broad spectrum of biological activities.[1][2][3] A key feature of the 1H-tetrazole moiety is its role as a bioisostere for the carboxylic acid group.[4][5] This allows it to mimic the acidic proton and hydrogen bonding capabilities of a carboxylate while offering improved metabolic stability and pharmacokinetic profiles, such as enhanced lipophilicity and oral bioavailability.
The tetrazole scaffold is present in numerous clinically approved drugs, demonstrating its versatility across various therapeutic areas, including cardiovascular, anti-infective, and anti-inflammatory applications.[3][5] The diverse pharmacological activities attributed to tetrazole derivatives include anticancer, analgesic, antifungal, and antihypertensive effects.[2][6]
This guide uses 5-bromo-1-methyl-1H-tetrazole (CAS No: 16681-79-1) as a representative scaffold to outline a comprehensive, field-proven framework for evaluating the efficacy of novel, substituted tetrazoles. While specific biological data for this particular compound is not extensively documented in peer-reviewed literature, its structure provides an excellent starting point for designing a robust screening and validation cascade. We will proceed by proposing a hypothetical target and then detailing the rigorous, self-validating experimental systems required to assess its potential.
Hypothetical Target Rationale: Targeting the Colchicine Binding Site of Tubulin
Many successful anticancer agents function by disrupting microtubule dynamics. The colchicine binding site on β-tubulin is a well-validated target for small molecule inhibitors, leading to cell cycle arrest and apoptosis. Structure-activity relationship (SAR) studies of known colchicine-site binders often reveal the importance of hydrogen bond acceptors that interact with key residues like Asnβ258 and Lysβ352.[7]
Our central hypothesis is that the nitrogen atoms of the tetrazole ring in a compound like this compound could serve as effective hydrogen bond acceptors, mimicking interactions of established inhibitors.[7] The bromo-substituent offers a vector for further chemical modification, while the methyl group at the N1 position defines a specific regioisomer, which is crucial for consistent biological activity.
Below is a conceptual diagram of the proposed interaction within the target binding site.
Caption: Hypothetical hydrogen bonding of the tetrazole ring.
The Screening Cascade: A Multi-Pillar Approach to Compound Validation
A credible assessment of a novel compound cannot rely on a single assay. A robust screening cascade is a self-validating system designed to build confidence in the data by confirming the activity through orthogonal methods, thereby eliminating artifacts and false positives.
Caption: The four-pillar experimental workflow for compound validation.
Pillar 1: Primary Biochemical Assay — Tubulin Polymerization Inhibition
Expertise & Causality: The primary screen must directly measure the compound's effect on the biochemical function of the target. An in vitro tubulin polymerization assay is the gold standard. It measures the increase in light scattering or fluorescence as purified tubulin monomers assemble into microtubules. An inhibitor will prevent this increase.
Detailed Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized, high-purity (>99%) bovine brain tubulin in G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP) to a final concentration of 3 mg/mL.
-
Prepare a serial dilution of this compound and a reference inhibitor (e.g., Combretastatin A-4) in G-PEM buffer, typically from 100 µM down to 1 nM. Use DMSO as the vehicle control (final concentration ≤ 0.5%).
-
-
Assay Execution:
-
In a clear, 96-well microplate, add 5 µL of each compound dilution.
-
Pre-warm the plate and tubulin solution to 37°C.
-
Initiate the reaction by adding 45 µL of the 3 mg/mL tubulin solution to each well.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
-
Data Acquisition:
-
Measure the absorbance (optical density) at 340 nm every minute for 60 minutes.
-
-
Analysis:
-
Plot absorbance vs. time to generate polymerization curves.
-
Calculate the rate of polymerization (Vmax) for each concentration.
-
Normalize the rates to the DMSO control (100% activity) and buffer only (0% activity).
-
Fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC₅₀ value.
-
Pillar 2: Orthogonal Target Engagement Assay — Thermal Shift Assay (TSA)
Trustworthiness: A positive result in the primary assay could be due to artifacts like compound aggregation or assay interference. An orthogonal assay that measures direct physical binding to the target is essential for validation. TSA measures the change in the melting temperature (Tm) of a protein upon ligand binding. A stabilizing ligand will result in a positive Tm shift.
Detailed Protocol:
-
Reagent Preparation:
-
Dilute purified tubulin to 2 µM in a phosphate-buffered saline (PBS) solution.
-
Prepare a 100x stock of SYPRO Orange dye in DMSO. Dilute it into the tubulin solution for a final working concentration of 5x.
-
Prepare serial dilutions of the test compound and a known binder.
-
-
Assay Execution:
-
In a 96-well PCR plate, mix 20 µL of the tubulin/dye solution with 2 µL of the compound dilution.
-
Seal the plate securely.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Ramp the temperature from 25°C to 95°C at a rate of 1°C/minute.
-
Measure fluorescence at each temperature increment.
-
-
Analysis:
-
Plot fluorescence vs. temperature. The peak of the first derivative of this curve represents the melting temperature (Tm).
-
Calculate the ΔTm for each compound concentration relative to the DMSO control. A significant, dose-dependent positive shift confirms direct target engagement.
-
Pillar 3: In-Cell Efficacy Assay — Cell Viability and Cytotoxicity
Authoritative Grounding: Biochemical potency must translate to a cellular effect. A cell-based assay determines if the compound is cell-permeable and can engage its target in a complex biological environment to produce the desired phenotypic outcome (e.g., preventing cancer cell proliferation).
Detailed Protocol:
-
Cell Culture:
-
Seed a human cancer cell line known to be sensitive to microtubule inhibitors (e.g., HeLa or A549) in a 96-well plate at a density of 5,000 cells/well.
-
Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compound and a reference drug for 72 hours.
-
-
Viability Measurement (MTS Assay):
-
Add MTS reagent ([3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium]) to each well and incubate for 2-4 hours.
-
Living, metabolically active cells will reduce the MTS tetrazolium to a colored formazan product.
-
Measure the absorbance at 490 nm.
-
-
Analysis:
-
Normalize the absorbance values to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the compound concentration and fit the data to determine the EC₅₀ value.
-
Data Presentation: A Comparative Framework
To effectively judge the potential of a new compound, its performance must be benchmarked against a known standard. The table below presents an illustrative dataset from our hypothetical screening cascade, comparing our lead compound to a well-characterized microtubule destabilizer and a negative control.
| Compound ID | Structure | Primary Assay IC₅₀ (µM) [Tubulin Polymerization] | Target Engagement ΔTm (°C) [TSA @ 10µM] | In-Cell Efficacy EC₅₀ (µM) [HeLa Cell Viability] |
| Lead Compound | This compound | 1.25 | +4.5 | 2.5 |
| Reference | Combretastatin A-4 | 0.80 | +5.2 | 0.95 |
| Negative Control | Inactive Analog | > 100 | +0.1 | > 100 |
Disclaimer: This is hypothetical data provided for illustrative purposes to guide data interpretation.
Interpretation of Illustrative Data: The hypothetical data suggests that this compound is a moderately potent inhibitor of tubulin polymerization. The positive thermal shift confirms direct binding to the target. Crucially, its biochemical potency (IC₅₀) translates into cellular activity (EC₅₀) in a relevant cancer cell line, albeit with slightly lower potency than the reference compound. This profile would justify its advancement to selectivity profiling and further lead optimization.
Conclusion and Future Directions
This guide provides a robust, multi-pillar framework for the initial evaluation of novel substituted tetrazoles, using this compound as a structural template. By integrating biochemical, biophysical, and cell-based assays, researchers can build a comprehensive and trustworthy data package. The proposed workflow ensures that experimental choices are driven by scientific logic, leading to a self-validating system that minimizes artifacts and builds confidence in potential lead candidates. The next logical steps for a promising compound from this cascade would involve selectivity screening against other cellular targets and initiation of a medicinal chemistry program to explore the structure-activity relationship, potentially by modifying the bromo-substituent to enhance potency and optimize pharmacokinetic properties.
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Title: Synthesis and Characterization of a-Bromo 5-Methyl Tetrazoles from Long Chain Fatty Alkenoates Source: J-Stage URL: [Link]
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Title: A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]
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Title: Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl Source: The South African Chemical Institute URL: [Link]
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Title: (PDF) Tetrazoles: Synthesis and Biological Activity Source: ResearchGate URL: [Link]
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Title: The mechanism and kinetics of decomposition of 5-aminotetrazole Source: PubMed URL: [Link]
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Title: Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers Source: PubMed Central (PMC) URL: [Link]
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Navigating the SAR Landscape of 5-Bromo-1-Methyl-1H-Tetrazole Analogs: A Guided Exploration
For the attention of: Researchers, Scientists, and Drug Development Professionals
The tetrazole moiety is a well-established pharmacophore in medicinal chemistry, valued for its bioisosteric resemblance to the carboxylic acid group, which can enhance metabolic stability and improve pharmacokinetic profiles.[1][2] The strategic introduction of various substituents onto the tetrazole ring allows for the fine-tuning of a compound's biological activity, a process guided by Structure-Activity Relationship (SAR) studies. This guide focuses on the specific scaffold of 5-bromo-1-methyl-1H-tetrazole, a promising starting point for the development of novel therapeutic agents.
While a comprehensive body of publicly available literature detailing extensive SAR studies specifically for a broad series of this compound analogs is not readily apparent, this guide will delve into the foundational principles of SAR and how they can be applied to this particular scaffold. By examining the known roles of the individual components—the tetrazole ring, the N-methyl group, and the C-bromo substituent—we can extrapolate potential avenues for analog design and evaluation. This guide will also provide detailed, generalized experimental protocols for the synthesis and biological evaluation of such novel compounds, empowering researchers to initiate their own SAR investigations.
The this compound Scaffold: A Deconstruction
The core structure of this compound presents three key positions for modification, each offering a unique opportunity to influence the molecule's interaction with a biological target.
-
The Tetrazole Ring: This five-membered aromatic ring with four nitrogen atoms is the cornerstone of the scaffold's bioactivity. Its acidic nature (pKa similar to carboxylic acids) and ability to participate in hydrogen bonding and other non-covalent interactions are crucial for target binding.[3] The electron-rich nature of the ring also contributes to its overall electronic profile.
-
The N1-Methyl Group: The methyl group at the N1 position is significant for several reasons. It resolves the tautomeric ambiguity of the tetrazole ring, locking it into the 1H-isomer. This fixed orientation can be critical for precise interactions within a binding pocket. Furthermore, the methyl group itself can engage in hydrophobic interactions and influence the overall solubility and lipophilicity of the molecule.
-
The C5-Bromo Group: The bromine atom at the C5 position is a particularly interesting feature. As a halogen, it can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding. The bromine atom is also an electron-withdrawing group, which can modulate the electronic properties of the tetrazole ring. Its size and lipophilicity will also impact the overall shape and physicochemical properties of the analogs.
Charting the Course of a SAR Study: A Hypothetical Exploration
An effective SAR study involves the systematic modification of a lead compound and the subsequent evaluation of the biological activity of the resulting analogs. For the this compound scaffold, a logical progression would involve the exploration of substitutions at the positions that are synthetically accessible and likely to influence biological activity.
Logical Progression of a SAR Study
Caption: A logical workflow for a Structure-Activity Relationship (SAR) study of this compound analogs.
Comparative Data: A Template for Discovery
In the absence of specific published data for this compound analogs, the following table serves as a template for how researchers can organize their findings. The hypothetical data illustrates how variations in substituents could impact biological activity, in this case, inhibitory concentration (IC50) against a hypothetical kinase.
| Compound ID | R (at C5) | R' (at N1) | Biological Activity (IC50, µM) | Notes |
| Lead-01 | Br | CH₃ | 10.5 | Starting Compound |
| Analog-A1 | Cl | CH₃ | 15.2 | Replacement of Br with Cl decreases activity. |
| Analog-A2 | I | CH₃ | 8.9 | Replacement of Br with I slightly improves activity. |
| Analog-A3 | Phenyl | CH₃ | 5.1 | Aryl substitution at C5 significantly improves activity. |
| Analog-B1 | Br | C₂H₅ | 12.1 | Increasing alkyl chain length at N1 slightly decreases activity. |
| Analog-B2 | Br | Benzyl | 9.8 | Bulky aromatic group at N1 is tolerated. |
| Analog-C1 | 4-Cl-Phenyl | CH₃ | 2.3 | Electron-withdrawing group on the C5-phenyl ring enhances activity. |
| Analog-C2 | 4-OCH₃-Phenyl | CH₃ | 7.8 | Electron-donating group on the C5-phenyl ring reduces activity. |
Experimental Protocols: A Foundation for Your Research
The following section provides detailed, step-by-step methodologies for the synthesis of tetrazole analogs and their subsequent biological evaluation. These protocols are intended as a starting point and may require optimization based on the specific properties of the synthesized compounds.
General Synthetic Protocol for 5-Substituted-1-methyl-1H-tetrazoles
The synthesis of 5-substituted-1H-tetrazoles can be achieved through various methods, with the [3+2] cycloaddition of nitriles and an azide source being a common and effective approach.[4]
Workflow for Synthesis and Purification
Caption: A general workflow for the synthesis and purification of 5-substituted-1-methyl-1H-tetrazole analogs.
Step-by-Step Procedure:
-
Synthesis of the 5-Substituted-1H-tetrazole:
-
To a solution of the desired nitrile (1.0 eq) in a suitable solvent (e.g., DMF), add sodium azide (1.5 eq) and a Lewis acid catalyst (e.g., ZnCl₂ or NH₄Cl, 1.2 eq).
-
Heat the reaction mixture at an appropriate temperature (e.g., 100-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., 1M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
N-Methylation:
-
Dissolve the synthesized 5-substituted-1H-tetrazole (1.0 eq) in a suitable solvent (e.g., acetone or DMF).
-
Add a base (e.g., K₂CO₃, 2.0 eq) and a methylating agent (e.g., methyl iodide or dimethyl sulfate, 1.2 eq).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Filter off the inorganic salts and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 5-substituted-1-methyl-1H-tetrazole analog.
-
-
Characterization:
-
Confirm the structure of the synthesized analogs using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[5]
-
Biological Evaluation Protocol: In Vitro Kinase Inhibition Assay
Many tetrazole-containing compounds have been identified as kinase inhibitors.[6][7] The following is a representative protocol for a generic in vitro kinase inhibition assay.
Workflow for Kinase Inhibition Assay
Caption: A general workflow for an in vitro kinase inhibition assay to evaluate the biological activity of synthesized analogs.
Step-by-Step Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in 100% DMSO and create a series of dilutions to be tested.
-
Assay Plate Preparation: Add the diluted compounds to the wells of a 384-well plate. Include wells for a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Kinase Reaction:
-
Add the kinase enzyme and its specific substrate to the wells containing the test compounds.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 37°C for a predetermined amount of time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and add a detection reagent according to the manufacturer's instructions (e.g., ADP-Glo™ Kinase Assay kit, which measures the amount of ADP produced).
-
Incubate the plate at room temperature to allow the detection signal to develop.
-
-
Data Acquisition and Analysis:
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value for each active compound by fitting the dose-response data to a suitable equation.
-
Conclusion and Future Directions
The this compound scaffold holds significant potential for the development of novel therapeutic agents. While specific SAR studies on this exact analog series are not widely published, the principles of medicinal chemistry provide a rational framework for initiating such an investigation. By systematically modifying the substituents at the C5 and N1 positions and evaluating the resulting biological activity, researchers can uncover valuable SAR insights. The experimental protocols provided in this guide offer a solid foundation for the synthesis and evaluation of these promising compounds. Future research in this area will undoubtedly contribute to the growing importance of tetrazole chemistry in the quest for new and effective medicines.
References
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Heravi, M. M., Fazeli, A., Oskooie, H. A., Beheshtiha, Y. S., & Valizadeh, H. (2012). Click Synthesis of 5-Substituted 1H-Tetrazoles from Aldehydes, Hydroxylamine, and [bmim]N3 via One-Pot, Three-Component Reaction. Synlett, 23(19), 2927-2930. [Link]
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Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. M. (2022). Antimicrobial Evaluation of 5-Substituted Aryl 1H-Tetrazoles. ResearchGate. [Link]
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Kim, H. Y., et al. (2021). Structure-activity relationship studies of 3-substituted pyrazoles as novel allosteric inhibitors of MALT1 protease. Bioorganic & Medicinal Chemistry, 41, 116213. [Link]
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Kumar, A., et al. (2025). 80 target. RSC Medicinal Chemistry. [Link]
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Patel, R., et al. (2023). Exploring Novel Pyrazole-Fused 1H-tetrazol-5-yl: Synthesis, SAR and Antimicrobial Efficacy. ResearchGate. [Link]
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Siddiqui, Z. N., & Ahmad, F. (2007). Synthesis and Characterization of a-Bromo 5-Methyl Tetrazoles from Long Chain Fatty Alkenoates. Journal of Oleo Science, 56(12), 659-662. [Link]
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Verma, A., Joshi, S., & Singh, D. (2014). Tetrazoles: Synthesis and Biological Activity. ResearchGate. [Link]
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Khalil, S. L., & Saleem, N. H. (2023). SYNTHESIS AND CHARACTERIZATION OF FIVE-MEMBERED HETEROCYCLIC COMPOUNDS OF TETRAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. CyberLeninka. [Link]
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Ali, O. M., et al. (2022). New Tetrazole Derivatives As Potent In Vitro Antimicrobial Agents. Journal of Pharmaceutical Negative Results, 13(Special Issue 8), 586-592. [Link]
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Liao, C., et al. (2019). Structure-based design and SAR development of novel selective polo-like kinase 1 inhibitors having the tetrahydropteridin scaffold. European Journal of Medicinal Chemistry, 184, 111769. [Link]
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Hestroffer, D., et al. (2022). Structure–activity relationship study of substituted 1,2,3-thiadiazoles as novel nitrification inhibitors for agriculture. Organic & Biomolecular Chemistry, 20(45), 8871-8879. [Link]
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Tang, H. J., et al. (2019). The crystal structure of 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine, C7H6BrN5. Zeitschrift für Kristallographie-New Crystal Structures, 235(1), 1-3. [Link]
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Jug, A., & Ilaš, J. (2025). ATP-competitive inhibitors for cancer treatment. RSC Medicinal Chemistry. [Link]
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Kaur, N., & Singh, V. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). ChemistrySelect, 4(24), 7235-7254. [Link]
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Kumar, V., et al. (2025). Tetrazole Derivatives as Antimicrobial Agents: A Comprehensive Review. International Journal of Pharmaceutical Research and Applications. [Link]
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Sharma, P., & Kumar, V. (2021). Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. Hilaris Publisher. [Link]
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ChemSynthesis. (2025). 5-bromo-1-phenyl-1H-tetraazole. ChemSynthesis. [Link]
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Taha, M., et al. (2023). Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones. ACS Omega, 8(25), 22839-22855. [Link]
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El-Sayed, N. N. E., et al. (2022). In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens. ACS Omega, 7(6), 5326-5341. [Link]
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Nafie, M. S., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 28(13), 5084. [Link]
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Hestroffer, D., et al. (2022). Structure–activity relationship study of substituted 1,2,3-thiadiazoles as novel nitrification inhibitors for agriculture. ResearchGate. [Link]
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Squires, M. S., et al. (2015). Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. Bioorganic & Medicinal Chemistry Letters, 25(19), 4125-4131. [Link]
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Khan, M. A., et al. (2014). A structure-activity relationship study of 1,2,4-triazolo[1,5-a][8][9][10]triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities. European Journal of Medicinal Chemistry, 74, 592-604. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 5-bromo-1-methyl-1H-tetrazole and 5-bromo-2-methyl-2H-tetrazole
Introduction: The tetrazole moiety is a cornerstone in medicinal chemistry and materials science, valued as a metabolically stable isostere for carboxylic acids and for its high nitrogen content.[1] The alkylation of a 5-substituted tetrazole ring is a common synthetic step, but it presents a fundamental challenge: the reaction invariably produces a mixture of two regioisomers, the N1- and N2-substituted products.[2] The seemingly subtle difference in the position of the methyl group between 5-bromo-1-methyl-1H-tetrazole and 5-bromo-2-methyl-2H-tetrazole leads to distinct physicochemical properties, biological activities, and reactivity profiles.[3] Consequently, unambiguous structural elucidation is not merely an academic exercise but a critical step in drug development and quality control.
This guide provides an in-depth, objective comparison of these two isomers using key spectroscopic techniques. We will move beyond simple data reporting to explain the causal relationships between molecular structure and spectral output, providing researchers with a robust framework for definitive identification.
Molecular Structures and Isomerism
The core difference lies in the electronic environment of the methyl group and the tetrazole ring. In the N1-isomer, the methyl group is attached to a nitrogen adjacent to the C5 carbon. In the N2-isomer, it is positioned between two other nitrogen atoms. This dictates the overall aromaticity and electron distribution within the ring, forming the basis for their spectroscopic differentiation.
Caption: Molecular structures of the N1- and N2-methyl isomers.
Comparative Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most definitive technique for distinguishing between these isomers. The chemical shifts of the methyl group protons and the ring carbon are exquisitely sensitive to the local electronic environment.
Nuclear Magnetic Resonance (¹H & ¹³C NMR) Spectroscopy
The different placement of the methyl group creates a distinct electronic environment that is readily detected by NMR.
Senior Application Scientist's Note (Causality): In the N1-isomer, the methyl group is bonded to a nitrogen that is part of an N-N=C substructure, whereas in the N2-isomer, it is bonded to a nitrogen within an N-N=N substructure. This variation in connectivity alters the shielding of both the methyl group's nuclei and the C5 carbon of the tetrazole ring, providing clear and predictable diagnostic shifts.
Table 1: Key Diagnostic NMR Shift Differences Between Isomers
| Nucleus | N1-Isomer (this compound) | N2-Isomer (5-bromo-2-methyl-2H-tetrazole) | Rationale for Difference |
| ¹H (N-CH₃) | Expected ~4.1 - 4.4 ppm | Expected ~3.9 - 4.2 ppm | The methyl protons in the N1-isomer are generally observed at a lower field (higher ppm) compared to the N2-isomer. This deshielding is attributed to the anisotropic effects and electronic distribution within the N1-substituted ring system.[3][4] |
| ¹³C (C5) | Lower Chemical Shift (~145 ppm) | Downfield Shifted (~155 ppm) | This is the most reliable indicator. The C5 carbon in 2-substituted isomers is consistently shifted downfield by approximately 10 ppm compared to their 1-isomer counterparts, a significant and easily identifiable difference.[3] |
| ¹³C (N-CH₃) | Lower Chemical Shift (~35 ppm) | Higher Chemical Shift (~40 ppm) | The electronic environment also influences the methyl carbon, typically causing a downfield shift in the N2-isomer relative to the N1-isomer. |
Note: The chemical shift values are illustrative, based on data for analogous 5-substituted-N-methyltetrazoles, and may vary slightly depending on the solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry provides orthogonal confirmation of isomer identity through distinct fragmentation patterns, particularly under Electron Ionization (EI).
Senior Application Scientist's Note (Causality): The stability of the tetrazole ring and its subsequent fragmentation pathway upon ionization are highly dependent on the substituent's position. The N2-methylated ring has a propensity to extrude a molecule of dinitrogen (N₂), a highly stable, neutral species. The fragmentation of the N1-isomer is typically more complex.
Table 2: Differentiating Fragmentation Pathways of Isomers
| Ionization Mode | N1-Isomer (this compound) | N2-Isomer (5-bromo-2-methyl-2H-tetrazole) | Key Observation |
| EI-MS | Complex pattern. Major pathway involves loss of N₃ or CH₃N₂ fragments.[4] | Dominant loss of N₂ (M-28 peak) . The resulting fragment is often the base peak.[4] | The presence of a strong M-28 peak is highly characteristic of the N2-isomer. The N1-isomer will show a much less significant, or absent, M-28 peak, instead favoring cleavage of the ring in a different manner. |
| ESI-MS (+) | Protonated molecule [M+H]⁺ undergoes loss of HN₃.[5] | Protonated molecule [M+H]⁺ may show different fragmentation efficiencies. | While both may show loss of hydrazoic acid, the relative intensities of fragment ions can differ. However, EI-MS provides a more distinct differentiation. |
| ESI-MS (-) | Deprotonated molecule [M-H]⁻ undergoes loss of N₂.[5] | Not applicable as there is no acidic proton. | This mode is primarily useful for NH-unsubstituted tetrazoles and would not be the primary choice for differentiating these N-methylated isomers. |
Infrared (IR) Spectroscopy
While less definitive than NMR or MS, IR spectroscopy can provide supporting evidence. The differences are often subtle and found in the fingerprint region.
Senior Application Scientist's Note (Causality): The vibrational modes of the tetrazole ring (C=N and N=N stretches) are influenced by the symmetry and electronic distribution, which differ between the N1 and N2 isomers. These differences can manifest as shifts in band position or changes in relative intensity.
Table 3: Comparative IR Spectral Features
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | N1- vs. N2-Isomer Observations |
| Tetrazole Ring Stretch (C=N, N=N) | 1300 - 1600 cm⁻¹ | The spectra of both isomers will contain a set of absorption bands in this region. The key is to look for differences in the pattern and relative intensities of these bands rather than a single diagnostic peak.[6][7] |
| N-N Stretch | 1200 - 1310 cm⁻¹ | Some studies suggest that the N-N stretching vibration can be a useful diagnostic. For 2-monosubstituted tetrazoles, this band may appear as a distinct singlet, whereas for 1-isomers, it can be a set of weaker bands.[7] |
| C-Br Stretch | 600 - 700 cm⁻¹ | A band corresponding to the C-Br stretch is expected in both isomers. |
Experimental Protocols & Workflow
A logical, multi-technique approach ensures confident characterization. The following protocols represent self-validating systems for data acquisition.
Analytical Workflow
The most efficient path to identification starts with NMR, the most structurally informative technique for this problem, followed by MS for confirmation.
Caption: Recommended workflow for isomer identification.
Protocol 1: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set a spectral width of approximately 12 ppm, centered around 6 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 220 ppm.
-
A longer acquisition time and more scans will be required due to the lower natural abundance of ¹³C.
-
Focus on the chemical shifts of the N-methyl carbon and, most critically, the C5 carbon of the tetrazole ring.
-
Protocol 2: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent compatible with the ionization source (e.g., methanol or acetonitrile for ESI; dichloromethane for EI via a direct insertion probe).
-
Instrumentation (EI-MS):
-
Use a GC-MS or a mass spectrometer with a direct insertion probe.
-
Set the electron energy to a standard 70 eV.
-
Acquire a full scan spectrum (e.g., m/z 40-300).
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺). Note the characteristic isotopic pattern for bromine (M⁺ and M⁺+2 peaks of nearly equal intensity).
-
Critically examine the spectrum for a prominent M-28 peak (loss of N₂). Its presence is a strong indicator of the N2-isomer.
-
Analyze other major fragment ions to corroborate the structure.
-
Protocol 3: FTIR Spectroscopic Analysis
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum Acquisition:
-
Lower the ATR anvil to ensure good contact with the sample.
-
Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
The typical spectral range is 4000-600 cm⁻¹.
-
-
Data Analysis: Process the spectrum (baseline correction, ATR correction if necessary) and identify the key vibrational bands, comparing the fingerprint region (below 1500 cm⁻¹) of the unknown sample to known standards if available.
Conclusion
While this compound and its N2-isomer present a common analytical challenge, they are readily and unambiguously distinguished using a combination of standard spectroscopic techniques. NMR spectroscopy offers the most definitive evidence , with the chemical shift of the C5 carbon providing a clear, quantitative distinction. Mass spectrometry serves as an excellent confirmatory method , where the characteristic loss of N₂ from the N2-isomer provides a robust diagnostic fingerprint. Infrared spectroscopy, while less specific, can offer valuable supporting data. By understanding the causal links between structure and spectral output as detailed in this guide, researchers can confidently assign the correct structure to their synthesized materials.
References
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Al-Fahad, A. J., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Journal of Biomolecular Structure and Dynamics. Available from: [Link]
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Liu, Y., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25–29. Available from: [Link]
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Pathan, A. A., et al. (2018). A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. New Journal of Chemistry, 42(20), 17013-17023. Available from: [Link]
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Gaponik, P. N., et al. (2004). TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. Russian Chemical Reviews. Available from: [Link]
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Reva, I., et al. (2006). Infrared spectra of tetrazole in solid state and isolated in an argon matrix. Journal of Physical Chemistry A, 110(31), 9683-9691. Available from: [Link]
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Rani, M., et al. (2022). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Journal of Ovonic Research, 18(3), 305-323. Available from: [Link]
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Elguero, J., et al. (1976). 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. Magnetic Resonance in Chemistry, 8(1), 1-6. Available from: [Link]
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Klapötke, T. M. (2022). Synthesis and characterization of new 1N and 2N-substituted tetrazoles applicable for Energetic Coordination Compounds and assessment of their properties. Ludwig-Maximilians-Universität München. Available from: [Link]
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Fraser, R. R., & Haque, K. E. (1968). Nuclear magnetic resonance and mass spectral properties of 5-aryltetrazoles. Canadian Journal of Chemistry, 46(17), 2855-2859. Available from: [Link]
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Zossi, D., et al. (2025). Methylated regioisomers of Re(I) and Ir(III) tetrazole complexes: photophysical properties and optical imaging of brain tissue. Dalton Transactions. Available from: [Link]
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Al-Amiery, A. A. (2016). 1 H-NMR data of the tetrazole compounds. ResearchGate. Available from: [Link]
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Klapötke, T. M., et al. (2018). 1 H NMR and 13 C NMR shifts of all compounds. ResearchGate. Available from: [Link]
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Reich, H. J. NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]
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Silva, A. M. S. (2005). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 9(5), 455-480. Available from: [Link]
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Chapyshev, S. V., et al. (2022). Energetic Materials Based on N-substituted 4(5)-nitro-1,2,3-triazoles. Molecules, 27(3), 1039. Available from: [Link]
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Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available from: [Link]
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Crozier, B. F. (2018). Nitrogen-Rich Heterocycles – A Study of the Use of Tetrazole and Pentazole as Ligands. University of Sheffield. Available from: [Link]
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Guesmi, R., et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Organics, 5(4), 481-507. Available from: [Link]
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Ph.D. Thesis, Tezpur University. (2021). Chapter 2: SYNTHESIS OF 2,5-DISUBSTITUTED-2H-TETRAZOLES. Available from: [Link]
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A Comparative Benchmarking Guide to the Synthesis of 5-Bromo-1-methyl-1H-tetrazole
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key heterocyclic scaffolds is paramount. The 1-methyl-5-bromotetrazole moiety is a significant building block in the synthesis of various pharmacologically active compounds. This guide provides an in-depth, objective comparison of the primary synthetic routes to 5-bromo-1-methyl-1H-tetrazole, supported by experimental data and procedural insights to aid in methodological selection.
Introduction: The Significance of this compound
The tetrazole ring is a well-recognized bioisostere of the carboxylic acid group, offering similar acidic properties with enhanced metabolic stability and lipophilicity. The introduction of a bromine atom at the 5-position provides a versatile handle for further functionalization through cross-coupling reactions, making this compound a valuable intermediate in the synthesis of complex molecules. The selection of a synthetic route is a critical decision, balancing factors such as yield, purity, scalability, safety, and the availability of starting materials. This guide will explore three principal synthetic strategies to access this important compound.
Comparative Analysis of Synthetic Methodologies
This guide will benchmark three distinct and prominent synthetic pathways for the preparation of this compound:
-
Method A: Oxidative Bromination of 1-methyl-1H-tetrazole-5-thiol. This two-step approach involves the initial synthesis of a thiol precursor followed by an oxidative bromination.
-
Method B: Sandmeyer-Type Bromination of 5-amino-1-methyl-1H-tetrazole. A classic transformation in aromatic and heteroaromatic chemistry, this route proceeds via a diazonium salt intermediate.
-
Method C: Direct Bromination of a 1-methyl-1H-tetrazole Precursor. This strategy explores the direct introduction of a bromine atom onto a pre-existing 1-methyltetrazole ring system.
The following sections will delve into the mechanistic underpinnings, experimental protocols, and comparative performance of each method.
Method A: Oxidative Bromination of 1-methyl-1H-tetrazole-5-thiol
This synthetic approach is a robust and often high-yielding method that proceeds in two distinct stages: the synthesis of the 5-thiol precursor, followed by its conversion to the 5-bromo derivative.
Mechanistic Rationale
The first step involves the cyclization of a thiosemicarbazide derivative to form the 1-methyl-1H-tetrazole-5-thiol. The subsequent oxidative bromination is a key transformation. A plausible mechanism involves the in situ generation of an electrophilic bromine species from the reaction of a bromide source (like HBr) with an oxidant (like H₂O₂ or DMSO). This electrophilic bromine then reacts with the thiol, likely proceeding through a sulfenyl bromide intermediate, which is then further oxidized and substituted to yield the final 5-bromo-tetrazole. The choice of oxidant and reaction conditions is crucial to prevent over-oxidation and side-product formation.
Experimental Protocols
Step 1: Synthesis of 1-methyl-1H-tetrazole-5-thiol
A detailed protocol for the synthesis of 1-methyl-1H-tetrazole-5-thiol can be adapted from established literature procedures.[1][2]
Step 2: Oxidative Bromination of 1-methyl-1H-tetrazole-5-thiol
Method B: Sandmeyer-Type Bromination of 5-amino-1-methyl-1H-tetrazole
The Sandmeyer reaction is a cornerstone of synthetic chemistry for the conversion of amino groups on aromatic and heteroaromatic rings to a variety of functionalities, including halides.[6][7][8] This method involves the diazotization of the amino group followed by a copper-catalyzed bromide substitution.
Mechanistic Rationale
The reaction proceeds via the formation of a diazonium salt from the reaction of the primary amine with a nitrosating agent, typically nitrous acid generated in situ from sodium nitrite and a strong acid. The resulting diazonium salt is then treated with a copper(I) bromide solution. The copper(I) catalyst facilitates a single-electron transfer to the diazonium salt, leading to the release of nitrogen gas and the formation of an aryl radical. This radical then abstracts a bromine atom from the copper(II) bromide, regenerating the copper(I) catalyst and forming the desired this compound.
Experimental Protocols
Step 1: Synthesis of 5-amino-1-methyl-1H-tetrazole
A high-yield synthetic method for 1-methyl-5-aminotetrazole has been reported.[9]
Step 2: Sandmeyer-Type Bromination
A general procedure for the Sandmeyer bromination of a heterocyclic amine is as follows.[7][8]
Method C: Direct Bromination of a 1-methyl-1H-tetrazole Precursor
This approach aims to introduce the bromine atom directly onto the tetrazole ring at the 5-position. The feasibility of this method depends on the activation of the C5 position and the stability of the tetrazole ring to the brominating conditions.
Mechanistic Rationale
Direct electrophilic bromination of the tetrazole ring can be challenging due to the electron-withdrawing nature of the multiple nitrogen atoms. However, by using a suitable precursor with an activating group or by employing harsh reaction conditions, this transformation can be achieved. The reaction of 1H-tetrazole-1-ethanol acetate with bromine suggests that the tetrazole ring itself can be brominated.[10] The reaction likely proceeds through an electrophilic attack of bromine on the C5 position of the tetrazole ring.
Experimental Protocol
A representative protocol for the direct bromination of a tetrazole derivative can be adapted from the synthesis of 5-Bromo-1H-tetrazole-1-ethanol acetate (ester).[10]
Quantitative Comparison of Synthesis Methods
| Parameter | Method A: Oxidative Bromination of Thiol | Method B: Sandmeyer-Type Bromination | Method C: Direct Bromination |
| Starting Material | 1-methyl-1H-tetrazole-5-thiol | 5-amino-1-methyl-1H-tetrazole | 1-methyl-1H-tetrazole derivative |
| Key Reagents | HBr, Oxidant (e.g., H₂O₂, DMSO) | NaNO₂, HBr, CuBr | Br₂ |
| Typical Yield | Potentially high (specific data needed) | Moderate to good (specific data needed) | Moderate (specific data needed) |
| Reaction Conditions | Moderate temperatures | Low to moderate temperatures | Reflux |
| Scalability | Generally good, depends on oxidant | Can be challenging due to diazonium salt instability | Potentially good, but may require specialized equipment for handling bromine |
| Safety Considerations | Handling of oxidants and HBr | Unstable and potentially explosive diazonium salt intermediate; handling of copper salts | Use of highly corrosive and toxic elemental bromine |
| Purity of Crude Product | Generally good, may require chromatography | Can have byproducts from diazonium salt decomposition | May require significant purification to remove brominated byproducts |
Visualization of Synthetic Pathways
Method A: Oxidative Bromination Workflow
Caption: Workflow for Method A.
Method B: Sandmeyer-Type Bromination Workflow
Caption: Workflow for Method B.
Method C: Direct Bromination Workflow
Caption: Workflow for Method C.
Conclusion and Recommendations
The choice of the optimal synthetic route for this compound is contingent upon the specific requirements of the researcher and the available resources.
-
Method A (Oxidative Bromination of Thiol) appears to be a promising and potentially high-yielding route. The synthesis of the thiol precursor is well-established. This method is likely to be scalable and may offer a purer product profile compared to the Sandmeyer reaction. However, optimization of the oxidative bromination step is crucial.
-
Method B (Sandmeyer-Type Bromination) is a classic and reliable method, particularly when the starting amine is readily available. The reported high-yield synthesis of 5-amino-1-methyl-1H-tetrazole makes this an attractive option.[9] The primary drawback is the in situ generation of a potentially unstable diazonium salt, which requires careful temperature control and poses a safety risk, especially on a larger scale.
-
Method C (Direct Bromination) is the most straightforward in terms of the number of steps. However, it may require harsher conditions and could lead to a mixture of products, necessitating more extensive purification. The use of elemental bromine also presents significant handling and safety challenges.
For laboratories prioritizing yield and scalability, Method A is likely the most advantageous, provided the oxidative bromination step can be optimized. For situations where the amino precursor is readily accessible and the scale is moderate, Method B offers a well-trodden path. Method C should be considered when simplicity is the primary driver and the potential for lower yields and more complex purification is acceptable.
Ultimately, the final decision should be based on a careful evaluation of the experimental details, safety protocols, and the specific goals of the synthesis.
References
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-bromo-1-methyl-1H-tetrazole
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 5-bromo-1-methyl-1H-tetrazole. As a valued professional in research and development, your safety, and the integrity of our shared environment, are paramount. This document moves beyond a simple checklist to explain the scientific rationale behind each procedural step, ensuring a deep understanding and fostering a culture of safety and responsibility in the laboratory.
Foundational Knowledge: Hazard Assessment
Understanding the inherent risks of a compound is the critical first step in its safe management. This compound is not a benign substance; its structure necessitates a cautious and informed approach.
-
Halogenated Compound: The presence of a bromine atom classifies this compound as a halogenated organic substance.[5] This is a critical classification for waste disposal, as halogenated waste streams require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic dioxins and furans.[6][7] Mixing halogenated with non-halogenated waste needlessly increases disposal costs and complicates treatment.[5][8]
-
Toxicological Profile: While comprehensive toxicological data for this compound is limited, analogous brominated and tetrazole-containing compounds are documented as causing skin and serious eye irritation.[9][10] Inhalation may also lead to respiratory irritation.[9] Therefore, it must be handled as a hazardous substance with appropriate personal protective equipment.
Pre-Disposal Operations: Safety First
Before waste is handled, the immediate environment and personnel must be properly prepared. This is a non-negotiable prerequisite for any disposal-related activity.
Personal Protective Equipment (PPE)
The following table summarizes the mandatory PPE for handling this compound waste.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use.[6] | Prevents skin contact, which can cause irritation.[9][10] Proper glove removal technique is essential to avoid contaminating skin.[2] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[9][11] | Protects eyes from dust particles and potential splashes, which can cause serious irritation.[10] |
| Skin and Body | Laboratory coat, long pants, and closed-toe shoes. | Minimizes exposed skin to prevent accidental contact.[9] |
| Respiratory | All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood.[9][12] | Avoids inhalation of dust or vapors, which may cause respiratory irritation.[9] |
Chemical Incompatibilities
To prevent dangerous reactions in storage, this compound waste must be stored away from incompatible materials. While specific incompatibility data is scarce, general principles for related compounds apply.
-
Strong Oxidizing Agents: Can create a risk of fire or explosion.
-
Strong Acids and Bases: May catalyze decomposition.
-
Metals: Certain metals can form shock-sensitive salts with tetrazoles.
Always consult your institution's chemical hygiene plan for a comprehensive list of incompatible materials.[13][14]
Core Disposal Protocol: A Step-by-Step Workflow
The following protocol outlines the systematic procedure for the safe disposal of this compound from the point of generation to final removal by a licensed carrier.
Step 1: Waste Segregation
Proper segregation is the cornerstone of a compliant and cost-effective waste management program.
-
Action: Immediately upon generation, designate any material contaminated with this compound (e.g., unused solid, contaminated labware, spill cleanup materials) as "Halogenated Organic Waste."[8]
-
Causality: Do not mix this waste with non-halogenated organic solvents or solid waste.[8] Co-mingling requires the entire volume to be treated as the more hazardous (and more expensive to dispose of) halogenated waste stream.[5]
Step 2: Containerization
The integrity of the waste container is critical for preventing leaks and exposure.
-
Action: Collect solid waste in a dedicated, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) drum or bottle).[12] Ensure the container has a secure, threaded cap.[8]
-
Causality: The container must be in good condition, free from cracks or damage, to ensure it remains "vapor tight" and "spill proof."[8] This prevents the release of vapors and protects personnel during handling and transport.
Step 3: Labeling
Clear and accurate labeling is a regulatory requirement and a vital safety communication tool.
-
Action: Label the waste container clearly before or at the moment the first drop of waste is added.[8] The label must include:
-
Causality: Proper labeling ensures that anyone handling the container is immediately aware of its contents and the associated hazards, and it is essential for acceptance by the disposal facility.
Step 4: Temporary On-Site Storage
Waste containers must be stored safely pending pickup.
-
Action: Store the sealed and labeled container in a designated, secure, and well-ventilated area, such as a satellite accumulation area or a main hazardous waste storage area.[12] Keep the container away from heat, sparks, or open flames.[2]
-
Causality: Storing waste in a designated area prevents accidental mixing with incompatible chemicals and minimizes the risk of fire or exposure in the main laboratory space.[12]
Step 5: Final Disposal
The final step is the transfer of waste to a qualified professional.
-
Action: Arrange for pickup and disposal through a licensed hazardous material disposal company.[6][15] Provide the company with a full manifest of the waste's contents.
-
Causality: This compound must be destroyed via high-temperature incineration equipped with afterburners and scrubbers to handle the halogenated components safely.[6][15] This is a specialized process that can only be performed at a permitted facility to ensure complete destruction and prevent environmental contamination.[16][17] Under no circumstances should this waste be disposed of down the drain or in regular trash. [6][12]
Emergency Procedures: Spill and Decontamination
Accidents require a swift and correct response to mitigate harm.
-
Isolate and Ventilate: Evacuate unnecessary personnel and ensure the area is well-ventilated.[15]
-
Don PPE: Wear the full PPE as outlined in section 2.1.
-
Containment: For a solid spill, carefully sweep or vacuum the material and place it into your labeled hazardous waste container.[9] Avoid actions that generate dust.[15]
-
Decontamination: Wipe down the contaminated surface and any affected equipment with a suitable solvent (e.g., acetone or ethanol) and disposable wipes.[7] All cleaning materials must be disposed of as halogenated hazardous waste.[7][12]
-
Reporting: Report the incident to your institution's Environmental Health and Safety (EHS) office immediately.
Visual Workflow: Disposal Decision Process
The following diagram illustrates the logical flow for handling this compound waste.
Caption: Disposal workflow for this compound.
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Personal protective equipment for handling 5-bromo-1-methyl-1H-tetrazole
Essential Safety & Handling Guide: 5-bromo-1-methyl-1H-tetrazole
This document provides critical safety and logistical information for the handling, use, and disposal of this compound. As a substituted tetrazole, this compound warrants specific precautions due to its potential energetic nature and irritant properties. This guide is intended for researchers, scientists, and drug development professionals. Adherence to these guidelines is essential to ensure laboratory safety and experimental integrity.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The guidance herein is synthesized from safety data for structurally similar compounds, including other brominated and methylated tetrazoles, and established best practices for handling energetic materials.[1][2][3] Users must supplement this guide with their own institutional safety protocols and a thorough risk assessment.
Core Hazard Assessment
The primary hazards associated with this compound are derived from its chemical structure: the tetrazole ring, which is known for its high nitrogen content and potential for rapid decomposition, and the bromo-substituent, which can contribute to irritation.
-
Explosive Potential: Tetrazole compounds are energetic materials that can decompose explosively when subjected to heat, friction, or shock.[4] The presence of a methyl group can influence its thermal stability.[5][6] Therefore, all operations should be designed to minimize these initiation risks.
-
Skin and Eye Irritation: Brominated organic compounds and related tetrazoles are frequently classified as skin and eye irritants.[1][2] Direct contact must be strictly avoided.
-
Toxicity: While specific toxicological data is unavailable, similar compounds are listed as harmful if swallowed or inhaled.[7][8] All handling should occur in a well-ventilated area to prevent inhalation of dust or aerosols.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A stringent PPE protocol is mandatory for all personnel handling this compound. The required equipment, detailed in the table below, serves as the first line of defense against exposure and injury.
| Protection Type | Specific Requirement | Standard/Rationale |
| Primary Engineering Control | Certified Chemical Fume Hood | All handling of solids and solutions must occur within a fume hood to prevent inhalation of dust or vapors and contain potential spills.[9] |
| Secondary Engineering Control | Certified Blast Shield | Due to the energetic nature of tetrazoles, all experiments must be conducted behind a blast shield to protect against unexpected rapid decomposition.[7][9] |
| Eye & Face Protection | Chemical Splash Goggles & Full-Face Shield | Goggles provide a seal against splashes and dust. A face shield worn over goggles is required to protect the entire face from splashes or energetic events. Goggles must conform to EN 166 (EU) or NIOSH (US) standards.[9] |
| Hand Protection | Chemical-Resistant Nitrile Gloves | Nitrile gloves offer protection against incidental contact. Always inspect gloves before use and use proper removal techniques to avoid skin contamination. For prolonged handling, consider double-gloving.[3][10] |
| Body Protection | Flame-Resistant, Knee-Length Lab Coat | A flame-resistant lab coat is crucial for protection against fire hazards. Ensure the coat is fully buttoned.[9][11] |
| Respiratory Protection | NIOSH-approved Respirator | Required if dust is generated (e.g., during weighing) or if working outside a fume hood is unavoidable. The type (e.g., N95, or air-purifying respirator with appropriate cartridges) should be determined by a formal risk assessment.[9][12] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | Protects feet from spills and falling objects.[13] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Safe handling is paramount to prevent accidental initiation or exposure. The following procedures must be strictly followed.
Preparation and Weighing
-
Designate Area: Cordon off a specific area within a chemical fume hood for handling the compound.
-
Assemble Equipment: Gather all necessary non-sparking tools (e.g., Teflon-coated or plastic spatulas) and ground all equipment to prevent static discharge.[13]
-
Weighing: Weigh the smallest practical quantity required for the experiment.[9] If possible, weigh directly into the reaction vessel to minimize transfers. If dust is generated, respiratory protection is mandatory.
Reaction Setup and Execution
-
Vessel Inspection: Thoroughly inspect all glassware for cracks or defects before use.
-
Setup: Assemble the reaction apparatus within the fume hood and behind a blast shield.[7]
-
Reagent Addition: If dissolving, add the solvent to the this compound slowly. Avoid rapid temperature changes. For subsequent reagent additions, ensure they are performed slowly and with adequate cooling if the reaction is exothermic.
-
Monitoring: Monitor the reaction from a safe distance, utilizing the fume hood sash and blast shield as barriers.
Post-Reaction Workup and Cleanup
-
Quenching: If necessary, quench the reaction carefully according to your validated protocol. Be aware that quenching can also be an energetic process.
-
Isolation: When isolating the product (e.g., via filtration), handle the solid material gently. Avoid scraping or applying excessive pressure.
-
Decontamination: Decontaminate all glassware and surfaces that came into contact with the compound. A suitable solvent rinse followed by soap and water is typically effective.[14]
Safe Handling Workflow Diagram
Caption: Workflow for handling this compound.
Spill and Emergency Response Plan
Rapid and correct response to emergencies is critical.
Minor Spill (Contained within Fume Hood)
-
Alert: Alert personnel in the immediate vicinity.
-
Isolate: Keep the fume hood sash lowered.
-
Absorb: If it is a solution, cover the spill with an inert absorbent material like vermiculite or sand, working from the outside in.[14] Do not use combustible materials like paper towels.
-
Collect: For both solids and absorbed liquids, carefully sweep the material using non-sparking tools into a designated, labeled hazardous waste container.[13] Avoid generating dust.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[15]
Major Spill (Outside Fume Hood) or Fire
-
EVACUATE: Immediately evacuate the laboratory, closing the door behind you.
-
ALERT: Activate the nearest fire alarm and call emergency services. Provide them with the location and the name of the chemical involved.
-
DO NOT FIGHT FIRE: If the material is involved in a fire, do not attempt to extinguish it yourself. Tetrazoles may explode when heated.[4] Evacuate to a safe distance and let trained emergency responders handle the situation.
Disposal Plan
All waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.
-
Segregation: Collect all waste in a clearly labeled, sealed, and compatible container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal: Arrange for pickup and disposal through your institution's EHS-approved hazardous waste management program.[16] Do not dispose of this chemical down the drain or in regular trash.
References
- BenchChem. (n.d.). Personal protective equipment for handling N-(2H-tetrazol-5-yl).
- Bio-Fine. (n.d.). 1-H-TETRAZOLE Safety Data Sheet.
- BenchChem. (2025, November). Personal protective equipment for handling Tetrazolo[1,5-a]quinoline-4-carbaldehyde.
- Sigma-Aldrich. (2025, May 7). SAFETY DATA SHEET - 1H-TETRAZOLE.
- Echemi. (n.d.). 5-Bromo-2-methyl-1H-tetrazole SDS, 16681-80-4 Safety Data Sheets.
- West Virginia University Environmental Health & Safety. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response.
- U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment.
- Queen Mary University of London Health & Safety Directorate. (n.d.). Spill procedure: Clean-up guidance.
- Oklahoma State University Environmental Health & Safety. (2025-2026). EHSO Manual: Spill Control/Emergency Response.
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- NOAA. (n.d.). 1h-tetrazole - Report | CAMEO Chemicals.
- Thermo Fisher Scientific. (2025, December 26). 5-Methyl-1H-tetrazole - SAFETY DATA SHEET.
- Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 5-BROMO-2-(2-METHYL-2H-TETRAZOLE-5-YL)PYRIDINE.
- Echemi. (n.d.). 5-Bromo-1-methyl-1H-indazole SDS, 465529-57-1 Safety Data Sheets.
- Echemi. (n.d.). 5-BroMo-1-Methyl-1H-pyrazole-4-carbaldehyde Safety Data Sheets.
- Clemson University Cooperative Extension. (2025, May 14). Pesticide Spill: Safe Management & Cleanup Guidelines - Clemson HGIC.
- Angene Chemical. (2025, September 8). Safety Data Sheet.
- Fisher Scientific. (2009, August 13). SAFETY DATA SHEET - 5-Bromo-1-methyl-1H-indole-3-carbaldehyde.
- Apollo Scientific. (2023, June 9). 4-Bromo-5-methyl-1H-indazole Safety Data Sheet.
- Santa Cruz Biotechnology. (n.d.). 5-Bromo-1-pentene Safety Data Sheet.
- ResearchGate. (n.d.). Synthesis, crystallographic characterization, and thermal analyses of five 5-methyl-1H-tetrazole salts | Request PDF.
- MDPI. (2025, June 26). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts.
- Maximum Academic Press. (2022, December 19). Thermal hazard and mechanism study of 5-(4-Pyridyl)tetrazolate (H4-PTZ).
- Zachariah Group. (2012, January 3). Decomposition of Aminotetrazole Based Energetic Materials under High Heating Rate Conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
